molecular formula C8H8N4 B158780 Quinazoline-2,4-diamine CAS No. 1899-48-5

Quinazoline-2,4-diamine

カタログ番号: B158780
CAS番号: 1899-48-5
分子量: 160.18 g/mol
InChIキー: XELRMPRLCPFTBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinazoline-2,4-diamine is a synthetically accessible, nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research . This core structure serves as a key template for developing bioactive molecules, with its derivatives demonstrating a wide spectrum of biological activities. Research indicates that the this compound structure is a privileged framework for investigating new therapeutic strategies. Key Research Applications and Mechanisms In cancer research, the compound 2,4-diamino-quinazoline (2,4-DAQ) has been identified as a selective inhibitor of the Wnt/β-catenin signaling pathway by targeting the transcription factor Lef1 . This inhibition leads to the downregulation of key oncogenic targets such as AXIN2, MYC, and LGR5, resulting in suppressed cancer cell growth, induction of apoptosis, and inhibition of migration and invasion in gastric cancer models. This effect has also been demonstrated in vivo, where treatment suppressed human gastric tumor xenograft growth . In infectious disease research, derivatives of this compound show promising antibacterial properties. One lead compound exhibited good activity against strains including E. coli , S. aureus , and methicillin-resistant S. aureus (MRSA) . Other studies highlight its potential in antitubercular agents, with derivatives showing bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis . Additionally, a specific derivative (PH100) has been shown to induce cell death in the parasite Trichomonas vaginalis . In neuroscience, 2,4-disubstituted quinazoline derivatives have been investigated as multi-targeting agents for Alzheimer's disease. These compounds can act as dual cholinesterase inhibitors (AChE and BuChE), prevent amyloid-β (Aβ) aggregation, and exhibit antioxidant properties . One specific derivative was identified as a potent Aβ aggregation inhibitor, showing greater potency than the reference agent curcumin in experimental models . Handling and Usage This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory setting. The diverse biological activities of the this compound scaffold, from oncology and antimicrobials to neurodegenerative disease research, make it a highly valuable compound for expanding scientific understanding and exploring new lead candidates.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

quinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-5-3-1-2-4-6(5)11-8(10)12-7/h1-4H,(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELRMPRLCPFTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172415
Record name 2,4-Diaminoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1899-48-5
Record name 2,4-Diaminoquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899485
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1899-48-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diaminoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1899-48-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIAMINOQUINAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3UB0T78EL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Quinazoline-2,4-diamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quinazoline-2,4-diamine: Chemical Properties, Structure, and Biological Activity

Introduction

This compound is a heterocyclic aromatic organic compound that serves as a privileged scaffold in medicinal chemistry.[1] Its bicyclic structure, composed of fused benzene and pyrimidine rings, provides a versatile framework for the development of therapeutic agents.[2] Substituted derivatives of this core are integral to several approved drugs and are actively investigated for a range of pharmacological activities, including anticancer, antimalarial, and anti-tubercular properties.[1][3][4][5] This guide provides a detailed overview of the chemical properties, structure, synthesis, and key biological interactions of this compound for researchers and drug development professionals.

Chemical Structure and Properties

The fundamental structure of this compound consists of a quinazoline core with amino groups substituted at the C2 and C4 positions.

Caption: 2D structure of the this compound molecule.

Physicochemical Properties

The key chemical and physical properties of the parent this compound molecule are summarized below.

PropertyValueSource
Molecular Formula C₈H₈N₄[6]
Molecular Weight 160.18 g/mol [6]
CAS Number 1899-48-5[6][7]
IUPAC Name This compound[6]
Appearance Light yellow crystalline solid[2]
pKa 3.51[2]
Solubility Soluble in water[2]

Spectroscopic and Crystallographic Data

Mass Spectrometry: The mass spectrum of this compound shows a top peak at an m/z of 160, corresponding to the molecular ion [M]⁺.[6] High-resolution mass spectrometry (HRMS) is commonly used to confirm the elemental composition of its synthesized derivatives.[8]

NMR Spectroscopy:

  • ¹H NMR: The proton NMR spectrum of the unsubstituted quinazoline core typically shows signals for the aromatic protons in the range of δ 7.0-8.5 ppm. The chemical shifts of the amine protons can vary and may appear as broad singlets. For substituted derivatives, characteristic shifts are observed. For example, in N-4-Benzyl-6,7-dimethoxy-N2-[2-(3-methoxy-phenyl)-ethyl]this compound, the methoxy groups appear as singlets around δ 3.70-3.95 ppm, while aromatic protons appear as multiplets in the δ 6.69-7.58 ppm range.[9]

  • ¹³C NMR: The carbon NMR for quinazoline derivatives shows signals for aromatic carbons typically between δ 110-165 ppm. For instance, in 6,7-dimethoxy substituted analogs, the methoxy carbons resonate around δ 55 ppm.[8]

Experimental Protocols

Synthesis of this compound Derivatives

A common and versatile method for synthesizing the this compound scaffold involves a sequential nucleophilic aromatic substitution (SNAr) reaction starting from a 2,4-dichloroquinazoline intermediate.[3][12]

General Procedure:

  • Preparation of 2,4-Dichloroquinazoline (Intermediate 1): The synthesis typically begins with the chlorination of quinazoline-2,4(1H,3H)-dione (benzoyleneurea) using a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylaniline, under reflux conditions.[3][12]

  • Regioselective C4-Substitution (Intermediate 2): The first nucleophilic substitution is performed regioselectively at the more reactive C4 position. The 2,4-dichloroquinazoline is treated with a primary or secondary amine (1 equivalent) in a solvent like THF or n-BuOH, often in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIEA) at temperatures ranging from room temperature to 40°C.[3][12]

  • C2-Substitution (Final Product): The second chlorine atom at the C2 position is displaced by reacting the 2-chloro-4-aminoquinazoline intermediate with a second amine (2 equivalents). This step typically requires harsher conditions, such as heating in a solvent like isopropyl alcohol at 120°C in a sealed vial.[3]

  • Purification: The crude product is purified by standard laboratory techniques, most commonly column chromatography on silica gel.[3]

General Synthesis Workflow for this compound Derivatives start Quinazoline-2,4(1H,3H)-dione int1 2,4-Dichloroquinazoline start->int1  POCl3, N,N-dimethylaniline,  reflux int2 2-Chloro-N4-substituted-quinazolin-4-amine int1->int2  DIEA, n-BuOH,  40°C final N2,N4-Disubstituted-quinazoline-2,4-diamine int2->final  i-PrOH,  120°C amine1 Amine 1 (R1-NH2) amine1->int2 amine2 Amine 2 (R2-NH2) amine2->final

Caption: Synthetic workflow for N2,N4-disubstituted quinazoline-2,4-diamines.

Characterization Methods
  • Thin Layer Chromatography (TLC): Used to monitor the progress of reactions.

  • Column Chromatography: The standard method for purifying crude products using silica gel.[3]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the final compounds.[8][9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the synthesized products.[9]

Biological Activity and Signaling Pathways

This compound and its derivatives have been identified as potent inhibitors in various biological pathways, making them attractive for drug discovery.

Anticancer Activity: This scaffold is of particular interest for its antitumor properties.[4] Certain derivatives exert their effects by inhibiting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) or by binding to DNA and inhibiting topoisomerases.[4]

Wnt/β-catenin Signaling Pathway Inhibition: Recent studies have identified 2,4-diamino-quinazoline (2,4-DAQ) as a selective inhibitor of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, including gastric cancer.[13]

  • Mechanism of Action: 2,4-DAQ functions as a selective inhibitor of the Lymphoid Enhancer-Binding Factor 1 (Lef1). Lef1 is a key transcription factor that, upon binding with β-catenin, translocates to the nucleus and activates Wnt target genes.

  • Downstream Effects: By inhibiting Lef1, 2,4-DAQ suppresses the expression of critical Wnt target genes such as AXIN2, MYC, and LGR5. This suppression leads to the inhibition of cancer cell growth, migration, and invasion, and can induce apoptosis.[13]

Inhibition of Wnt/β-catenin Pathway by 2,4-DAQ cluster_0 Nucleus wnt Wnt Ligand fzd Frizzled Receptor wnt->fzd destruction Destruction Complex (APC, Axin, GSK3β) fzd->destruction inhibits b_catenin β-catenin lef1 Lef1 b_catenin->lef1 binds destruction->b_catenin promotes degradation target_genes Target Gene Expression (AXIN2, MYC, LGR5) lef1->target_genes activates daq 2,4-Diamino-quinazoline (2,4-DAQ) daq->lef1 inhibits nucleus Nucleus proliferation Cell Proliferation & Metastasis target_genes->proliferation

References

Discovery and Synthesis of Novel Quinazoline-2,4-diamine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, quinazoline-2,4-diamine analogues have emerged as a particularly promising class of compounds, demonstrating potent inhibitory activity against various therapeutic targets implicated in cancer, infectious diseases, and other pathological conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel this compound analogues, with a focus on their mechanisms of action and therapeutic potential.

Synthetic Strategies for this compound Analogues

The construction of the this compound core and its subsequent diversification can be achieved through several synthetic routes. A common and versatile approach involves the sequential nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazoline intermediates.

A general synthetic workflow is depicted below:

Synthetic Workflow A Anthranilic Acid B Quinazoline-2,4-dione A->B Reaction with Urea or KCNO C 2,4-Dichloroquinazoline B->C Chlorination (e.g., POCl3) D N2-Substituted-4-chloroquinazoline C->D Selective SNAr with R1-NH2 E N2,N4-Disubstituted-quinazoline-2,4-diamine D->E SNAr with R2-NH2 F Primary Amine (R1-NH2) F->D G Primary or Secondary Amine (R2-NH2) G->E

Caption: General synthetic workflow for N2,N4-disubstituted quinazoline-2,4-diamines.

This strategy allows for the introduction of diverse substituents at the N2 and N4 positions, enabling extensive structure-activity relationship (SAR) studies. Alternative methods, such as copper-catalyzed reactions of 2-bromobenzonitriles with guanidine, also provide efficient access to this scaffold.[1] Solid-phase synthesis techniques have been developed to facilitate the rapid generation of libraries of this compound analogues for high-throughput screening.[2][3]

Biological Activities and Therapeutic Targets

This compound analogues have been investigated for a multitude of therapeutic applications, with oncology being a primary focus. These compounds have demonstrated significant activity against various cancer cell lines and have been shown to modulate key signaling pathways involved in tumorigenesis.

Anticancer Activity

The anticancer effects of this compound derivatives are often attributed to their ability to inhibit protein kinases and other enzymes crucial for cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected this compound Analogues

Compound IDTarget Cell LineIC50 (µM)Reference
4c MCF-7 (Breast)9.1[4]
4c HCT-116 (Colon)10.5[4]
4c HePG-2 (Liver)11.2[4]
5b MCF-7 (Breast)10.2[4]
5b HCT-116 (Colon)9.8[4]
5b HePG-2 (Liver)12.0[4]
Gefitinib HeLa (Cervical)4.3[5]
Gefitinib MDA-MB231 (Breast)28.3[5]
Compound 21 HeLa (Cervical)2.81[5]
Compound 22 HeLa (Cervical)1.85[5]
Compound 23 HeLa (Cervical)2.13[5]
Other Biological Activities

Beyond cancer, these analogues have shown promise as antibacterial, antileishmanial, and β cell-protective agents. The diverse biological profile highlights the versatility of the this compound scaffold.

Signaling Pathway Modulation

The therapeutic effects of this compound analogues are intrinsically linked to their ability to interfere with specific cellular signaling pathways.

Wnt/β-catenin Signaling Pathway Inhibition

Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers, particularly colorectal cancer.[6][7] Certain this compound derivatives have been identified as potent inhibitors of this pathway.[8][9][10] They can suppress the expression of Wnt target genes, leading to the inhibition of cancer cell growth and induction of apoptosis.[8][9]

Wnt Signaling Pathway Inhibition cluster_0 Wnt Pathway Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled Fzd->Dvl GSK3b GSK3β Dvl->GSK3b Inhibits bCatenin β-catenin GSK3b->bCatenin Phosphorylates for degradation APC APC APC->bCatenin Axin Axin Axin->bCatenin TCF_LEF TCF/LEF bCatenin->TCF_LEF Activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation DAQ This compound Analogue DAQ->TCF_LEF Inhibits

Caption: Inhibition of the Wnt/β-catenin signaling pathway.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[11][12][13][14] Overexpression or mutation of EGFR is common in various cancers, making it a key therapeutic target. Many quinazoline derivatives, including some 2,4-diamino analogues, are potent EGFR inhibitors.[11][12][13][14]

EGFR Signaling Pathway Inhibition cluster_0 EGFR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Quinazoline This compound Analogue Quinazoline->Dimerization Inhibits

Caption: Inhibition of the EGFR signaling pathway.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair.[15][16][17][18] Inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality and cell death. Some quinazoline-2,4-dione analogues have been identified as potent PARP inhibitors.[15][16][17]

PARP Inhibition cluster_0 DNA Repair DNA_damage Single-Strand DNA Break PARP PARP DNA_damage->PARP Activates Repair DNA Repair PARP->Repair Cell_survival Cell Survival Repair->Cell_survival Quinazoline Quinazoline-2,4-dione Analogue Quinazoline->PARP Inhibits

Caption: Mechanism of PARP inhibition.

Experimental Protocols

General Procedure for the Synthesis of N2,N4-Disubstituted Quinazoline-2,4-diamines

A representative synthetic protocol is outlined below, based on procedures described in the literature.[1][4][19]

Synthetic Protocol Start Start: 2,4-Dichloroquinazoline Step1 Step 1: Dissolve in solvent (e.g., n-BuOH, DMF) Start->Step1 Step2 Step 2: Add primary amine (R1-NH2) and base (e.g., DIEA) Step1->Step2 Step3 Step 3: Stir at specified temperature (e.g., 40°C) Step2->Step3 Step4 Step 4: Monitor reaction (TLC) Step3->Step4 Step5 Step 5: Isolate intermediate (N2-substituted-4-chloroquinazoline) Step4->Step5 Step6 Step 6: Dissolve intermediate in solvent Step5->Step6 Step7 Step 7: Add second amine (R2-NH2) and base Step6->Step7 Step8 Step 8: Reflux Step7->Step8 Step9 Step 9: Purify final product (e.g., column chromatography) Step8->Step9

Caption: Step-by-step synthetic protocol.

Detailed Steps:

  • Synthesis of N2-substituted-4-chloroquinazoline: To a solution of 2,4-dichloroquinazoline in a suitable solvent (e.g., n-butanol or DMF), the first primary amine (1.0-1.2 equivalents) and a base such as diisopropylethylamine (DIEA) are added. The reaction mixture is stirred at a controlled temperature (e.g., 40°C) for a specified time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the intermediate is isolated, for instance, by precipitation and filtration.

  • Synthesis of N2,N4-disubstituted this compound: The isolated N2-substituted-4-chloroquinazoline is dissolved in a suitable solvent, and the second primary or secondary amine (1.0-1.5 equivalents) and a base are added. The mixture is then heated to reflux until the reaction is complete as indicated by TLC. The final product is purified using techniques such as column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[5][20][21][22][23]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized this compound analogues and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

This compound analogues represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the field of oncology. The synthetic accessibility of this scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of analogues with improved activity against drug-resistant targets, the exploration of novel therapeutic applications, and the elucidation of their detailed mechanisms of action through advanced biological and computational techniques. The continued investigation of these promising molecules holds the potential to deliver next-generation therapeutics for a range of human diseases.

References

The Quinazoline-2,4-diamine Scaffold: A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Quinazoline-2,4-diamine Compounds for Researchers, Scientists, and Drug Development Professionals.

The quinazoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1] Among these, this compound compounds have emerged as a "privileged scaffold," indicating their ability to bind to a variety of biological targets with high affinity. This has led to the development of numerous derivatives with potent anticancer, antimicrobial, and antiprotozoal properties.[2][3][4] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, detailing key structural modifications that influence their biological activity. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of relevant signaling pathways and workflows to facilitate understanding and further research in this promising area of drug discovery.

Core Structure-Activity Relationships

The biological activity of this compound compounds can be systematically modulated by substitutions at various positions of the quinazoline ring system, primarily at the N2, N4, and C6/C7 positions.

Substitutions at the N2 and N4 Positions

The nature of the substituents at the 2- and 4-amino positions plays a critical role in determining the potency and selectivity of these compounds.

  • N4-Position: Substitution at the N4 position with a benzylamine group has been shown to be a key determinant of activity in several studies.[5] For instance, in a series of anti-tubercular agents, an N-(4-fluorobenzyl) group at the 4-position was identified as a crucial feature for potent activity.[5]

  • N2-Position: The substituent at the N2-position significantly influences the compound's biological profile. In the same anti-tubercular series, a piperidine ring at the 2-position was found to be optimal for activity.[5] In another study on antileishmanial agents, N2-benzyl substitution was generally more favorable for activity than N4-benzyl substitution.[4]

Substitutions on the Quinazoline Core

Modifications on the benzo portion of the quinazoline ring, particularly at positions 6 and 7, are also pivotal for modulating activity.

  • Positions 6 and 7: The introduction of small electron-donating groups, such as methoxy groups at the 6- and 7-positions, has been a common strategy in the design of potent enzyme inhibitors. For example, 2,4-diamino-6,7-dimethoxyquinazoline derivatives have been investigated as α1-adrenoceptor antagonists.[6]

  • Position 6: In a series of cytotoxic quinazoline-2,4,6-triamine derivatives, the introduction of nitrobenzoyl substituents at the 6-position resulted in the most potent antiprotozoal activity.[7]

The following table summarizes the quantitative structure-activity relationship data from various studies, highlighting the impact of different substituents on the biological activity of this compound derivatives.

Compound ID N2-Substituent N4-Substituent Core Substituent(s) Target/Assay Activity (IC50/EC50/GI50) Reference
7 Piperidin-1-yl4-FluorobenzylNoneM. tuberculosis growth inhibition<0.2 µM[5]
15 BenzylMethylNoneL. donovani amastigotes0.15 µM[4]
11d Varied Amine3-(Dimethylamino)-1-propylamine2-(2-Nitrophenyl)CNE-2, PC-3, SMMC-7721 cell proliferation9.3 ± 0.2 µM, 9.8 ± 0.3 µM, 10.9 ± 0.2 µM[8]
16 Varied AmineVaried Amine6-NitrobenzoylAntiprotozoalNot specified[7]
A5 IsopropylBenzylamineNoneE. coli, S. aureus, S. epidermidis (MIC)3.9 µg/mL[9]
1am Constrained amineAmine8-CarboxamideHuman CD38 inhibition<10 nM[10]

Key Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects through various mechanisms of action, often by inhibiting key enzymes involved in cellular signaling pathways.

One of the most well-documented mechanisms is the inhibition of dihydrofolate reductase (DHFR) , an essential enzyme in folate metabolism.[2][11] By inhibiting DHFR, these compounds disrupt the synthesis of nucleic acids and amino acids, leading to cell death. This mechanism is particularly relevant for their antiprotozoal and anticancer activities.

Another significant target is the epidermal growth factor receptor (EGFR) , a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[2][12] Many quinazoline-based anticancer drugs, such as gefitinib and erlotinib, function as EGFR inhibitors.

The diagram below illustrates a generalized signaling pathway involving EGFR, which can be targeted by this compound derivatives.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 P Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor This compound Inhibitor Inhibitor->Dimerization

Caption: EGFR signaling pathway and its inhibition.

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve a series of well-established experimental procedures.

General Synthesis of N2,N4-Disubstituted Quinazoline-2,4-diamines

A common synthetic route to N2,N4-disubstituted quinazoline-2,4-diamines starts from commercially available anthranilic acids.[4][11] The general workflow is depicted below.

Synthesis_Workflow Start Anthranilic Acid Step1 Cyclization (with Urea) Start->Step1 Intermediate1 Quinazoline-2,4-dione Step1->Intermediate1 Step2 Chlorination (e.g., POCl3) Intermediate1->Step2 Intermediate2 2,4-Dichloroquinazoline Step2->Intermediate2 Step3 Selective Amination at C4 (R1-NH2) Intermediate2->Step3 Intermediate3 4-Amino-2-chloroquinazoline Step3->Intermediate3 Step4 Amination at C2 (R2-NH2) Intermediate3->Step4 Final N2,N4-Disubstituted This compound Step4->Final

Caption: General synthetic workflow for quinazolines.

Detailed Protocol:

  • Cyclization: Commercially available anthranilic acids are cyclized with urea to form the corresponding quinazoline-2,4-dione.[4][11]

  • Chlorination: The resulting quinazoline-2,4-dione is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield the 2,4-dichloroquinazoline intermediate.[4][11]

  • Selective Amination at C4: The 2,4-dichloroquinazoline undergoes a selective nucleophilic aromatic substitution at the more reactive C4 position with a primary or secondary amine to give the 4-amino-2-chloroquinazoline intermediate.[4][11]

  • Amination at C2: Finally, a second amination at the C2 position with a different amine furnishes the desired N2,N4-disubstituted this compound.[4][11]

In Vitro Antiproliferative Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[7]

Conclusion and Future Directions

The this compound scaffold continues to be a highly fruitful area for drug discovery, with a rich and expanding structure-activity relationship landscape. The versatility of this core allows for fine-tuning of its pharmacological properties through systematic chemical modifications. Future research in this area will likely focus on the development of more selective and potent inhibitors for specific biological targets, including novel kinases and other enzymes implicated in disease. The use of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation this compound-based therapeutics. Furthermore, exploring novel drug delivery systems and combination therapies will be crucial in translating the potent in vitro activities of these compounds into effective clinical outcomes.

References

Quinazoline-2,4-diamine as a Kinase Inhibitor: A Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This technical guide provides an in-depth exploration of the mechanism of action of this compound derivatives as kinase inhibitors, with a focus on their role as ATP-competitive inhibitors. We will delve into the structural basis of their inhibitory activity, supported by quantitative data, detailed experimental protocols for their characterization, and visual representations of key concepts and pathways.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. This has made them a major class of drug targets. The quinazoline core has emerged as a highly successful scaffold for the development of kinase inhibitors. Derivatives of this compound are a prominent class of Type I kinase inhibitors, which act by competing with ATP for binding to the active site of the kinase.

The versatility of the this compound scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of several clinically approved drugs targeting kinases such as the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action: ATP-Competitive Inhibition

This compound derivatives primarily function as ATP-competitive inhibitors. They achieve this by occupying the ATP-binding pocket of the kinase active site. Their mechanism of action is characterized by key molecular interactions:

  • Hinge-Binding Motif: The quinazoline core acts as a scaffold that orients substituents to interact with the kinase's active site. A crucial interaction is the formation of one or more hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme. The N1 and/or N3 atoms of the quinazoline ring are often involved in these hydrogen bonds, mimicking the adenine portion of ATP.

  • Hydrophobic Interactions: The aromatic nature of the quinazoline ring and its substituents allows for favorable hydrophobic interactions with non-polar residues within the ATP-binding pocket.

  • Gatekeeper Residue Interaction: The selectivity of this compound derivatives is often influenced by the nature of the "gatekeeper" residue in the kinase active site. A smaller gatekeeper residue provides a larger hydrophobic pocket that can be exploited by bulky substituents on the inhibitor, enhancing both potency and selectivity.

The binding of the inhibitor to the kinase active site prevents the binding of ATP, thereby blocking the phosphotransferase reaction and inhibiting the downstream signaling cascade.

Caption: ATP-Competitive Inhibition by this compound.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes representative data for a hypothetical this compound derivative against a panel of kinases.

Kinase TargetIC50 (nM)Ki (nM)Assay Type
EGFR155Biochemical
HER23012Biochemical
VEGFR2250100Biochemical
SRC>1000>500Biochemical
ABL>1000>500Biochemical

Note: The data presented in this table is for illustrative purposes and represents typical values for a selective this compound-based inhibitor. Actual values will vary depending on the specific compound and assay conditions.

Structure-Activity Relationship (SAR)

The potency and selectivity of this compound inhibitors are heavily influenced by the nature and position of substituents on the quinazoline core.

  • Position 4: Substitutions at this position are critical for interacting with the hinge region and determining selectivity. Aniline derivatives at this position are common.

  • Positions 6 and 7: These positions are often modified to improve solubility and pharmacokinetic properties, as well as to gain additional interactions in the ATP binding site. Methoxy groups are frequently found at these positions.

  • Position 2: The diamine at this position can be further substituted to modulate the compound's properties.

Affected Signaling Pathways: The EGFR Example

Given that many this compound derivatives target EGFR, their mechanism of action directly impacts the EGFR signaling pathway, which is crucial for cell growth, proliferation, and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Inhibitor This compound Inhibitor Inhibitor->EGFR

Caption: Inhibition of the EGFR Signaling Pathway.

Experimental Protocols

The characterization of this compound kinase inhibitors involves a series of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the IC50 of the inhibitor against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Peptide substrate

  • ATP (often radiolabeled, e.g., [γ-³³P]ATP)

  • This compound inhibitor at various concentrations

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Phosphocellulose paper

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing the kinase, peptide substrate, and assay buffer.

  • Add the this compound inhibitor at a range of concentrations (typically from low nM to high µM).

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., A431 for EGFR inhibitors)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound inhibitor

  • Cell proliferation reagent (e.g., MTS or WST-1)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the this compound inhibitor for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.

  • Calculate the percentage of proliferation inhibition relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation biochemical_assay Biochemical Kinase Assay determine_ic50 Determine IC50/Ki biochemical_assay->determine_ic50 proliferation_assay Cell Proliferation Assay determine_ic50->proliferation_assay Lead Compound Selection determine_gi50 Determine GI50 proliferation_assay->determine_gi50 western_blot Western Blot for Phospho-protein Levels xenograft_model Xenograft Tumor Model determine_gi50->xenograft_model Candidate for In Vivo Studies pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies xenograft_model->pk_pd_studies

Caption: Experimental Workflow for Kinase Inhibitor Characterization.

Conclusion

The this compound scaffold represents a highly successful and versatile platform for the design of potent and selective kinase inhibitors. Their mechanism of action as ATP-competitive inhibitors, driven by key interactions with the hinge region and hydrophobic pockets of the kinase active site, is well-established. The ability to systematically modify the scaffold allows for the optimization of their pharmacological profile. A thorough understanding of their mechanism of action, supported by robust in vitro and cell-based characterization, is essential for the continued development of this important class of therapeutic agents.

Spectroscopic Blueprint of Quinazoline-2,4-diamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic properties of Quinazoline-2,4-diamine, a key heterocyclic scaffold in medicinal chemistry. By detailing its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with standardized experimental protocols, this document serves as a crucial resource for the identification, characterization, and quality control of this compound in research and drug development settings.

Core Spectroscopic Data

The structural integrity and purity of this compound can be unequivocally determined through the combined application of NMR and MS. The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While extensive experimental NMR data for a wide array of substituted this compound derivatives is available, a definitive, publicly accessible high-resolution spectrum for the parent compound is not readily found in the surveyed literature. The data presented below is a compilation of predicted values from reputable spectroscopic databases and analysis of closely related analogs. These values provide a reliable reference for the expected chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~7.85d~8.0
H-6~7.20t~7.5
H-7~7.60t~7.5
H-8~7.45d~8.0
2-NH₂~6.50br s-
4-NH₂~7.00br s-

Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (δ 0.00 ppm). d = doublet, t = triplet, br s = broad singlet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-2~162.5
C-4~160.0
C-4a~115.0
C-5~128.0
C-6~124.0
C-7~134.0
C-8~118.0
C-8a~152.0

Solvent: DMSO-d₆. Chemical shifts are referenced to the solvent peak (δ 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry of this compound provides a definitive confirmation of its molecular weight and offers insights into its fragmentation patterns under ionization. The primary mass spectral data is sourced from the National Institute of Standards and Technology (NIST) database, available through PubChem (CID 65087).[1]

Table 3: Key Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₈H₈N₄
Molecular Weight160.18 g/mol
Major m/z Peaks
Top Peak160
2nd Highest118
3rd Highest143

Experimental Protocols

The following sections outline standardized procedures for acquiring high-quality NMR and MS data for this compound and its derivatives. These protocols are designed to be adaptable to various laboratory settings and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

  • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

2. Instrumentation and Data Acquisition:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.

  • Tune and shim the instrument to achieve a homogeneous magnetic field.

  • For ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay (d1): 1-5 seconds.

  • For ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0-180 ppm.

    • A greater number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the proton signals to determine the relative number of protons.

Mass Spectrometry (MS) Protocol

1. Sample Preparation:

  • For Electrospray Ionization (ESI) or similar soft ionization techniques, prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small percentage of formic acid to promote protonation.

  • For Electron Impact (EI) ionization, the sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatograph (GC).

2. Instrumentation and Data Acquisition:

  • Select an appropriate ionization method. ESI is common for confirming the molecular ion, while EI provides valuable fragmentation information.

  • Choose a mass analyzer based on the desired resolution and accuracy (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

  • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

3. Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺ for ESI in positive mode).

  • Analyze the fragmentation pattern to deduce structural information.

  • Compare the observed isotope pattern with the theoretical pattern for the proposed elemental composition.

Visualizing Molecular Interactions and Workflows

To further aid in the understanding of this compound's role in biological systems and the analytical processes for its characterization, the following diagrams have been generated.

Wnt Signaling Pathway Inhibition

This compound has been identified as an inhibitor of the Wnt signaling pathway, a critical pathway in cellular proliferation and differentiation that is often dysregulated in cancer.[2] The compound is believed to exert its effects by targeting downstream components of this pathway.

Wnt_Signaling_Pathway Simplified Wnt Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5/6 LRP5/6 Destruction Complex GSK3β / Axin / APC Dishevelled->Destruction Complex Inhibits Beta-Catenin β-Catenin Destruction Complex->Beta-Catenin Phosphorylates for Degradation TCF/LEF TCF/LEF Beta-Catenin->TCF/LEF Translocates and Binds Target Genes Target Gene Transcription TCF/LEF->Target Genes Activates This compound This compound This compound->TCF/LEF Inhibits

Wnt Signaling Inhibition
Experimental Workflow for Spectroscopic Analysis

The logical flow of experiments for the complete spectroscopic characterization of this compound is crucial for ensuring accurate and reproducible results.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Analysis Start Start: Purified Sample Sample_Prep_NMR Sample Preparation (NMR) Start->Sample_Prep_NMR Sample_Prep_MS Sample Preparation (MS) Start->Sample_Prep_MS NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Sample_Prep_NMR->NMR_Acquisition NMR_Processing NMR Data Processing and Analysis NMR_Acquisition->NMR_Processing Structure_Confirmation_NMR Structural Information (Functional Groups, Connectivity) NMR_Processing->Structure_Confirmation_NMR Final_Report Final Report: Complete Spectroscopic Profile Structure_Confirmation_NMR->Final_Report MS_Acquisition MS Data Acquisition (e.g., ESI-TOF) Sample_Prep_MS->MS_Acquisition MS_Analysis MS Data Analysis MS_Acquisition->MS_Analysis Molecular_Weight_Confirmation Molecular Weight and Formula Confirmation MS_Analysis->Molecular_Weight_Confirmation Molecular_Weight_Confirmation->Final_Report

References

An In-depth Technical Guide to the Tautomerism and Stereochemistry of Quinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the tautomeric forms and stereochemical considerations of Quinazoline-2,4-diamine, a crucial scaffold in medicinal chemistry. This document synthesizes spectroscopic and computational data, outlines relevant experimental protocols, and visualizes key concepts to support research and development efforts in this area.

Tautomerism of this compound

This compound can exist in several tautomeric forms due to the prototropic mobility of hydrogen atoms across the nitrogen centers of the pyrimidine ring and the exocyclic amino groups. The predominant tautomers are the diamino form and various imino forms. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of substituents.

Principal Tautomeric Forms

The primary tautomeric equilibrium for this compound involves the diamino and amino-imino forms. The diamino tautomer is generally considered the most stable form, though the imino tautomers can be significantly populated under certain conditions.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis dissolve Dissolve compound in deuterated solvent (e.g., DMSO-d6, CDCl3) equilibrate Allow solution to equilibrate (e.g., 24 hours at constant temperature) dissolve->equilibrate acquire_1h Acquire 1H NMR spectrum equilibrate->acquire_1h acquire_temp Optional: Acquire spectra at various temperatures acquire_1h->acquire_temp assign Assign signals to specific tautomers acquire_temp->assign integrate Integrate characteristic signals for each tautomer assign->integrate calculate Calculate tautomer ratio and Keq integrate->calculate wnt_pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex inhibits LRP LRP5/6 LRP->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates Ub Ubiquitination & Proteasomal Degradation BetaCatenin->Ub leads to TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates & co-activates TargetGenes Target Gene Expression (e.g., AXIN2, MYC) TCF_LEF->TargetGenes activates DAQ 2,4-Diaminoquinazoline DAQ->TCF_LEF inhibits Proliferation Cell Proliferation & Metastasis TargetGenes->Proliferation

Review of Quinazoline-2,4-diamine in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quinazoline-2,4-diamine in Drug Discovery

Introduction

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous bioactive compounds and approved drugs.[1][2] Among its various derivatives, this compound has emerged as a particularly versatile framework for the development of novel therapeutic agents. This structural motif, characterized by a fused benzene and pyrimidine ring system with amino groups at the 2 and 4 positions, serves as a key template for designing molecules with a wide spectrum of pharmacological activities.[3][4] Its ability to form hydrogen bonds and engage in π–π stacking interactions with biological targets contributes to its broad utility.[5]

Derivatives of this compound have been extensively explored for their potential in treating a range of diseases, most notably cancer, but also bacterial and parasitic infections, inflammatory conditions, and neurological disorders.[2][3] Their mechanisms of action are diverse, often involving the inhibition of key enzymes such as kinases, dihydrofolate reductase (DHFR), and DNA gyrase.[3] This guide provides a comprehensive technical overview of the this compound core in drug discovery, covering its synthesis, structure-activity relationships (SAR), therapeutic applications, and mechanisms of action, supported by quantitative data and experimental protocols.

Synthesis of the this compound Scaffold

The synthesis of the this compound core and its derivatives can be achieved through several routes, often starting from readily available anthranilic acid derivatives. A common and versatile approach involves the sequential nucleophilic aromatic substitution (SNAr) on a di-halogenated quinazoline precursor.

A general synthetic workflow begins with the cyclization of an appropriate anthranilic acid derivative to form a quinazolinone, which is then halogenated to provide a key intermediate, such as 2,4-dichloroquinazoline. This intermediate allows for the regioselective introduction of various amines at the C4 and C2 positions. The greater reactivity of the C4 chlorine atom allows for its selective displacement at lower temperatures, followed by the substitution of the C2 chlorine, often requiring harsher conditions. This stepwise approach is highly amenable to the creation of diverse chemical libraries for screening.[6]

For example, a solid-phase synthesis approach has been successfully employed to generate libraries of 2,4-diaminoquinazolines. This method involves attaching a primary amine to a solid support, reacting it with 2,4-dichloroquinazoline, and then displacing the second chlorine with another amine in solution.[6]

Another synthetic strategy involves the reaction of 2-aminobenzonitriles with guanidine carbonate. For instance, 2-fluoro-6-(trifluoromethyl)benzonitrile can be heated with guanidine carbonate in DMA to yield 5-(trifluoromethyl)this compound directly.[7]

G

Caption: General synthetic routes to the this compound scaffold.

Therapeutic Applications and Mechanisms of Action

The unique structure of the this compound scaffold allows it to interact with a multitude of biological targets, leading to a broad range of therapeutic applications.

Anticancer Activity

The most extensively studied application of quinazoline-2,4-diamines is in oncology.[8] These compounds exert their antitumor effects through various mechanisms:

  • Kinase Inhibition: Many quinazoline derivatives are potent inhibitors of protein tyrosine kinases, which are crucial enzymes in cellular signaling pathways that often drive cancer growth when dysregulated.[3] A primary target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][9] Compounds like Gefitinib and Erlotinib, which feature a 4-anilinoquinazoline core, act as ATP-competitive inhibitors, blocking signaling cascades that lead to tumor cell proliferation.[1][3] Derivatives have also been developed to inhibit other receptor tyrosine kinases such as VEGFR-2, PDGFR-β, and Aurora A kinase, making them multi-targeted agents.[3][10]

  • Wnt/β-catenin Signaling Inhibition: The compound 2,4-diamino-quinazoline (2,4-DAQ) has been identified as a selective inhibitor of the Wnt/β-catenin signaling pathway.[3][11] It targets the transcription factor Lef1, leading to the downregulation of oncogenic targets like AXIN2, MYC, and LGR5. This suppression of Wnt signaling results in decreased cancer cell growth, induction of apoptosis, and inhibition of migration and invasion in gastric cancer models.[11]

  • Dihydrofolate Reductase (DHFR) Inhibition: As antifolates, some 2,4-diaminoquinazoline derivatives inhibit DHFR, an enzyme critical for the synthesis of DNA precursors.[3] This mechanism is shared with classical chemotherapy agents like methotrexate.

  • Other Mechanisms: Quinazoline-based drugs have also been shown to inhibit topoisomerases and telomerase, leading to cell death by disrupting DNA replication and repair systems.[9] Additionally, some derivatives act as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important enzyme in the DNA repair process.[8]

G

Caption: Inhibition of the Wnt/β-catenin pathway by 2,4-Diaminoquinazoline.

Antibacterial and Antimalarial Activity

The this compound scaffold is also effective against microbial pathogens.

  • Antibacterial Agents: The primary mechanism for antibacterial action is the inhibition of bacterial DHFR.[3] A series of 5-substituted 2,4-diaminoquinazolines have demonstrated potent inhibition of DHFR in bacteria like Escherichia coli and Staphylococcus aureus.[3] These compounds are designed for high selectivity, targeting the bacterial enzyme far more effectively than the human counterpart.[3] Some derivatives also act as inhibitors of bacterial DNA gyrase and topoisomerase IV.[12][13]

  • Antimalarial Agents: In the fight against malaria, derivatives such as 5-chloro-N′6′-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine are potent inhibitors of the Plasmodium falciparum DHFR enzyme, even against strains resistant to conventional antifolate drugs.[3]

Other Therapeutic Areas
  • Neurodegenerative Diseases: In the context of Alzheimer's disease, 2,4-disubstituted quinazoline derivatives have been investigated as multi-targeting agents that can act as dual cholinesterase inhibitors (AChE and BuChE), prevent amyloid-β (Aβ) aggregation, and exhibit antioxidant properties.[3]

  • Antiviral Activity: Certain 2,4-disubstituted quinazoline derivatives have shown potential as anti-influenza agents.[2]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinazoline core.

  • Substitutions at N2 and N4: The amino groups at positions 2 and 4 are crucial for activity and serve as key points for modification. In many anticancer agents, a substituted aniline group at the C4 position is critical for EGFR kinase inhibition.[3] For antibacterial activity, a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives were synthesized, where substituents on the N4-benzylamine group were investigated to optimize activity against E. coli and S. aureus.[14]

  • Substitutions on the Quinazoline Ring: Modifications on the fused benzene ring also significantly influence potency and selectivity. For instance, dimethoxy groups at positions 6 and 7 are common in many bioactive 2,4-diaminoquinazolines, including those used in solid-phase synthesis libraries.[6] In a series of 2-anilino-4-alkylaminoquinazolines, a 4-nitro substituent on the N2-phenyl ring was found to be more favorable for anticancer activity than a 3-nitro substitution.[9]

Quantitative Data Summary

The following tables summarize the in vitro activity of selected this compound derivatives against various biological targets.

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundTarget/Cell LineIC50Reference
Compound 6 Aurora A Kinase15 nM[10]
MDA-MB-468 (TNBC)0.04 µM[10]
Compound 3e HCT-15 (Colon)4.5 µM[5]
SKOV-3 (Ovarian)10.2 µM[5]
Compound 3f HCT-15 (Colon)8.2 µM[5]
MDA-MB-231 (Breast)15.5 µM[5]
Gefitinib HCT-15 (Colon)19.4 µM[5]
PD153035 SKOV-3 (Ovarian)48.8 µM[5]

Table 2: HDAC Inhibition by Quinazoline-based Derivatives

CompoundTargetIC50Reference
Compound 1 HDAC131 nM[1]
HDAC616 nM[1]
Compound 2 HDAC137 nM[1]
HDAC625 nM[1]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives.

General Procedure for Synthesis of N4-Substituted-2,4-diaminoquinazolines

This protocol describes the displacement of chlorine from a resin-bound chloroquinazoline intermediate.[6]

  • Resin Preparation: A suitable resin (e.g., Rink amide resin) is functionalized to create a support-bound amine.

  • First Substitution (C4): The resin-bound amine is reacted with an excess of 6,7-dimethoxy-2,4-dichloroquinazoline in a solvent like THF with a non-nucleophilic base (e.g., diisopropylethylamine) at room temperature. This selectively forms the C4-amino bond.

  • Washing: The resin is thoroughly washed with solvents such as DMF, methanol, and dichloromethane to remove excess reagents.

  • Second Substitution (C2): The resin intermediate (now a support-bound 4-amino-2-chloroquinazoline) is suspended in a solution of the second amine (R2-NH2) in a high-boiling solvent like N,N-dimethylacetamide (DMA).

  • Heating: The suspension is heated to 135-140 °C for 16 hours to facilitate the displacement of the less reactive C2 chlorine.

  • Final Washing: After cooling to room temperature, the resin is washed again with methanol and dichloromethane.

  • Cleavage: The final product is cleaved from the resin using a solution of trifluoroacetic acid (TFA), often with a scavenger like triethylsilane. The cleavage solution is collected, and the solvent is evaporated to yield the desired 2,4-diaminoquinazoline product.

G

Caption: Experimental workflow for solid-phase synthesis.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of compounds against cancer cell lines.[5]

  • Cell Seeding: Human tumor cells (e.g., HCT-15, SKOV-3) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in an appropriate culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The synthesized quinazoline derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted with the culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for an additional 24-48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plates are incubated for another 4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold is a cornerstone of modern medicinal chemistry, providing a robust platform for the design of potent and selective therapeutic agents. Its synthetic tractability allows for the generation of large, diverse libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. While its impact has been most significant in oncology, particularly through the development of kinase inhibitors, the broad biological activity of its derivatives highlights their potential in treating infectious diseases, neurodegenerative disorders, and other conditions.

Future research will likely focus on several key areas. The development of derivatives with novel mechanisms of action or improved selectivity for specific enzyme isoforms or mutant proteins will be critical to overcoming drug resistance. The application of computational methods, such as structure-based drug design and molecular dynamics simulations, will continue to refine the design of next-generation inhibitors.[10] Furthermore, exploring the potential of quinazoline-2,4-diamines as dual- or multi-target agents offers a promising strategy for treating complex multifactorial diseases like cancer and Alzheimer's.[3][15] The continued investigation of this privileged scaffold promises to yield new and effective therapies for a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N2,N4-disubstituted Quinazoline-2,4-diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview and experimental protocols for the synthesis of N2,N4-disubstituted quinazoline-2,4-diamines, a class of compounds with significant interest in medicinal chemistry due to their broad range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The primary synthetic route described herein commences with the cyclization of anthranilic acid to form a quinazoline-2,4-dione intermediate, followed by chlorination and subsequent sequential nucleophilic aromatic substitution with various amines. This document offers detailed, step-by-step experimental procedures, a comprehensive data summary of reaction yields, and visual diagrams of the synthetic workflow and a relevant biological signaling pathway to aid researchers in the successful synthesis and further development of this important class of molecules.

Introduction

Quinazoline-2,4-diamines and their derivatives are privileged scaffolds in drug discovery, with several approved drugs, such as the epidermal growth factor receptor (EGFR) inhibitors gefitinib and erlotinib, featuring this core structure.[4] The N2 and N4 positions of the quinazoline ring are particularly amenable to substitution, allowing for the generation of large libraries of analogues with diverse pharmacological profiles. The synthetic pathway detailed in these notes is a robust and widely employed method for accessing a variety of N2,N4-disubstituted quinazoline-2,4-diamines.

Data Presentation

The following table summarizes the typical yields for each step in the synthesis of representative N2,N4-disubstituted quinazoline-2,4-diamines.

EntryR1R2Step 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Step 4 Yield (%)Overall Yield (%)
1HH9090--81
2HEthanolamine--88--
3Hn-Butylamine-----
4n-Butyl3-Fluoroaniline---74-
5n-Butyl3-Bromoaniline---64-
6n-Butyl4-Nitroaniline---50-
7Ethanolamine4-Nitroaniline---45-

Yields are based on reported literature values and may vary depending on the specific substrate and reaction conditions.[5][6]

Experimental Protocols

The synthesis of N2,N4-disubstituted quinazoline-2,4-diamines is typically achieved in four main steps, as illustrated in the workflow diagram below.

G cluster_0 Synthetic Workflow A Step 1: Cyclization Anthranilic Acid B Step 2: Chlorination Quinazoline-2,4-dione A->B Urea or KOCN C Step 3: N4-Amination 2,4-Dichloroquinazoline B->C POCl3 D Step 4: N2-Amination N4-Substituted-2-chloro -quinazoline-4-amine C->D R1-NH2 E Final Product N2,N4-Disubstituted Quinazoline-2,4-diamine D->E R2-NH2

A general workflow for the synthesis of N2,N4-disubstituted quinazoline-2,4-diamines.
Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione

This procedure describes the cyclization of anthranilic acid with potassium cyanate to yield quinazoline-2,4(1H,3H)-dione.

Materials:

  • Anthranilic acid

  • Potassium cyanate

  • Sodium hydroxide solution (0.3-0.5 M)

  • Hydrochloric acid (30%)

  • Water

  • 500 mL four-hole boiling flask

  • Stirring apparatus

  • Heating mantle

  • Cooling bath

Procedure:

  • To a 500 mL four-hole boiling flask, add anthranilic acid (e.g., 41 g, 0.3 mol) and water (100 mL) to form a mixture.

  • With stirring, add an aqueous solution of potassium cyanate (e.g., 60 g, 0.74 mol in 200 mL of water) dropwise to the mixture.

  • After 30 minutes of stirring, add sodium hydroxide solution (e.g., 60 g of 0.3 mol/L solution) dropwise, maintaining the solution temperature at 40 °C.

  • Continue stirring for another 30 minutes, then heat the mixture to 90 °C and maintain for 2.5 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Acidify the mixture by adding 30% hydrochloric acid until the pH is between 2 and 3, keeping the temperature around 0 °C.

  • A solid precipitate will form. Collect the solid by filtration and dry to obtain quinazoline-2,4(1H,3H)-dione.[7]

  • Typical yields for this step are in the range of 86-93%.[7]

Step 2: Synthesis of 2,4-Dichloroquinazoline

This protocol details the chlorination of quinazoline-2,4(1H,3H)-dione using phosphorus oxychloride.

Materials:

  • Quinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl3)

  • Triethylamine or other suitable base

  • Chloroform

  • Anhydrous sodium sulfate

  • 500 mL four-hole boiling flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a 500 mL four-hole boiling flask, add quinazoline-2,4(1H,3H)-dione (e.g., 96 g), phosphorus oxychloride (200 mL), and triethylamine (120 mL).

  • Heat the mixture to reflux and maintain for 12 hours.

  • After reflux, concentrate the reaction mixture under reduced pressure to obtain an oily residue.

  • Dissolve the oily residue in chloroform and carefully pour it into ice-water.

  • Separate the organic layer and extract the aqueous layer with chloroform.

  • Combine the organic layers and wash successively with water, hydrochloric acid, water, sodium carbonate solution, and finally with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator to yield 2,4-dichloroquinazoline.[7]

  • Reported yields for this chlorination step are typically around 79-90%.[6][7]

Step 3: Synthesis of N4-Substituted-2-chloroquinazoline-4-amine

This procedure describes the regioselective amination at the C4 position of 2,4-dichloroquinazoline.

Materials:

  • 2,4-Dichloroquinazoline

  • Primary or secondary amine (R1-NH2)

  • Dichloromethane (DCM) or other suitable solvent

  • Stirring apparatus

  • Reflux condenser (if required)

Procedure:

  • Dissolve 2,4-dichloroquinazoline (e.g., 0.005 mol) in a suitable solvent like dichloromethane.

  • Add the desired amine (e.g., 2-aminoethanol, 0.19 mol) to the solution.

  • The reaction is often carried out at room temperature or with gentle heating (reflux for 30 minutes in the case of 2-aminoethanol).[6] The first amination is facile due to the high reactivity of the C4 position.

  • Upon completion of the reaction (monitored by TLC), the product may precipitate out of the solution upon cooling.

  • Collect the solid by filtration, wash with water, and dry to obtain the N4-substituted-2-chloroquinazoline-4-amine.[6]

  • Yields for this selective amination are generally high, often in the range of 88%.[6]

Step 4: Synthesis of N2,N4-Disubstituted this compound

This final step involves the amination of the C2 position to furnish the target compound.

Materials:

  • N4-Substituted-2-chloroquinazoline-4-amine

  • Primary or secondary amine (R2-NH2)

  • Ethanol, DMF, or a mixture of both

  • Triethylamine (optional, as a base)

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • Suspend the N4-substituted-2-chloroquinazoline-4-amine (e.g., 1.43 mmol) in a suitable solvent such as absolute ethanol or a mixture of ethanol and DMF.

  • Add the second amine (e.g., phenylmethanamine, 1.43 mmol) and, if necessary, a base like triethylamine (1.43 mmol).

  • Heat the reaction mixture to reflux and maintain for 24 hours. The displacement of the second chlorine atom requires more forcing conditions due to the reduced activation of the quinazoline ring after the first amination.[8]

  • After cooling, the product may precipitate. If not, the solvent is evaporated under reduced pressure.

  • The crude product can be purified by filtration if it precipitates, or by column chromatography.[6]

  • Yields for this final amination step can vary widely depending on the amine used, typically ranging from 45% to 74%.[5][6]

Biological Context: EGFR Signaling Pathway

Many N2,N4-disubstituted quinazoline-2,4-diamines have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[4][9] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[4] The diagram below illustrates a simplified EGFR signaling cascade and the point of inhibition by quinazoline-based drugs.

EGFR_Pathway cluster_pathway EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimer Dimerization & Autophosphorylation EGFR->Dimer Ras Ras Dimer->Ras PI3K PI3K Dimer->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response Inhibitor Quinazoline Inhibitor Inhibitor->Dimer Inhibits ATP Binding

References

Application Notes and Protocols for Solid-Phase Synthesis of Quinazoline-2,4-diamine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of Quinazoline-2,4-diamine libraries, a class of compounds with significant therapeutic potential. The methodology is based on a robust and versatile solid-phase approach, allowing for the generation of diverse compound libraries for screening and lead optimization.

Introduction

Quinazoline-2,4-diamines are a privileged scaffold in medicinal chemistry, forming the core of several approved drugs such as the α1-adrenergic receptor antagonists Prazosin and Doxazosin.[1] Libraries of these compounds are of great interest for drug discovery programs targeting a wide range of biological targets, including but not limited to G-protein coupled receptors and kinases. Solid-phase synthesis offers a highly efficient method for the parallel synthesis of large numbers of analogs, facilitating structure-activity relationship (SAR) studies.

The protocol described herein utilizes a solid-supported amine as the starting point for the sequential construction of the this compound core. The key steps involve two nucleophilic aromatic substitution (SNAr) reactions on a 2,4-dichloroquinazoline scaffold.[2][3][4] Further diversification can be achieved by employing diamines in the second SNAr reaction, followed by acylation of the free amine.[2][3][4]

Data Presentation

The following table summarizes representative examples of Quinazoline-2,4-diamines synthesized using the described solid-phase protocol. The data is compiled from literature and demonstrates the feasibility of achieving high purity for the synthesized compounds.[2]

Compound IDR1R2R3Molecular FormulaMass (m/z) [M+H]+Purity (HPLC-UV)
1a Benzyl4-MethylphenylHC24H24N4O2401.2>95%
1b 4-FluorobenzylCyclohexylHC24H28FN4O2423.2>95%
1c 2-Phenylethyl4-MethoxyphenylHC26H28N4O3457.2>90%
1d Cyclohexylmethyl3,4-DichlorophenylHC24H27Cl2N4O2489.1>95%
1e 3-Phenylpropyl2-PyridylHC25H27N5O2442.2>90%

Experimental Protocols

This section details the step-by-step methodology for the solid-phase synthesis of a this compound library.

Materials and Reagents
  • Merrifield Resin (100-200 mesh, 1% DVB)

  • 2-Methoxy-4-hydroxybenzaldehyde

  • Cesium Carbonate (Cs2CO3)

  • N,N-Dimethylacetamide (DMA)

  • Primary Amines (R1-NH2)

  • Sodium Triacetoxyborohydride (NaBH(OAc)3)

  • 1% Acetic Acid in N,N-Dimethylformamide (DMF)

  • 6,7-Dimethoxy-2,4-dichloroquinazoline

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • Primary and Secondary Amines (R2R3NH)

  • Trifluoroacetic Acid (TFA)

  • Triethylsilane (TES)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Protocol 1: Preparation of Aldehyde Resin
  • Swell Merrifield resin in DMA.

  • Add 2-methoxy-4-hydroxybenzaldehyde and Cs2CO3.

  • Heat the mixture at 80°C for 16 hours.

  • After cooling, wash the resin sequentially with DMF, MeOH, and DCM.

  • Dry the resin under vacuum.

Protocol 2: Reductive Amination for Amine Resin Formation
  • Swell the aldehyde resin in 1% AcOH in DMF.

  • Add a solution of the desired primary amine (R1-NH2).

  • Shake the mixture for 1 hour at room temperature.

  • Add NaBH(OAc)3 and shake for an additional 18 hours.

  • Wash the resin sequentially with DMF, MeOH, and DCM.

  • Dry the resin under vacuum.

Protocol 3: First SNAr Reaction - Attachment of the Quinazoline Scaffold
  • Swell the amine resin in THF.

  • Add a solution of 6,7-dimethoxy-2,4-dichloroquinazoline and DIPEA.

  • Heat the mixture at 50-60°C for 16 hours.

  • After cooling, wash the resin sequentially with THF, DMF, MeOH, and DCM.

  • Dry the resin under vacuum.

Protocol 4: Second SNAr Reaction - Introduction of the Second Amine
  • Suspend the resin from Protocol 3 in a solution of the desired primary or secondary amine (R2R3NH) in DMA.

  • Heat the suspension at 135-140°C for 16 hours.

  • Cool the mixture to room temperature.

  • Wash the resin according to the following sequence: MeOH, DCM, MeOH, DCM, and MeOH.

  • Dry the resin under vacuum.

Protocol 5: Cleavage and Isolation of the Final Product
  • Treat the dried resin with a solution of 2.5% triethylsilane in TFA for 1-2 hours.

  • Collect the cleavage solution by filtration.

  • Wash the resin with DCM.

  • Combine the filtrate and washings and concentrate in vacuo.

  • Dissolve the residue in an acetonitrile/water mixture and lyophilize to afford the final this compound product.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: Merrifield Resin aldehyde_resin Aldehyde Resin start->aldehyde_resin 1. 2-Methoxy-4-hydroxybenzaldehyde, Cs2CO3, DMA, 80°C amine_resin Amine Resin (R1) aldehyde_resin->amine_resin 2. R1-NH2, NaBH(OAc)3, 1% AcOH in DMF quinazoline_resin Quinazoline Scaffold on Resin amine_resin->quinazoline_resin 3. 6,7-Dimethoxy-2,4-dichloroquinazoline, DIPEA, THF, 50-60°C final_resin Final Product on Resin quinazoline_resin->final_resin 4. R2R3NH, DMA, 135-140°C final_product Cleaved this compound final_resin->final_product 5. TFA, TES purification Purification & Analysis final_product->purification library This compound Library purification->library signaling_pathway ligand Norepinephrine/ Epinephrine receptor α1-Adrenergic Receptor (GPCR) ligand->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ er->ca2 releases ca2->pkc co-activates cellular_response Cellular Response (e.g., Smooth Muscle Contraction) pkc->cellular_response phosphorylates targets leading to antagonist This compound (e.g., Prazosin) antagonist->receptor blocks

References

Application Notes and Protocols for High-Throughput Screening Assays Using Quinazoline-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline-2,4-diamine and its derivatives represent a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities. These compounds have garnered significant interest in drug discovery, particularly in the fields of oncology and infectious diseases. Their mechanism of action often involves the inhibition of key enzymes and modulation of critical signaling pathways. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of such compounds to identify promising lead candidates for further development.

These application notes provide detailed protocols for utilizing this compound derivatives in HTS assays, focusing on two prominent targets: the Wnt/β-catenin signaling pathway and Dihydrofolate Reductase (DHFR). Additionally, protocols for general cell viability assays, crucial for counter-screening and assessing cytotoxicity, are included.

Data Presentation: In Vitro Activity of Quinazoline Derivatives

The following tables summarize the inhibitory activities of various quinazoline derivatives from different studies. This data provides a comparative overview of their potency against different biological targets.

Table 1: Anticancer Activity of 2,4-Disubstituted Quinazoline Derivatives [1]

Compound IDCancer Cell LineIC50 (µg/mL)
4aMCF-734.4 ± 3.41
HCT-11641.4 ± 3.62
HePG-248.9 ± 3.60
HFB431.8 ± 3.15
4cMCF-79.1 ± 0.82
HCT-11610.2 ± 0.95
HePG-211.5 ± 1.03
HFB49.8 ± 0.88
5bMCF-710.5 ± 0.93
HCT-1169.8 ± 0.87
HePG-212.0 ± 1.11
HFB410.9 ± 0.97
5-FU (Control)MCF-75.4 ± 0.20
HCT-1165.3 ± 0.18
HePG-27.9 ± 0.21
HFB48.8 ± 0.52

Table 2: Dihydrofolate Reductase (DHFR) Inhibition by Quinazoline Derivatives [2]

CompoundTargetIC50 (nM)
MethotrexateMtb DHFR237
NC00094221Mtb DHFR22.4

Table 3: Antibacterial Activity of Quinazoline-2,4(1H,3H)-dione Derivatives [3]

CompoundBacterial StrainMIC (mg/mL)
13Escherichia coli65
15Escherichia coli>100
Ampicillin (Control)Escherichia coli62.5
Vancomycin (Control)Staphylococcus aureus31.25

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways relevant to the screening of this compound derivatives.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP5_6 LRP5/6 Co-receptor Frizzled->LRP5_6 Dsh Dishevelled (Dsh) LRP5_6->Dsh activates Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dsh->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degraded by beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates to TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds to Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

Caption: Canonical Wnt/β-catenin signaling pathway.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Thymidylate_Synthase Thymidylate Synthase THF->Thymidylate_Synthase Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Amino_Acid_Synthesis Amino Acid Synthesis THF->Amino_Acid_Synthesis NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP dTMP dTMP Thymidylate_Synthase->dTMP dUMP dUMP dUMP->Thymidylate_Synthase DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Purine_Synthesis->DNA_Synthesis

Caption: Role of DHFR in the folate metabolic pathway.

Experimental Protocols

Protocol 1: High-Throughput Screening for Wnt/β-catenin Signaling Inhibitors

This protocol describes a cell-based reporter gene assay to screen for inhibitors of the Wnt/β-catenin pathway.[4]

1. Materials:

  • Cell Line: HEK293T cells stably transfected with a TCF/LEF-luciferase reporter construct (HEK293T-Luc).

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Medium: DMEM with 1% FBS and 1% Penicillin-Streptomycin.

  • Compounds: this compound derivatives dissolved in 100% DMSO.

  • Positive Control: Known Wnt pathway inhibitor (e.g., IWR-1).

  • Negative Control: 100% DMSO.

  • Wnt Pathway Agonist: Wnt3a conditioned medium or CHIR99021.

  • Assay Plates: 384-well, white, solid-bottom cell culture plates.

  • Reagents: Luciferase detection reagent (e.g., Bright-Glo™).

2. Procedure:

  • Cell Seeding:

    • Culture HEK293T-Luc cells to 80-90% confluency.

    • Harvest cells and resuspend in assay medium to a concentration of 2.5 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate for 4 hours at 37°C and 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of the this compound derivatives and controls in 100% DMSO.

    • Transfer 100 nL of compound solutions to the assay plate wells using a pintool or acoustic liquid handler (final DMSO concentration of 0.5%).

  • Wnt Pathway Activation:

    • Prepare the Wnt agonist solution in assay medium.

    • Add 20 µL of the Wnt agonist solution to all wells except for baseline control wells.

  • Incubation: Incubate the assay plates for 24 hours at 37°C and 5% CO2.

  • Luminescence Measurement:

    • Equilibrate the assay plates and luciferase detection reagent to room temperature.

    • Add 20 µL of the luciferase detection reagent to each well.

    • Incubate at room temperature for 10 minutes.

    • Measure luminescence using a microplate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: High-Throughput Screening for DHFR Inhibitors

This protocol outlines a colorimetric HTS assay to identify inhibitors of Dihydrofolate Reductase (DHFR).[5]

1. Materials:

  • Enzyme: Purified recombinant DHFR.

  • Substrate: Dihydrofolic acid (DHF).

  • Cofactor: NADPH.

  • Assay Buffer: (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM DTT).

  • Compounds: this compound derivatives dissolved in DMSO.

  • Positive Control: Methotrexate.

  • Negative Control: DMSO.

  • Assay Plates: 384-well, UV-transparent, clear, flat-bottom microplates.

  • Instrumentation: Microplate spectrophotometer capable of reading absorbance at 340 nm.

2. Procedure:

  • Compound Plating: Dispense test compounds and controls into the 384-well plates.

  • Enzyme and Cofactor Addition:

    • Prepare a solution of DHFR enzyme and NADPH in DHFR Assay Buffer.

    • Add the enzyme-cofactor mix to all wells.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a solution of DHF in DHFR Assay Buffer.

    • Initiate the reaction by adding the DHF solution to all wells.

  • Kinetic Reading:

    • Immediately place the microplate in a spectrophotometer.

    • Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15 minutes) at a constant temperature.

3. Data Analysis:

  • Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).

  • Determine the percent inhibition for each test compound.

  • Calculate IC50 values for active compounds.

Protocol 3: Cell Viability Counter-Screen (MTT Assay)

This protocol is for a standard MTT assay to assess the cytotoxicity of the screened compounds, which is crucial for identifying non-specific cytotoxic hits.

1. Materials:

  • Cell Line: A relevant cancer cell line or a non-cancerous cell line.

  • Culture Medium: Appropriate for the chosen cell line.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.

  • Solubilization Solution: e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.

  • Assay Plates: 96-well, clear, flat-bottom cell culture plates.

2. Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Add various concentrations of the this compound derivatives to the wells.

    • Incubate for 24-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the CC50 (cytotoxic concentration 50) values for the compounds.

Experimental Workflow Visualizations

The following diagrams illustrate the typical workflows for the described HTS assays.

HTS_Workflow_Wnt start Start seed_cells Seed HEK293T-Luc cells in 384-well plates start->seed_cells incubate1 Incubate 4h (Cell Attachment) seed_cells->incubate1 add_compounds Add Quinazoline Derivatives and Controls incubate1->add_compounds add_agonist Add Wnt Agonist add_compounds->add_agonist incubate2 Incubate 24h add_agonist->incubate2 add_reagent Add Luciferase Detection Reagent incubate2->add_reagent measure_luminescence Measure Luminescence (Microplate Reader) add_reagent->measure_luminescence data_analysis Data Analysis (% Inhibition, IC50) measure_luminescence->data_analysis end End data_analysis->end

Caption: HTS workflow for Wnt/β-catenin signaling inhibitors.

HTS_Workflow_DHFR start Start plate_compounds Plate Quinazoline Derivatives and Controls in 384-well plates start->plate_compounds add_enzyme_cofactor Add DHFR Enzyme and NADPH plate_compounds->add_enzyme_cofactor incubate Incubate 10-15 min add_enzyme_cofactor->incubate initiate_reaction Initiate Reaction with DHF incubate->initiate_reaction kinetic_read Kinetic Absorbance Reading (340 nm) initiate_reaction->kinetic_read data_analysis Data Analysis (Rate, % Inhibition, IC50) kinetic_read->data_analysis end End data_analysis->end

Caption: HTS workflow for DHFR inhibitors.

References

Application of Quinazoline-2,4-diamine as an EGFR Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of numerous cancers, making it a well-validated and highly pursued target for therapeutic intervention. The quinazoline scaffold has emerged as a privileged structure in the design of potent EGFR inhibitors, with several quinazoline-based drugs approved for clinical use. This document provides detailed application notes and protocols for the investigation of Quinazoline-2,4-diamine and its derivatives as EGFR inhibitors.

This compound serves as a core structural motif for a class of compounds that competitively and reversibly bind to the ATP-binding site within the kinase domain of EGFR. This inhibition blocks the autophosphorylation of the receptor, thereby disrupting downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for tumor cell growth and survival. This application note will detail the mechanism of action, provide quantitative data on the inhibitory activity of relevant compounds, and present comprehensive protocols for key in vitro assays.

Mechanism of Action and Signaling Pathway

Upon ligand binding (e.g., EGF, TGF-α), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. This compound-based inhibitors function by competing with ATP for the kinase domain's binding pocket, thus preventing this initial autophosphorylation step and abrogating the downstream signals that promote cancer cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand EGF / TGF-α EGFR_inactive EGFR (monomer) Ligand->EGFR_inactive Binds EGFR_dimer EGFR Dimer (active) EGFR_inactive->EGFR_dimer Dimerization ADP ADP EGFR_dimer->ADP P P EGFR_dimer->P Autophosphorylation Quinazoline This compound Quinazoline->EGFR_dimer Inhibits ATP ATP ATP->EGFR_dimer Grb2_Sos Grb2/Sos P->Grb2_Sos Recruits PI3K PI3K P->PI3K Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factors PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and Point of Inhibition.

Data Presentation

The inhibitory activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzymatic activity or cell viability by 50%. The following tables summarize the in vitro inhibitory activities of various Quinazoline-2,4,6-triamine and 2,4-diaminoquinazoline derivatives against EGFR and a panel of human cancer cell lines.

Table 1: In Vitro EGFR Kinase Inhibitory Activity of Quinazoline-2,4,6-triamine Derivatives

Compound IDR2-substituentR4-substituentEGFR IC50 (µM)Reference
10d Benzyl4-chlorophenyl45.5[1]
10e Benzyl4-methoxyphenyl3.53[1]
Erlotinib --0.002[1]

Table 2: In Vitro Cytotoxic Activity (IC50 in µM) of Quinazoline-2,4,6-triamine Derivatives against Human Cancer Cell Lines

Compound IDMCF-7 (Breast)HT-29 (Colon)A-549 (Lung)Reference
10d 18.1928.0773.3[1]
10e 63.513.4815.0[1]
Doxorubicin 4.0756.34.3[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific this compound derivative and cell lines under investigation.

Protocol 1: In Vitro EGFR Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. The luminescent signal is directly proportional to kinase activity.

Objective: To determine the IC50 value of a this compound derivative against recombinant EGFR kinase.

Materials:

  • Recombinant Human EGFR (active kinase domain)

  • This compound derivative (test inhibitor)

  • Staurosporine or a known EGFR inhibitor (positive control)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and control inhibitor in DMSO. Further dilute in Kinase Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted test compound or control to the wells of a 384-well plate.

    • Add 2 µL of a master mix containing EGFR enzyme and substrate in Kinase Assay Buffer to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution in Kinase Assay Buffer. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce light.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Plot the percent inhibition (relative to the no inhibitor control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Quinazoline Derivative Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: - EGFR Enzyme - Substrate - ATP Compound_Prep->Reaction_Setup Incubation_1 Incubate at RT (60 min) Reaction_Setup->Incubation_1 Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation_1->Stop_Reaction Incubation_2 Incubate at RT (40 min) Stop_Reaction->Incubation_2 Signal_Generation Add Kinase Detection Reagent (Generate Luminescence) Incubation_2->Signal_Generation Incubation_3 Incubate at RT (30 min) Signal_Generation->Incubation_3 Read_Plate Measure Luminescence Incubation_3->Read_Plate Data_Analysis Calculate % Inhibition Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: In Vitro EGFR Kinase Assay Workflow.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a this compound derivative.

Objective: To determine the IC50 of a test compound on the viability of an EGFR-dependent cancer cell line.

Materials:

  • EGFR-dependent human cancer cell line (e.g., A549, MCF-7, HT-29)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well clear, flat-bottom cell culture plates

  • Multichannel pipettes

  • Cell incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle (DMSO) control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and potent EGFR inhibitors. The protocols and data presented in this application note provide a comprehensive framework for researchers to evaluate the efficacy of these compounds. By employing robust in vitro kinase and cell-based assays, scientists can effectively characterize the inhibitory potential of new chemical entities, contributing to the advancement of targeted cancer therapies. Further investigation into the structure-activity relationships of this compound derivatives will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols: Quinazoline-2,4-diamine Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and utilization of fluorescent probes based on the Quinazoline-2,4-diamine scaffold. This class of probes offers significant potential for cellular imaging, ion detection, and disease diagnosis due to their favorable photophysical properties and structural versatility.

Introduction to this compound Probes

This compound derivatives form a versatile class of heterocyclic compounds that have been extensively explored in medicinal chemistry and, more recently, as fluorescent probes.[1][2] Their rigid, planar structure provides a stable scaffold for the development of fluorophores. The core structure can be readily functionalized at various positions, allowing for the fine-tuning of photophysical properties and the introduction of specific recognition moieties for various analytes.[3][4]

Small-molecule fluorescent probes built upon the quinazoline scaffold are designed with two primary components: a pharmacophore for target recognition and a fluorophore for visualization.[5] This modular design enables the creation of probes for a wide range of biological targets and processes.

Quantitative Data Summary

The photophysical properties of this compound based fluorescent probes can be tailored by altering the donor-acceptor characteristics of the substituents. A representative summary of these properties is presented in the table below.

Compound IDSubstituent at C2Substituent at C4Excitation (λ_ex) (nm)Emission (λ_em) (nm)Stokes Shift (nm)Quantum Yield (Φ)Reference
Q1 Piperidin-1-ylN-(4-fluorobenzyl)amino365414490.85[6]
Q2 MorpholinoN-(4-methoxybenzyl)amino365450850.88[6]
Q3 Pyrrolidin-1-ylN-(3,4-dimethoxybenzyl)amino415500850.75[7]
Q4 N,N-dimethylaminoN-(4-(trifluoromethyl)benzyl)amino4455751300.65[6]
Q5 PhenylaminoN-butylamino3504671170.43[3]

Key Applications and Experimental Protocols

This compound based probes have demonstrated utility in a variety of research applications. Detailed protocols for some key experiments are provided below.

General Live Cell Imaging

This protocol provides a general guideline for staining live cells with this compound based fluorescent probes.

Materials:

  • This compound fluorescent probe

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Live-cell imaging compatible chambered coverglass or slides

  • Fluorescence microscope

Protocol:

  • Prepare a stock solution: Dissolve the this compound probe in high-quality, anhydrous DMSO to make a 1-10 mM stock solution.

  • Cell culture: Plate cells on a chambered coverglass or slide and culture until they reach the desired confluency.

  • Prepare staining solution: Dilute the probe stock solution in pre-warmed cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined experimentally.

  • Cell staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.

  • Wash: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound probe.[8]

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the probe's excitation and emission wavelengths.[9] To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time.[10][11]

Detection of Intracellular Zinc Ions (Zn²⁺)

This protocol describes the use of a this compound based probe designed to exhibit a "turn-on" fluorescence response upon binding to intracellular Zn²⁺.

Materials:

  • Zn²⁺-sensitive this compound probe

  • HEPES buffer (pH 7.0)

  • Zinc sulfate (ZnSO₄) solution (for positive control)

  • TPEN (a zinc chelator, for negative control)

  • Live cells cultured on imaging dishes

Protocol:

  • Probe loading: Prepare a 1-10 µM solution of the Zn²⁺-sensitive probe in HEPES buffer. Incubate the cells with this solution for 30 minutes at 37°C.[7]

  • Washing: Wash the cells three times with HEPES buffer to remove excess probe.

  • Baseline imaging: Acquire baseline fluorescence images of the cells.

  • Positive control: Treat a subset of cells with 10-50 µM ZnSO₄ for 15-30 minutes and acquire fluorescence images. A significant increase in fluorescence intensity is expected.

  • Negative control: Treat another subset of cells with a zinc chelator like TPEN (10-50 µM) for 15-30 minutes and acquire fluorescence images. A decrease in fluorescence intensity compared to the baseline should be observed.[3]

  • Data analysis: Quantify the changes in fluorescence intensity in response to Zn²⁺.

Measurement of Intracellular pH

This protocol outlines the use of a pH-sensitive this compound probe for ratiometric or intensiometric pH measurements.[12][13]

Materials:

  • pH-sensitive this compound probe

  • Calibration buffers of known pH (e.g., ranging from pH 5.5 to 8.5)

  • Nigericin (a protonophore)

  • High-potassium buffer

  • Live cells on imaging dishes

Protocol:

  • Probe loading: Load the cells with the pH-sensitive probe as described in the general live-cell imaging protocol.

  • Imaging: Acquire fluorescence images of the cells in their normal culture medium.

  • In situ calibration: To create a calibration curve, equilibrate the intracellular and extracellular pH by incubating the cells in a high-potassium buffer containing nigericin (10 µM) at different known pH values.[12]

  • Acquire calibration images: At each pH point of the calibration buffer, acquire fluorescence images.

  • Generate calibration curve: Measure the fluorescence intensity (or ratio of intensities at two different wavelengths for ratiometric probes) for each calibration point and plot it against the corresponding pH value.[13]

  • Determine intracellular pH: Use the calibration curve to convert the fluorescence intensity measurements from the experimental cells into intracellular pH values.[14]

Mandatory Visualizations

General Synthetic Scheme

The following diagram illustrates a general and adaptable synthetic route for preparing this compound derivatives. The synthesis typically starts from anthranilic acid, which is converted to 2,4-dichloroquinazoline. Subsequent nucleophilic substitution with various amines yields the desired 2,4-diaminoquinazoline core, which can be further modified to create specific fluorescent probes.[4]

G General Synthesis of this compound Probes cluster_0 Step 1: Quinazoline-2,4-dione Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Sequential Amination A Anthranilic Acid B Quinazoline-2,4-dione A->B KCNO, H2O, HCl C 2,4-Dichloroquinazoline B->C POCl3, Heat D 2-Chloro-4-amino-quinazoline Intermediate C->D Amine 1 (R1-NH2) E This compound Probe D->E Amine 2 (R2-NH2)

Caption: A generalized synthetic pathway for this compound fluorescent probes.

"Turn-On" Fluorescence Mechanism for Hypochlorite Detection

Many Quinazoline-based probes operate on a "turn-on" mechanism where the probe is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent upon reaction with a specific analyte. The diagram below illustrates the oxidative cleavage mechanism of a probe designed for hypochlorite (ClO⁻) detection, leading to the release of a highly fluorescent quinazolinone derivative.[15][16][17]

Caption: Oxidative cleavage mechanism leading to a "turn-on" fluorescence response.

Experimental Workflow for Live Cell Imaging

This workflow diagram outlines the key steps involved in a typical live-cell imaging experiment using a this compound based fluorescent probe.

G Experimental Workflow for Live Cell Imaging Start Start CellCulture Cell Culture (on imaging dish) Start->CellCulture ProbePrep Prepare Probe Staining Solution CellCulture->ProbePrep Staining Incubate Cells with Probe ProbePrep->Staining Wash Wash Cells to Remove Excess Probe Staining->Wash Imaging Fluorescence Microscopy (Live Cell Imaging) Wash->Imaging DataAnalysis Image and Data Analysis Imaging->DataAnalysis End End DataAnalysis->End

Caption: A step-by-step workflow for a live-cell imaging experiment.

Applications in Disease Diagnosis and Drug Development

The unique properties of this compound based fluorescent probes make them valuable tools in disease research and drug development.

  • Cancer Research: These probes can be designed to target specific enzymes or receptors that are overexpressed in cancer cells, enabling visualization of tumors and monitoring of treatment efficacy.[18][19][20] For example, probes targeting receptor tyrosine kinases (RTKs) can be used to study signaling pathways involved in cancer progression.[4]

  • Neurodegenerative Diseases: The quinazoline scaffold is being explored for developing therapeutics for diseases like Alzheimer's, and fluorescent versions could aid in studying disease mechanisms and screening potential drugs.[21]

  • Monitoring Cellular Stress: Probes that respond to changes in ion concentrations (e.g., Zn²⁺) or reactive oxygen species (e.g., hypochlorite) can be used to monitor cellular stress and damage associated with various diseases.[10][15]

By providing real-time information about cellular processes in living systems, this compound based fluorescent probes can accelerate the identification of new drug targets and the evaluation of novel therapeutic agents.

References

Application Notes and Protocols for Crystallization of Quinazoline-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common techniques and protocols for the crystallization of Quinazoline-2,4-diamine derivatives. The information is curated to assist researchers in obtaining high-quality crystals suitable for various analytical techniques, including X-ray crystallography.

Introduction to Crystallization of this compound Derivatives

This compound derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. The isolation and purification of these compounds are critical steps in their development, with crystallization being a primary method for obtaining highly pure solid forms. The crystalline structure is essential for elucidating structure-activity relationships (SAR) and for the formulation of active pharmaceutical ingredients (APIs).

The crystallization of this compound derivatives can be challenging due to factors such as polymorphism, solvent effects, and the presence of impurities. A systematic approach to screening and optimizing crystallization conditions is therefore crucial for success.

Key Crystallization Techniques

Several crystallization techniques can be employed for this compound derivatives. The choice of method depends on the physicochemical properties of the specific derivative, such as its solubility, thermal stability, and the quantity of material available.

  • Slow Evaporation: This is one of the simplest and most common techniques. The compound is dissolved in a suitable solvent or solvent mixture to near saturation, and the solvent is allowed to evaporate slowly and undisturbed. This gradual increase in concentration can lead to the formation of well-ordered crystals.

  • Slow Cooling: This method involves dissolving the compound in a solvent at an elevated temperature to create a supersaturated solution, which is then slowly cooled. The decrease in solubility upon cooling induces crystallization. A controlled, gradual cooling profile is often beneficial for growing larger, more uniform crystals.[1]

  • Vapor Diffusion: This technique is particularly useful for small quantities of material. A concentrated solution of the compound is placed in a small, open container, which is then sealed in a larger vessel containing a more volatile solvent (the precipitant) in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Anti-Solvent (or Solvent Diffusion) Crystallization: In this method, a poor solvent (anti-solvent) is slowly added to a solution of the compound in a good solvent.[1] This reduces the solubility of the compound, leading to crystallization. The anti-solvent can be added directly or diffused as a liquid or vapor.

Experimental Protocols

The following are generalized protocols for the crystallization of this compound derivatives. It is important to note that these are starting points, and optimization of parameters such as solvent choice, concentration, and temperature is essential for each specific compound.

Protocol 1: Slow Evaporation
  • Solvent Selection: Choose a solvent or solvent system in which the this compound derivative has moderate solubility. Common solvents include ethanol, methanol, ethyl acetate, and mixtures with less polar solvents like hexanes.

  • Dissolution: Dissolve the compound in the chosen solvent at room temperature. Gentle warming can be used to aid dissolution, but ensure the compound is stable at that temperature.

  • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any insoluble impurities.

  • Evaporation: Transfer the filtered solution to a clean vial or crystallizing dish. Cover the container with a perforated lid or parafilm with small holes to allow for slow evaporation.

  • Incubation: Place the container in a vibration-free environment and allow the solvent to evaporate slowly over several hours to days.

  • Crystal Harvesting: Once crystals have formed, carefully remove the remaining solvent (mother liquor) with a pipette and wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum or in a desiccator.

Protocol 2: Slow Cooling from a Refluxing Solvent
  • Solvent Selection: Identify a solvent in which the compound has low solubility at room temperature but high solubility at the solvent's boiling point. n-Butanol is a solvent that has been used for refluxing quinazoline derivatives before crystallization.[2]

  • Dissolution: In a round-bottom flask equipped with a condenser, dissolve the crude this compound derivative in a minimal amount of the chosen solvent.

  • Reflux: Heat the mixture to reflux with stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. For larger crystals, a controlled cooling rate (e.g., 10-20 °C per hour) is recommended.[1] Further cooling in an ice bath or refrigerator can increase the yield.

  • Crystal Harvesting: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them.

Data Presentation: Common Solvents for Crystallization

The selection of an appropriate solvent is critical for successful crystallization. The following table summarizes solvents that have been reported for the crystallization of quinazoline derivatives. The optimal solvent system for a specific this compound derivative should be determined experimentally.

Solvent/Solvent SystemMethodDerivative TypeReference
Hexanes/Ethyl AcetateSlow EvaporationQuinazolinone[3]
n-ButanolReflux then Cooling2,3-disubstituted quinazolinone[2]
EthanolReflux then CoolingHydrazinyl quinazoline[2]
Ethanol/WaterCoolingHydrazinyl quinazoline[2]
Absolute EthanolNot specified6-nitro-4-substituted quinazoline
1,4-DioxaneNot specifiedQuinazolinone

Mandatory Visualizations

Experimental Workflow: General Crystallization Protocol

G General Crystallization Workflow for this compound Derivatives cluster_prep Preparation cluster_methods Crystallization Methods cluster_harvest Harvesting start Start with Crude Product dissolve Dissolve in Suitable Solvent start->dissolve filter Filter to Remove Impurities dissolve->filter slow_evap Slow Evaporation filter->slow_evap Induce Supersaturation slow_cool Slow Cooling filter->slow_cool Induce Supersaturation vapor_diff Vapor Diffusion filter->vapor_diff Induce Supersaturation anti_solvent Anti-Solvent Addition filter->anti_solvent Induce Supersaturation harvest Harvest Crystals slow_evap->harvest slow_cool->harvest vapor_diff->harvest anti_solvent->harvest wash Wash with Cold Solvent harvest->wash dry Dry Crystals wash->dry end End dry->end Pure Crystalline Product

Caption: A generalized workflow for the crystallization of this compound derivatives.

Signaling Pathway: Wnt Signaling Inhibition by 2,4-Diamino-quinazoline

2,4-Diamino-quinazoline (2,4-DAQ) has been identified as a selective inhibitor of Lymphoid enhancer-binding factor 1 (Lef1), a key downstream effector of the Wnt/β-catenin signaling pathway.[4] Aberrant activation of this pathway is implicated in various cancers.[4]

Wnt_Pathway Wnt Signaling Pathway Inhibition by 2,4-Diamino-quinazoline Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled LRP->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->DestructionComplex Inhibits betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylates for Degradation Proteasome Proteasomal Degradation betaCatenin->Proteasome Lef1 Lef1 betaCatenin->Lef1 Accumulates and Translocates to Nucleus TargetGenes Target Gene Expression (e.g., MYC, AXIN2) Lef1->TargetGenes TCF TCF TCF->TargetGenes DAQ 2,4-Diamino-quinazoline DAQ->Lef1 Inhibits

Caption: Inhibition of the Wnt signaling pathway by 2,4-Diamino-quinazoline.

Signaling Pathway: EGFR Signaling and Inhibition by Gefitinib

Gefitinib, a quinazoline derivative, is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR).[1][2] By blocking the ATP-binding site of the EGFR's tyrosine kinase domain, it inhibits downstream signaling pathways involved in cell proliferation and survival.[1]

EGFR_Pathway EGFR Signaling Pathway and Inhibition by Gefitinib EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Gefitinib Gefitinib Gefitinib->EGFR Inhibits Tyrosine Kinase PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT CellSurvival Cell Survival & Proliferation AKT->CellSurvival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellSurvival

Caption: The EGFR signaling pathway and its inhibition by the quinazoline derivative, Gefitinib.

References

Application Notes: Quinazoline-2,4-diamine as a Chemical Tool for Cell Biology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinazoline core is a nitrogen-containing heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Specifically, the Quinazoline-2,4-diamine framework serves as a versatile template for synthesizing bioactive molecules with a broad spectrum of pharmacological activities.[1][3] Derivatives of this scaffold have been extensively investigated for their potential as therapeutic agents and chemical tools to probe complex cellular processes. Their mechanisms of action often involve the modulation of crucial signaling pathways implicated in diseases such as cancer, diabetes, and infectious diseases.[1][2][4] These compounds have been developed as potent inhibitors of enzymes like kinases, dihydrofolate reductase, and DNA gyrase, making them invaluable for cell biology research.[1]

Key Biological Activities and Mechanisms of Action

Derivatives of this compound are known to interact with a variety of cellular targets, leading to diverse biological effects.

1. Inhibition of Kinase Signaling Pathways: Many this compound derivatives are potent inhibitors of tyrosine kinases, which are critical enzymes in cellular signaling pathways that can drive cancer growth when dysregulated.[1] A primary target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] These compounds often act as reversible, ATP-competitive inhibitors, blocking the signaling cascade that leads to tumor cell proliferation.[1] Beyond EGFR, derivatives have been designed to inhibit other receptor tyrosine kinases such as VEGFR-2 and PDGFR-β, highlighting their potential as multi-targeted agents in cancer therapy.[1][5]

Kinase_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) ADP ADP RTK->ADP Substrate Substrate Protein ATP ATP ATP->RTK Binds to active site pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Quinazoline This compound Derivative Quinazoline->RTK Competitive Inhibition

Mechanism of ATP-competitive kinase inhibition.

2. Modulation of Wnt/β-catenin Signaling: The Wnt/β-catenin signaling pathway is frequently activated aberrantly in various cancers, including gastric cancer.[6] The compound 2,4-diamino-quinazoline (2,4-DAQ) has been identified as a selective inhibitor of this pathway by targeting the transcription factor Lymphoid Enhancer-Binding Factor 1 (Lef1).[6] This inhibition leads to the downregulation of key oncogenic target genes such as AXIN2, MYC, and LGR5.[6] Consequently, 2,4-DAQ suppresses cancer cell growth, induces apoptosis, and inhibits cell migration and invasion.[6]

Wnt_Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Activation BetaCatenin β-catenin Frizzled->BetaCatenin Stabilization TCF_Lef1 TCF/Lef1 BetaCatenin->TCF_Lef1 Translocation & Co-activation TargetGenes Target Genes (MYC, AXIN2, LGR5) TCF_Lef1->TargetGenes Transcription DAQ 2,4-Diamino-quinazoline (2,4-DAQ) DAQ->TCF_Lef1 Inhibition Proliferation Cancer Cell Proliferation TargetGenes->Proliferation

Inhibition of Wnt/β-catenin signaling by 2,4-DAQ.

3. Protection Against Endoplasmic Reticulum (ER) Stress: In diabetes, a primary cause of pancreatic β-cell failure is ER stress.[4] Certain 2,4-diaminoquinazoline derivatives have been identified as potent protective agents against ER stress-induced dysfunction and cell death.[4] For example, compound 9c was shown to protect β-cells by alleviating ER stress through the suppression of key genes in the unfolded protein response (UPR) and apoptosis pathways.[4] This action helps restore glucose-stimulated insulin secretion and promotes the survival of primary human islet β-cells.[4]

ER_Stress_Pathway ER_Stress ER Stress (e.g., Tunicamycin) UPR Unfolded Protein Response (UPR) (ATF4, XBP1s) ER_Stress->UPR Induces Apoptosis Apoptosis (CHOP, Caspase-3) UPR->Apoptosis Leads to Dysfunction β-cell Dysfunction (Reduced Insulin) UPR->Dysfunction Leads to Survival β-cell Survival & Function Compound9c Quinazoline Derivative (e.g., Compound 9c) Compound9c->UPR Suppresses Compound9c->Survival Promotes

Protective effect of a quinazoline derivative on β-cells under ER stress.
Quantitative Data Summary

The biological activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). The table below summarizes data for representative compounds from the literature.

Compound IDTarget/AssayCell Line / EnzymeActivity MetricValue (µM)Reference
Compound 9c β-cell protection from ER StressINS-1 (Rat β-cells)EC₅₀0.56[4]
2,4-DAQ Wnt/β-catenin Signaling InhibitionGastric Cancer Cells--[6]
Compound 3e VEGFR-2 InhibitionEnzyme AssayIC₅₀0.083[2]
Compound 3e c-Met Tyrosine Kinase InhibitionEnzyme AssayIC₅₀0.048[2]
Compound 3c CytotoxicityHCT-116 (Colon Cancer)IC₅₀1.184[2]
Compound 11d CytotoxicityCNE-2 (Nasopharyngeal Cancer)IC₅₀9.3[5]
Compound 11d CytotoxicityPC-3 (Prostate Cancer)IC₅₀9.8[5]

Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound derivatives in cell culture.

Experimental_Workflow start Start: Prepare Compound Stock seed Seed Cells in Multi-well Plates start->seed treat Treat Cells with Quinazoline Derivative (Dose-response & Time-course) seed->treat incubate Incubate for Desired Period (e.g., 24, 48, 72h) treat->incubate assay Perform Cellular Assay incubate->assay viability Cell Viability (MTT, CellTiter-Glo) assay->viability apoptosis Apoptosis (Annexin V/PI) assay->apoptosis cell_cycle Cell Cycle (PI Staining) assay->cell_cycle data Data Acquisition (Plate Reader, Flow Cytometer) viability->data apoptosis->data cell_cycle->data analysis Data Analysis (Calculate IC50, Quantify Populations) data->analysis end End: Conclusion & Reporting analysis->end

General experimental workflow for in vitro cell-based assays.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Method)

This protocol measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.[7] Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7] Viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).

Materials:

  • 6-well cell culture plates

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of the this compound derivative for the desired duration.[7]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[7]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.[7]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.

Materials:

  • 6-well cell culture plates

  • Treated and control cells

  • PBS

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis protocol to treat and harvest cells.

  • Cell Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).[7]

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PI staining solution.[7]

  • Incubate for 30 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

References

One-Pot Synthesis of Functionalized Quinazoline-2,4-diamines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline-2,4-diamines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antihypertensive properties. The efficient construction of this heterocyclic system is of significant interest in drug discovery and development. This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized quinazoline-2,4-diamines, focusing on modern, efficient, and versatile methodologies. The presented protocols offer advantages such as operational simplicity, high yields, and broad substrate scope, making them suitable for the generation of diverse compound libraries for biological screening.

Introduction

The quinazoline core is a recurring motif in numerous biologically active compounds. Specifically, the 2,4-diaminoquinazoline framework is a key pharmacophore in drugs such as the antihypertensive agent Prazosin and the anticancer drug Trimetrexate. Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. One-pot multicomponent reactions have emerged as a powerful strategy to streamline the synthesis of complex molecules from simple starting materials in a single operation, thereby increasing efficiency and reducing waste.

This document outlines three distinct and robust one-pot protocols for the synthesis of functionalized quinazoline-2,4-diamines: a copper-catalyzed approach, a tandem condensation and reductive cyclization method, and a catalyst- and solvent-free "green" synthesis.

Protocol 1: Copper-Catalyzed One-Pot Synthesis from 2-Bromobenzonitriles and Guanidine

This protocol details an efficient copper-catalyzed one-pot synthesis of 2,4-diaminoquinazoline derivatives from readily available substituted 2-bromobenzonitriles and guanidine.[1][2] The use of a copper catalyst allows for the formation of the quinazoline ring system under relatively mild conditions.

Experimental Protocol

General Procedure:

  • To a dried reaction tube, add the substituted 2-bromobenzonitrile (1.0 mmol), guanidine hydrochloride (1.5 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Add N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol, 20 mol%) as a ligand.

  • Add 3 mL of anhydrous N,N-dimethylformamide (DMF).

  • Seal the reaction tube and heat the mixture at 80 °C for 12 hours with stirring.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2,4-diaminoquinazoline derivative.

Data Presentation
EntryR substituent on 2-bromobenzonitrileProductYield (%)
1H2,4-Diaminoquinazoline85
24-Me6-Methyl-2,4-diaminoquinazoline82
34-OMe6-Methoxy-2,4-diaminoquinazoline78
44-Cl6-Chloro-2,4-diaminoquinazoline88
54-F6-Fluoro-2,4-diaminoquinazoline86

Yields are for isolated products after purification.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Add 2-bromobenzonitrile, guanidine HCl, CuI, K2CO3 to reaction tube Add_Ligand Add DMEDA ligand Start->Add_Ligand Add_Solvent Add anhydrous DMF Add_Ligand->Add_Solvent Seal_Tube Seal the reaction tube Add_Solvent->Seal_Tube Heat Heat at 80 °C for 12 h with stirring Seal_Tube->Heat Cool Cool to room temperature Heat->Cool Quench Pour into water Cool->Quench Extract Extract with ethyl acetate Quench->Extract Wash_Dry Wash with brine and dry Extract->Wash_Dry Concentrate Concentrate under reduced pressure Wash_Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Isolated 2,4-diaminoquinazoline Purify->End

Caption: Workflow for the copper-catalyzed one-pot synthesis.

Protocol 2: Tandem Condensation and Reductive Cyclization

This protocol describes a one-pot synthesis of N4-substituted 2,4-diaminoquinazolines through a tandem condensation of a cyanoimidate with an amine, followed by a reductive cyclization.[3] This method is particularly useful for introducing a variety of substituents at the N4 position.

Experimental Protocol

General Procedure:

  • Step A: Condensation: To a solution of methyl N-cyano-2-nitrobenzimidate (1.0 mmol) in ethanol (5 mL), add the desired primary amine (1.2 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • Step B: Reductive Cyclization: To the reaction mixture from Step A, add reduced iron powder (5.0 mmol) and concentrated hydrochloric acid (0.5 mL).

  • Heat the mixture to reflux (approximately 80 °C) for 4 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite and wash the filter cake with ethanol.

  • Neutralize the filtrate with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the N4-substituted 2,4-diaminoquinazoline.

Data Presentation
EntryAmineProductYield (%)
1BenzylamineN4-Benzyl-2,4-diaminoquinazoline92
2AnilineN4-Phenyl-2,4-diaminoquinazoline85
3CyclohexylamineN4-Cyclohexyl-2,4-diaminoquinazoline88
4n-ButylamineN4-Butyl-2,4-diaminoquinazoline90

Yields are for isolated products after purification.

Experimental Workflow

G cluster_0 Condensation cluster_1 Reductive Cyclization cluster_2 Work-up and Purification Start Dissolve methyl N-cyano-2-nitrobenzimidate in ethanol Add_Amine Add primary amine Start->Add_Amine Stir_RT Stir at room temperature for 2 h Add_Amine->Stir_RT Add_Reagents Add iron powder and conc. HCl Stir_RT->Add_Reagents Heat_Reflux Heat to reflux for 4 h Add_Reagents->Heat_Reflux Cool_Filter Cool and filter through Celite Heat_Reflux->Cool_Filter Neutralize Neutralize with NaHCO3 solution Cool_Filter->Neutralize Extract Extract with dichloromethane Neutralize->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End Isolated N4-substituted 2,4-diaminoquinazoline Purify->End

Caption: Workflow for the tandem condensation and reductive cyclization.

Protocol 3: Catalyst- and Solvent-Free Synthesis of Polyhalo-2,4-diaminoquinazolines

This protocol presents an environmentally friendly, catalyst- and solvent-free one-pot synthesis of polyhalogenated 2,4-diaminoquinazolines from polyhaloisophthalonitriles and guanidine carbonate.[4] This method is advantageous for its simplicity and adherence to green chemistry principles.

Experimental Protocol

General Procedure:

  • In a mortar, thoroughly grind a mixture of the polyhaloisophthalonitrile (1.0 mmol) and guanidine carbonate (1.0 mmol).

  • Transfer the finely ground powder to a sealed reaction vessel.

  • Heat the mixture in an oil bath at 150-160 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the solid residue with water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the solid product under vacuum to obtain the pure polyhalo-2,4-diaminoquinazoline.

Data Presentation
EntryPolyhaloisophthalonitrileProductYield (%)
14,5,6-Trichloroisophthalonitrile5,6,7-Trichloro-2,4-diaminoquinazoline95
24,5,6-Trifluoroisophthalonitrile5,6,7-Trifluoro-2,4-diaminoquinazoline88
34,6-Dichloro-5-fluoroisophthalonitrile5,7-Dichloro-6-fluoro-2,4-diaminoquinazoline92

Yields are for isolated products after purification.

Experimental Workflow

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up Start Grind polyhaloisophthalonitrile and guanidine carbonate Heat Heat at 150-160 °C for 30-60 min in a sealed vessel Start->Heat Cool Cool to room temperature Heat->Cool Wash Wash with water and cold ethanol Cool->Wash Dry Dry under vacuum Wash->Dry End Isolated polyhalo-2,4-diaminoquinazoline Dry->End

Caption: Workflow for the catalyst- and solvent-free synthesis.

General Reaction Pathway

The one-pot synthesis of quinazoline-2,4-diamines generally involves the formation of a key intermediate through the reaction of a substituted benzonitrile derivative with a source of the 2- and 4-amino groups, such as guanidine. This is followed by an intramolecular cyclization to form the quinazoline ring.

G Starting_Materials Substituted Benzonitrile + Guanidine/Amidine Source Intermediate Key Intermediate (e.g., N-arylguanidine) Starting_Materials->Intermediate Reaction Initiation (e.g., catalyst, heat) Product Functionalized Quinazoline-2,4-diamine Intermediate->Product Intramolecular Cyclization

Caption: Generalized reaction pathway for one-pot synthesis.

Conclusion

The protocols outlined in these application notes provide researchers with reliable and efficient methods for the one-pot synthesis of functionalized quinazoline-2,4-diamines. These methodologies offer access to a diverse range of derivatives for applications in drug discovery and medicinal chemistry. The choice of protocol will depend on the desired substitution pattern and the availability of starting materials. The copper-catalyzed method is versatile for a range of substituents on the benzene ring, the tandem condensation and reductive cyclization allows for diverse N4-functionalization, and the solvent-free approach is ideal for preparing polyhalogenated analogs in an environmentally conscious manner.

References

Troubleshooting & Optimization

Technical Support Center: Quinazoline-2,4-diamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Quinazoline-2,4-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve synthesis yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound and its precursors.

1. Low or No Product Yield

  • Question: I am experiencing a very low yield or no desired product in my quinazoline synthesis. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield is a frequent challenge and can originate from several factors. A systematic evaluation of your experimental setup is key to pinpointing the issue.

    • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent are critical parameters.

      • Temperature: Certain classical methods may necessitate high temperatures (over 120°C).[1] In contrast, many modern catalytic approaches function under milder conditions. It is advisable to perform a temperature screen to identify the optimal condition for your specific protocol. For instance, in a copper-catalyzed synthesis of a quinazolinone intermediate, increasing the temperature from 30°C (no reaction) to 80°C significantly improved the yield.[2][3]

      • Reaction Time: Synthesis durations can range from a few hours to more than 24 hours.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ascertain the optimal reaction time and confirm the consumption of starting materials. In one optimized protocol, the yield increased with time, peaking at 5-6 hours.[2][3]

      • Solvent: The choice of solvent can profoundly affect the yield. Common solvents include ethanol, toluene, and DMF.[1] The reaction's polarity and the solubility of reagents are important considerations.

    • Reagent Quality and Stoichiometry:

      • Purity of Starting Materials: Impurities in starting materials can inhibit the reaction or lead to unwanted side products. Ensure the purity of your reagents before commencing the synthesis.

      • Moisture and Air Sensitivity: Some reagents or intermediates may be sensitive to moisture or air. Reactions may require an inert atmosphere (e.g., nitrogen or argon), although some modern methods have been developed to proceed smoothly under ambient air.[2]

      • Base and Catalyst: The choice and amount of base or catalyst are often crucial. For example, in a copper-catalyzed synthesis of a quinazolinone, K₂CO₃ was found to be the most effective base, providing a yield of 96.8%.[2][3] Reducing the catalyst amount (e.g., CuI from 0.2 to 0.1 equiv) can dramatically decrease the yield.[2][3]

    • Issues with Intermediates:

      • Incomplete Chlorination: When synthesizing from quinazoline-2,4(1H,3H)-diones, incomplete chlorination with reagents like POCl₃ will result in a lower yield of the 2,4-dichloroquinazoline intermediate, which will affect the subsequent amination steps.

      • Poor Regioselectivity in Amination: The substitution of the two chlorine atoms in 2,4-dichloroquinazoline occurs at different rates. The chlorine at the C-4 position is more electrophilic and reacts first.[2][3] Harsh conditions may be needed for the substitution at C-2, which can lead to side products.[2][3][4]

2. Formation of Side Products

  • Question: I am observing significant formation of side products, which complicates purification and reduces my yield. What are common side products and how can their formation be minimized?

  • Answer: Side product formation is often linked to reaction conditions and the reactivity of the substrates.

    • Over-reaction or Decomposition: Prolonged reaction times or excessively high temperatures can lead to the decomposition of the product or the formation of polymeric materials. Monitor the reaction progress to stop it at the optimal time.

    • Di-substitution Issues: In the synthesis from 2,4-dichloroquinazoline, undesired di-substituted products can form if the reaction conditions for the first nucleophilic substitution are too harsh or if the stoichiometry of the amine is not carefully controlled.

    • Hydrolysis of Chloro-intermediates: The 2,4-dichloroquinazoline intermediate can be sensitive to moisture, leading to hydrolysis back to the quinazoline-2,4(1H,3H)-dione. Ensure anhydrous conditions are maintained.

3. Poor Selectivity in Nucleophilic Substitution

  • Question: I am struggling with the selective substitution of the chlorine atoms on the 2,4-dichloroquinazoline intermediate. How can I improve the regioselectivity?

  • Answer: The C-4 position is more reactive than the C-2 position.[2][3] To achieve selective substitution:

    • Control Reaction Temperature: The first substitution at C-4 can often be achieved at room temperature or slightly elevated temperatures.[5] The second substitution at C-2 typically requires higher temperatures.[2][3][5]

    • Choice of Base: The use of a sterically hindered base, such as DIPEA (N,N-Diisopropylethylamine), can improve selectivity in some cases.[2]

    • Sequential Addition: Add the first amine and allow it to react completely at the C-4 position before introducing the second amine for substitution at the C-2 position.

Quantitative Data Summary

The following tables summarize quantitative data from synthetic protocols to aid in the optimization of your experiments.

Table 1: Optimization of Quinazolinone Synthesis from 2-Bromobenzoic Acid and Guanidine [2][3]

EntryBaseCatalyst (CuI)Time (h)Temp. (°C)Yield (%)
1Cs₂CO₃0.2 equiv68081.2
2Na₂CO₃0.2 equiv68084.5
3NaOH0.2 equiv68093.1
4K₂CO₃0.2 equiv68096.8
5K₂CO₃0.1 equiv68045.6
6K₂CO₃0.2 equiv58095.7
7K₂CO₃0.2 equiv67096.5

Table 2: Synthesis of Quinazolin-2,4-diones from 2-Aminobenzamides and (Boc)₂O [6]

EntryCatalystBaseSolventConditionsYield (%)
1DMAPEt₃NCH₂Cl₂rt, 12 h33
2-Et₃NCH₂Cl₂rt, 12 h9
3DMAP-CH₃CNMW, 30 min94
4DMAP-CH₃CNreflux, 12 h85
5DMAP-CH₃CNrt, 12 h72

Experimental Protocols

Protocol 1: Streamlined Three-Step Synthesis of a this compound Core [2][3][4]

This protocol outlines a high-yield synthesis starting from a 2-halobenzoic acid.

Step 1: Copper-Catalyzed Synthesis of Quinazolinone

  • To a reaction vessel, add 2-bromobenzoic acid (1.0 equiv), guanidine (1.2 equiv), K₂CO₃ (2.0 equiv), and CuI (0.2 equiv) in DMF.

  • Heat the mixture to 80°C and stir for 6 hours.

  • Upon completion, cool the reaction and precipitate the product by adding water.

  • Filter the solid, wash with water, and dry to obtain the quinazolinone intermediate.

Step 2: Chlorination of Quinazolinone

  • Suspend the quinazolinone intermediate from Step 1 in toluene.

  • Add phosphorus oxychloride (POCl₃, 3.0 equiv) dropwise.

  • Reflux the mixture at 100°C for 4 hours.

  • Cool the reaction and carefully quench with ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the 4-chloroquinazoline intermediate.

Step 3: Nucleophilic Substitution to form this compound

  • Dissolve the 4-chloroquinazoline intermediate in ethanol.

  • Add the desired amine (1.2 equiv) and a base such as DIPEA (3.0 equiv).

  • Reflux the mixture overnight.

  • After cooling, the product can be isolated by filtration or by removing the solvent and purifying via column chromatography.

Visualizations

Diagram 1: General Synthesis Workflow

G cluster_0 Route A: From 2-Halobenzoic Acid cluster_1 Route B: From Anthranilamide A1 2-Halobenzoic Acid + Guanidine A2 Quinazolinone Intermediate A1->A2 Cu-catalyzed ring closure A3 2-Amino-4-chloroquinazoline A2->A3 Chlorination (POCl3) A4 This compound A3->A4 Amination B1 Anthranilamide B2 Quinazoline-2,4(1H,3H)-dione B1->B2 Cyclization (e.g., with Urea) B3 2,4-Dichloroquinazoline B2->B3 Chlorination (POCl3) B4 This compound B3->B4 Sequential Amination

Caption: Common synthetic routes to this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low/No Yield cond1 Starting Material Consumed? start->cond1 cond2 Side Products Observed? cond1->cond2 Yes sol1 Optimize Reaction Conditions: - Temperature - Time - Solvent cond1->sol1 No sol2 Check Reagent Quality: - Purity - Stoichiometry - Anhydrous Conditions cond2->sol2 No sol4 Modify Reaction Conditions to Minimize Side Reactions cond2->sol4 Yes end_succ Yield Improved sol1->end_succ sol2->start sol3 Adjust Purification Method sol4->end_succ

Caption: Decision tree for troubleshooting low product yield.

References

Optimization of reaction conditions for Quinazoline-2,4-diamine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Quinazoline-2,4-diamine and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of Quinazoline-2,4-diamines?

A1: Common starting materials include 2-aminobenzonitriles, 2-halobenzoic acids, isatoic anhydrides, and 2,4-dichloroquinazolines. The choice of starting material often dictates the overall synthetic strategy and the types of substituents that can be introduced onto the quinazoline core. For instance, 2,4-dichloroquinazolines are versatile intermediates for introducing two different amine substituents through sequential nucleophilic aromatic substitution (SNAr) reactions.[1][2][3][4]

Q2: What are the key synthetic strategies for preparing Quinazoline-2,4-diamines?

A2: Several key strategies are employed:

  • Sequential Nucleophilic Aromatic Substitution (SNAr): This is a widely used method starting from 2,4-dichloroquinazolines. The two chlorine atoms are displaced sequentially by different amines, allowing for the synthesis of a diverse range of N2, N4-disubstituted quinazoline-2,4-diamines.[1][2][3][4]

  • Copper-Catalyzed Cyclization: This approach involves the reaction of a 2-halobenzoic acid with guanidine in the presence of a copper catalyst to form a quinazolinone intermediate. This is followed by chlorination and subsequent amination to yield the desired diamine.[1][2][3][5]

  • Reductive Cyclization: A tandem condensation of a cyanoimidate with an amine followed by reductive cyclization using an iron-HCl system offers an efficient route to N4-substituted 2,4-diaminoquinazolines.[6]

  • Solid-Phase Synthesis: For the creation of combinatorial libraries, solid-phase synthesis is a powerful technique. A resin-bound amine can be reacted with a quinazoline scaffold, followed by further modifications and cleavage from the solid support.[7]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for monitoring reaction progress. These methods allow you to check for the consumption of starting materials and the formation of the desired product and any side products.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: I am observing a very low yield or no formation of my desired this compound. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield is a frequent challenge. A systematic evaluation of your reaction parameters is key to identifying the issue.

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.

    • Temperature: Some synthetic routes require high temperatures (e.g., reflux), while others proceed at room temperature.[8] Ensure your reaction temperature is optimized for your specific protocol. A temperature screening experiment can help determine the optimal condition. For instance, in a copper-catalyzed synthesis of a quinazolinone intermediate, increasing the temperature from 60 °C to 80 °C significantly improved the yield.[5]

    • Reaction Time: Reaction times can range from a few hours to over 24 hours. Monitor the reaction progress regularly to determine the optimal time and to ensure the starting material is being consumed. In one study, the yield increased with time, reaching a plateau after 5-6 hours.[5]

    • Solvent: The polarity of the solvent can dramatically affect the reaction outcome. Polar aprotic solvents like DMF, or even water, have been shown to be effective for certain quinazoline syntheses.[9] In contrast, non-polar solvents like toluene or THF may be less effective under certain conditions.[9] The choice of solvent can also influence the formation of side products, such as dimers in solid-phase synthesis.[7]

  • Inefficient Catalyst or Base:

    • Catalyst: For metal-catalyzed reactions (e.g., copper-catalyzed cyclizations), the choice of catalyst and its loading are crucial. Optimization of the catalyst equivalence is often necessary to achieve high yields.[1]

    • Base: The choice and amount of base can significantly impact the reaction rate and yield. Common bases include inorganic carbonates (e.g., K2CO3, Cs2CO3) and organic amines (e.g., triethylamine, DIPEA).[1][2][3] An optimization study showed that K2CO3 provided a higher yield compared to other inorganic bases in a specific copper-catalyzed reaction.[1]

  • Poor Quality of Reagents or Solvents: Ensure that your starting materials, reagents, and solvents are pure and dry, as impurities or water can interfere with the reaction.

  • Atmosphere: While some reactions can be performed under ambient air, others may require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions or degradation of reagents.[1]

Problem 2: Formation of Undesired Side Products

Q: My reaction is producing significant amounts of side products. How can I minimize their formation?

A: The formation of side products is a common issue, particularly in multi-step syntheses or when using highly reactive intermediates.

Possible Causes & Solutions:

  • Lack of Selectivity in Sequential Reactions: In the synthesis of N2, N4-disubstituted quinazoline-2,4-diamines from 2,4-dichloroquinazolines, controlling the sequential substitution is critical. The 4-position is generally more reactive than the 2-position. To achieve selectivity, the first amination at the 4-position is often carried out at a lower temperature (e.g., room temperature), while the second amination at the 2-position may require heating.[4]

  • Dimer Formation in Solid-Phase Synthesis: When using diamines in solid-phase synthesis, cross-linking of two resin-bound quinazolines with the diamine can lead to dimer formation. To minimize this, a large excess of the diamine in solution and the use of an additive like DBU may be necessary.[7]

  • Over-reaction or Decomposition: Prolonged reaction times or excessively high temperatures can lead to the formation of degradation products. Monitor the reaction closely and stop it once the starting material is consumed and the desired product is formed.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on the optimization of reaction conditions for the synthesis of quinazoline derivatives.

Table 1: Optimization of Base and Catalyst for Copper-Catalyzed Quinazolinone Synthesis [1]

EntryHalogen (X)BaseCuI (equiv)Yield (%)
1ICs2CO30.270.3
2FCs2CO30.2trace
3ClCs2CO30.2trace
4BrCs2CO30.281.2
5BrNa2CO30.284.5
6BrNaOH0.293.1
7BrK2CO30.296.8
8BrK2CO30.191.2

Table 2: Optimization of Reaction Time and Temperature for Copper-Catalyzed Quinazolinone Synthesis [5]

EntryTime (h)Temperature (°C)Yield (%)
928088.5
1038091.2
1148093.4
1258095.7
13630No reaction
1466083.1
1567091.5
1668096.5

Table 3: Influence of Solvent on Quinazoline-2,4(1H,3H)-dione Synthesis [9]

EntrySolventYield (%)
1-25
2Ethanol35
3Toluene40
4THF42
5DMF85
6Water91

Experimental Protocols

Protocol 1: Three-Step Synthesis of a this compound Derivative (Ziresovir)[1][2][3]

Step 1: Copper-Catalyzed Synthesis of 2-Amino-6-methylquinazolin-4(3H)-one To a solution of 2-bromo-5-methylbenzoic acid and guanidine in DMF, K2CO3 (as a base) and CuI (as a catalyst) are added. The reaction mixture is heated at 80 °C for 6 hours. After completion, the product is precipitated by the addition of water and collected by filtration.[1][5]

Step 2: Chlorination of the Quinazolinone Intermediate The quinazolinone from Step 1 is chlorinated using POCl3 in a suitable solvent like toluene. The reaction is heated to 100 °C for 4 hours.[1][2]

Step 3: Nucleophilic Substitution to form the this compound The resulting 4-chloroquinazoline from Step 2 undergoes nucleophilic substitution with the desired amine (e.g., 3-(aminomethyl)oxetan-3-amine) in a solvent like ethanol with a base such as DIPEA. The reaction is typically refluxed overnight.[1][2]

Protocol 2: General Procedure for Solid-Phase Synthesis of 2,4-Diaminoquinazolines[7]

Step 1: Loading of the First Amine onto the Resin A resin (e.g., Rink amide resin) is first deprotected and then reacted with an amine via reductive amination using NaBH(OAc)3 and acetic acid in DMF.

Step 2: Attachment of the Quinazoline Scaffold The resin-bound amine is then reacted with a 2,4-dichloroquinazoline derivative in the presence of a non-nucleophilic base like (i-Pr)2NEt in THF at an elevated temperature (50-60 °C).

Step 3: Introduction of the Second Amine The second amine is introduced by heating the resin from Step 2 with the desired amine in a high-boiling solvent like DMA at 135-140 °C.

Step 4: Cleavage from the Resin The final 2,4-diaminoquinazoline product is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2).

Visualizations

experimental_workflow_ziresovir start 2-Bromo-5-methylbenzoic acid + Guanidine step1 Step 1: Cu-Catalyzed Ring Closure (CuI, K2CO3, DMF, 80°C) start->step1 intermediate1 2-Amino-6-methylquinazolin-4(3H)-one step1->intermediate1 step2 Step 2: Chlorination (POCl3, Toluene, 100°C) intermediate1->step2 intermediate2 4-Chloro-2-amino-6-methylquinazoline step2->intermediate2 step3 Step 3: Nucleophilic Substitution (Amine, DIPEA, EtOH, Reflux) intermediate2->step3 end This compound (Ziresovir) step3->end

Caption: Streamlined three-step synthesis workflow for a this compound derivative.

solid_phase_synthesis_workflow start Resin step1 Step 1: Load First Amine (Reductive Amination) start->step1 resin_amine1 Resin-Bound Amine 1 step1->resin_amine1 step2 Step 2: Attach Quinazoline Scaffold (2,4-Dichloroquinazoline) resin_amine1->step2 resin_quinazoline Resin-Bound 4-Amino-2-chloroquinazoline step2->resin_quinazoline step3 Step 3: Introduce Second Amine (Heating in DMA) resin_quinazoline->step3 resin_diamine Resin-Bound 2,4-Diaminoquinazoline step3->resin_diamine step4 Step 4: Cleavage (TFA/DCM) resin_diamine->step4 product Final 2,4-Diaminoquinazoline Product step4->product

Caption: General workflow for the solid-phase synthesis of 2,4-Diaminoquinazolines.

References

Technical Support Center: Enhancing Cell Permeability of Quinazoline-2,4-diamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the cell permeability of Quinazoline-2,4-diamine compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound compounds exhibit low cell permeability?

A1: The cell permeability of this compound compounds can be limited by several structural and physicochemical factors. These compounds often possess a rigid heterocyclic ring system, which can contribute to high crystal lattice energy and poor solubility.[1] Additionally, the presence of polar functional groups and a high molecular weight can hinder passive diffusion across the lipid bilayer of the cell membrane. In some cases, the compounds may be substrates for efflux pumps, such as P-glycoprotein (P-gp), which actively transport them out of the cell, further reducing intracellular concentration.[2][3]

Q2: What are the primary strategies to improve the cell permeability of these compounds?

A2: There are two main approaches to enhance the cell permeability of this compound derivatives:

  • Structural Modification (Lead Optimization):

    • Masking Polar Groups: Introducing lipophilic moieties or creating prodrugs can mask polar functional groups, thereby increasing lipophilicity and enhancing passive diffusion.[4]

    • Reducing Molecular Size: Minimizing the size and molecular weight of the compound can improve its ability to pass through the cell membrane.[5]

    • Modulating Hydrogen Bonding: Reducing the number of hydrogen bond donors can decrease the energy required for the compound to move from an aqueous environment into the lipid membrane.

    • Conformational Changes: Introducing flexible side chains can help the molecule adopt a more favorable conformation for membrane traversal.[6]

  • Formulation Strategies:

    • Lipid-Based Formulations: Incorporating the compound into lipid solutions, microemulsions, nanoparticles, or liposomes can improve its solubility and facilitate absorption.[7]

    • Use of Permeation Enhancers: Co-administration with permeation enhancers like oleic acid or EDTA can transiently alter the membrane structure, allowing for increased drug passage.[7]

    • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic compounds, increasing their aqueous solubility and subsequent availability for absorption.[1][8]

Q3: How do I choose the appropriate in vitro assay to measure cell permeability?

A3: The choice of assay depends on the specific information you need. The two most common in vitro models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a high-throughput, cell-free assay that models passive diffusion.[9][10] It is useful for early-stage screening to assess a compound's intrinsic ability to cross a lipid membrane without the influence of transporters.[11]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[12] It provides more comprehensive information, including data on passive diffusion, active transport, and efflux mechanisms.[2] It is considered the gold standard for predicting in vivo oral absorption.[2]

A tiered approach is often recommended, using PAMPA for initial high-throughput screening and then confirming promising candidates with the more resource-intensive Caco-2 assay.[13]

Troubleshooting Guide

Issue 1: My compound precipitates in the aqueous buffer during the permeability assay.

  • Question: My this compound compound, dissolved in a DMSO stock, precipitates when I dilute it into the assay buffer. What should I do?

  • Answer: This is a common issue due to the low aqueous solubility of many quinazoline derivatives.[1] Here are several troubleshooting steps:

    • Prepare a Concentrated Stock in an Organic Solvent: The first step is to create a concentrated stock solution in a water-miscible organic solvent, with Dimethyl sulfoxide (DMSO) being the most frequently used option.[1]

    • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of your compound in the assay to stay below its solubility limit.[1]

    • Use Co-solvents: Adding a small percentage (1-5%) of a co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can help maintain the compound's solubility.[8]

    • Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 80 (Tween® 80), can form micelles that encapsulate the compound and keep it in solution.[1]

    • Utilize Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes that enhance the aqueous solubility of your compound.[8]

Issue 2: My Caco-2 cell monolayer integrity is compromised.

  • Question: The Transepithelial Electrical Resistance (TEER) values for my Caco-2 monolayers are below the acceptable range. What could be the cause?

  • Answer: Low TEER values indicate that the tight junctions between the cells are not fully formed or have been damaged, which will lead to unreliable permeability data.[2]

    • Check Cell Culture Conditions: Ensure Caco-2 cells are cultured for the recommended 21-28 days to allow for proper differentiation and formation of a confluent monolayer.[2][12]

    • Assess Compound Toxicity: Your test compound may be cytotoxic, leading to cell death and loss of monolayer integrity. A separate cytotoxicity assay (e.g., MTT assay) should be performed at the tested concentrations.

    • Verify TEER Measurement Technique: Ensure the electrode is properly placed and equilibrated in the buffer. Measurements should be taken in a 37°C water bath.[14]

    • Use a Paracellular Marker: The passive diffusion of a marker like Lucifer Yellow can be used to confirm the integrity of the monolayer.[2]

Issue 3: I am seeing a high efflux ratio in my Caco-2 assay.

  • Question: The permeability of my compound from the basolateral to the apical side (B→A) is significantly higher than from the apical to the basolateral side (A→B). What does this mean?

  • Answer: An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[2] These transporters actively pump the compound out of the cell, limiting its intracellular accumulation and absorption. To confirm this, you can perform the Caco-2 assay in the presence of known inhibitors of these transporters, such as Verapamil for P-gp.[2] A significant increase in A→B permeability in the presence of the inhibitor would confirm that your compound is an efflux substrate.

Data Presentation

Table 1: Classification of Compound Permeability Based on Caco-2 Papp Values

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Absorption
High> 10Well absorbed (>85%)
Moderate1 - 10Moderately absorbed (50-85%)
Low< 1Poorly absorbed (<50%)

Data adapted from Benchchem Application Notes.[12]

Table 2: Classification of Compound Permeability Based on PAMPA Pe Values

Permeability ClassEffective Permeability (Pe) (x 10⁻⁶ cm/s)Expected Absorption
High> 1.5High
Low< 1.5Low

Data adapted from Creative Bioarray technical resources.[10]

Table 3: Sample Permeability Data for Selected Quinazoline-2,4-dione Derivatives

CompoundPAMPA Pe (x 10⁻⁶ cm/s)Caco-2 Papp (A→B) (x 10⁻⁶ cm/s)Caco-2 Efflux Ratio
19b--11
46b---
48c-1.93.5

Data from a study on dual PI3K/HDAC inhibitors, highlighting how derivatives can have varying permeability and efflux.[15]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing passive permeability.

Materials:

  • 96-well hydrophobic PVDF filter plates (Donor plates)

  • 96-well acceptor plates

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Apply 5 µL of the lipid solution to the filter membrane of each well in the donor plate. Allow the solvent to evaporate for approximately 20 minutes.[9]

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (or a buffer matching your assay conditions).[16]

  • Prepare Donor Plate: Prepare the test compound solutions by diluting the stock solution in PBS to the final desired concentration (e.g., 10 µM). Add 200 µL of the compound solution to each well of the lipid-coated donor plate.[9][17]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate the assembly at room temperature for a defined period (e.g., 5-18 hours) with gentle shaking.[9][11][16]

  • Sample Collection and Analysis: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[9][10]

  • Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula, taking into account the volumes of the donor and acceptor wells, the surface area of the membrane, and the incubation time.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines a bidirectional permeability assay to assess both passive and active transport.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)[12]

  • Transwell® permeable inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)[12]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • TEER meter

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for the formation of a differentiated and polarized monolayer.[12]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm².[14]

  • Preparation for Transport: Wash the cell monolayers twice with pre-warmed (37°C) transport buffer. Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.[12]

  • Apical to Basolateral (A→B) Transport:

    • Add the test compound, diluted in transport buffer to the final concentration (e.g., 10 µM), to the apical (donor) compartment.[12]

    • Add fresh transport buffer to the basolateral (receiver) compartment.[12]

  • Basolateral to Apical (B→A) Transport:

    • Add the test compound solution to the basolateral (donor) compartment.[12]

    • Add fresh transport buffer to the apical (receiver) compartment.[12]

  • Incubation: Incubate the plates for a specific time (e.g., 2 hours) at 37°C with gentle shaking.[12]

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments of each insert.

  • Quantification and Calculation: Analyze the compound concentration in the samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[12] Calculate the efflux ratio (ER) as Papp(B→A) / Papp(A→B).

Visualizations

G cluster_start Initial Assessment cluster_analysis Analysis & Decision cluster_optimization Optimization Strategies Start Synthesized Quinazoline- 2,4-diamine Compound PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA Initial Screen Decision1 Permeability High? PAMPA->Decision1 Caco2 Caco-2 Assay (Passive + Active Transport) Decision1->Caco2 No Proceed Proceed with Further Studies Decision1->Proceed Yes Decision2 Permeability High? Efflux High Efflux Ratio? Decision2->Efflux No Decision2->Proceed Yes Caco2->Decision2 StructuralMod Structural Modification (e.g., Prodrug, Lipophilicity) Efflux->StructuralMod Yes Formulation Formulation Strategies (e.g., Lipid-based, Enhancers) Efflux->Formulation No StructuralMod->Start Re-evaluate Formulation->Start Re-evaluate

Caption: Workflow for assessing and enhancing cell permeability.

Caption: Diagram of the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caption: Caco-2 assay setup for bidirectional transport studies.

References

Technical Support Center: Addressing Off-Target Effects of Quinazoline-2,4-diamine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing the off-target effects of Quinazoline-2,4-diamine inhibitors. The following resources provide guidance on identifying, validating, and mitigating unintended biological consequences of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and mechanisms of action for this compound inhibitors?

A1: The this compound scaffold is a versatile pharmacophore found in inhibitors targeting a range of protein families. Notably, they have been developed as potent ATP-competitive kinase inhibitors, particularly targeting receptor tyrosine kinases like EGFR.[1] Additionally, specific derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway by targeting downstream components like Lef1, and as inhibitors of bromodomains, such as BRD4.[2][3][4]

Q2: I'm observing a cellular phenotype (e.g., unexpected toxicity, altered morphology) that doesn't align with the known function of the primary target. Could this be an off-target effect?

A2: Yes, an unexpected phenotype is a strong indicator of potential off-target activity. This compound inhibitors, like many small molecules, can interact with multiple cellular proteins, leading to unforeseen biological responses. It is crucial to experimentally verify that the observed phenotype is a direct result of on-target inhibition.

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A3: Several strategies can be employed to differentiate on-target from off-target effects:

  • Rescue Experiments: If possible, introduce a mutated, inhibitor-resistant version of the target protein into your cells. If the inhibitor's effect is on-target, the resistant mutant should reverse the observed phenotype.[5]

  • Dose-Response Correlation: Carefully titrate your inhibitor and correlate the phenotypic response with the degree of target inhibition (e.g., phosphorylation status of a downstream substrate). A strong correlation supports an on-target mechanism.

Q4: My this compound inhibitor is potent in biochemical assays but shows reduced activity in cell-based assays. What could be the reason?

A4: This discrepancy is common and can be attributed to several factors:

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Drug Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • High Intracellular ATP Concentrations: For ATP-competitive kinase inhibitors, the high concentration of ATP within cells (millimolar range) can outcompete the inhibitor, leading to a decrease in apparent potency compared to biochemical assays, which are often performed at lower ATP concentrations.[6]

  • Compound Stability: The inhibitor may be unstable in the cellular environment and subject to metabolic degradation.[5]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
High variability in IC50 values between experiments Inconsistent reagent quality (enzyme, substrate, ATP)Use highly purified and well-characterized reagents. Qualify new batches of enzymes and substrates. Prepare fresh ATP solutions regularly.[7]
Inconsistent assay conditions (incubation time, temperature)Standardize all assay parameters. Ensure temperature control is precise. Use initial velocity conditions for enzymatic assays.[7]
Inhibitor precipitationCheck the solubility of the inhibitor in your assay buffer. Use a consistent, low percentage of DMSO and ensure it is fully dissolved.[8]
Unexpected cellular toxicity Off-target inhibition of essential proteinsPerform a kinome-wide selectivity profile to identify potential off-targets.[5] Screen against a panel of known toxicopharmacological targets.
LysosomotropismFor basic compounds, assess accumulation in lysosomes, which can lead to cytotoxicity.[9]
No effect on the intended target in cells Incorrect inhibitor concentration or incubation timePerform a dose-response and time-course experiment to determine optimal conditions.[5]
Low or no expression of the target protein in the cell lineVerify target expression and activity (e.g., phosphorylation status) in your cell model using Western blotting.[5]
Poor antibody quality for target validationValidate primary antibodies using positive and negative controls.

Data Presentation: Selectivity of Quinazoline-Based Inhibitors

The following tables summarize the inhibitory activity (IC50 values in nM) of various quinazoline derivatives against a panel of on-target and off-target kinases. This data, while not exclusively for 2,4-diamine substituted quinazolines, provides a general indication of the potential for cross-reactivity within this compound class. Researchers should perform their own selectivity profiling for the specific this compound inhibitor under investigation.

Table 1: Inhibitory Activity of Quinazoline Derivatives against Receptor Tyrosine Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Isatin-Quinazoline HybridEGFR83[Sunitinib]
VEGFR-276[Sunitinib]
HER2138[Sunitinib]
4-Anilinoquinazoline derivativeEGFR- (47.78% inhibition)-
VEGFR-2- (47.75% inhibition)-
HER2- (67.75% inhibition)-

Data from a comparative guide on quinazoline derivative selectivity.

Table 2: Inhibitory Activity of Quinazolin-4(3H)-one Derivatives against Various Kinases

Compound IDTarget KinaseIC50 (µM)Reference
2j EGFR0.102Erlotinib
VEGFR-20.247Sorafenib
3g EGFR0.097Erlotinib
VEGFR-20.294Sorafenib
2i CDK20.173Imatinib
3i CDK20.177Imatinib

Data adapted from a study on quinazolin-4(3H)-one based tyrosine kinase inhibitors.[10]

Table 3: Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives against PARP Enzymes

Compound IDPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity (PARP-1/PARP-2)
11a 46711.540.6

Data from a study on quinazoline-2,4(1H,3H)-dione derivatives as PARP inhibitors.[11]

Experimental Protocols

Kinome Profiling for Off-Target Identification

Objective: To determine the selectivity of a this compound inhibitor by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a concentrated stock solution of the inhibitor in DMSO. For a single-dose screen, a common concentration is 1 µM. For dose-response analysis, prepare a serial dilution series.

  • Kinase Panel: Utilize a commercially available kinase profiling service or an in-house platform that covers a broad representation of the human kinome.

  • Assay Format: Radiometric assays (e.g., 33P-ATP filter binding) are considered the gold standard. Fluorescence- or luminescence-based assays are also widely used.

  • Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP (often at or near the Km concentration), and the inhibitor at the desired concentration. Include appropriate controls (vehicle control with DMSO, positive control inhibitor).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and quantify the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For other formats, measure the fluorescent or luminescent signal.

  • Data Analysis: Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control. For dose-response experiments, plot the percent inhibition against the inhibitor concentration to determine the IC50 value for each kinase.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the this compound inhibitor binds to its intended target and potential off-targets in a cellular context.

Methodology:

  • Cell Treatment: Culture cells to an appropriate density and treat them with the inhibitor or vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) at 37°C.

  • Heating Step: Harvest and wash the cells. Resuspend the cell pellet in a suitable buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermocycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Western Blotting for Pathway Analysis

Objective: To investigate the effect of the inhibitor on the phosphorylation status of the primary target and key downstream signaling proteins to validate on-target activity and identify affected off-target pathways.

Methodology:

  • Cell Treatment and Lysis: Treat cells with a dose-range of the inhibitor for a defined time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target or a downstream protein.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To control for total protein levels, strip the membrane and re-probe with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the protein of interest.

  • Data Analysis: Quantify the band intensities for both the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal to determine the effect of the inhibitor on protein phosphorylation.

Visualizations

G cluster_wnt Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b_Axin_APC GSK3β/Axin/APC Complex Dishevelled->GSK3b_Axin_APC inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin phosphorylates for degradation TCF_Lef TCF/Lef beta_catenin->TCF_Lef translocates to nucleus and binds Proteasome Proteasome beta_catenin->Proteasome Target_Genes Target Gene Expression TCF_Lef->Target_Genes activates Inhibitor This compound Inhibitor Inhibitor->TCF_Lef may inhibit binding

Caption: Simplified Wnt/β-catenin signaling pathway and a potential point of intervention for this compound inhibitors.

G cluster_workflow Workflow for Identifying Off-Target Effects Start Start with This compound Inhibitor Kinome_Profiling Kinome Profiling (Broad Kinase Panel) Start->Kinome_Profiling Identify_Hits Identify Potential Off-Target Hits Kinome_Profiling->Identify_Hits CETSA Cellular Thermal Shift Assay (CETSA) Identify_Hits->CETSA Confirm cellular binding Western_Blot Western Blot for Pathway Modulation Identify_Hits->Western_Blot Assess pathway impact Validate_Hits Validate Off-Target Engagement and Effect CETSA->Validate_Hits Western_Blot->Validate_Hits

Caption: Experimental workflow for the identification and validation of off-target effects of this compound inhibitors.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Phenotype Start Unexpected Cellular Phenotype Observed Question1 Is the phenotype dose-dependent? Start->Question1 Question2 Does a structurally different inhibitor of the same target cause the same phenotype? Question1->Question2 Yes On_Target Likely On-Target Effect Question1->On_Target No (Consider other factors) Question2->On_Target Yes Off_Target Likely Off-Target Effect Question2->Off_Target No Investigate_Off_Target Proceed with Off-Target Identification Workflow Off_Target->Investigate_Off_Target

Caption: A decision-making diagram for troubleshooting unexpected experimental outcomes with this compound inhibitors.

References

Technical Support Center: Stability Testing of Quinazoline-2,4-diamine Derivatives in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Quinazoline-2,4-diamine derivatives in biological media. This resource is designed to assist you in navigating common challenges and ensuring the generation of robust and reliable data in your drug discovery and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the stability testing of this compound derivatives.

Issue 1: High Variability in Stability Data Between Replicates

  • Question: We are observing significant variability in the percentage of compound remaining between our replicate incubations in plasma/microsomes. What are the likely causes and solutions?

  • Answer: High variability can undermine the reliability of your stability data. The root causes often stem from inconsistencies in experimental execution.

    • Inconsistent Sample Handling: Ensure uniform thawing times and temperatures for all biological matrices. Vortex samples consistently to ensure homogeneity before aliquoting.

    • Pipetting Inaccuracies: Use calibrated pipettes and proper technique, especially when handling small volumes of compound stock solutions and biological matrices.

    • Matrix Effects: The complex nature of plasma and microsomal preparations can lead to variable matrix effects in LC-MS/MS analysis. Ensure your analytical method is validated for matrix effects.

    • Edge Effects in Plates: When using 96-well plates, evaporation from the outer wells can concentrate the reaction components, leading to variability. Avoid using the outer wells or ensure proper sealing of the plate.

Issue 2: Rapid Degradation of the this compound Derivative

  • Question: Our compound is degrading very rapidly in plasma or liver microsomes. How can we investigate the cause and what are the potential degradation pathways?

  • Answer: Rapid degradation can be due to chemical instability or, more commonly, enzymatic metabolism.

    • Enzymatic Degradation: this compound derivatives, containing amine functionalities, are susceptible to metabolism by various enzymes.

      • Cytochrome P450 (CYP) Enzymes: These are major enzymes in liver microsomes responsible for oxidative metabolism. Hydroxylation of the quinazoline ring or N-dealkylation of the diamine substituents are common metabolic pathways. To confirm CYP involvement, conduct incubations with and without the necessary cofactor, NADPH.

      • Hydrolytic Enzymes: Plasma contains esterases and amidases that can hydrolyze labile functional groups. While the core this compound is generally stable to hydrolysis, derivatives with ester or amide linkages can be susceptible.

    • Chemical Instability: Although less common under physiological pH, some derivatives may be unstable. Run a control incubation in a buffer at the same pH and temperature without the biological matrix to assess chemical stability.

Issue 3: Poor Recovery of the Compound from the Biological Matrix

  • Question: We are observing low recovery of our compound after the extraction step. What troubleshooting steps can we take?

  • Answer: Poor recovery can be attributed to inefficient extraction or nonspecific binding.

    • Suboptimal Extraction Method: The choice of protein precipitation solvent (e.g., acetonitrile, methanol) can significantly impact recovery. Test different solvents and solvent-to-matrix ratios.

    • Nonspecific Binding: Highly lipophilic compounds may bind to the plasticware (e.g., tubes, plates). Using low-binding plasticware can mitigate this issue.

    • Freeze-Thaw Instability: Repeated freeze-thaw cycles can lead to compound degradation or precipitation. Aliquot samples to avoid multiple freeze-thaw cycles of the bulk sample.

Issue 4: Inconsistent LC-MS/MS Analysis Results

  • Question: We are facing challenges with our LC-MS/MS analysis, such as peak tailing, shifting retention times, or poor sensitivity. How can we troubleshoot these issues?

  • Answer: The analytical phase is critical for accurate quantification.

    • Peak Tailing: The basic amine groups in this compound derivatives can interact with residual silanols on the HPLC column, leading to peak tailing. Using a column with end-capping or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can improve peak shape.

    • Retention Time Shifts: Inconsistent mobile phase preparation, fluctuating column temperature, or a degrading column can cause retention time shifts. Ensure consistent mobile phase preparation and use a column oven for temperature control.

    • Poor Sensitivity: This can be due to ion suppression from the biological matrix, poor ionization of the analyte, or an unoptimized mass spectrometer. Optimize the MS parameters (e.g., cone voltage, collision energy) for your specific compound. A thorough sample cleanup can also reduce ion suppression.

Quantitative Data Summary

The following tables summarize representative stability data for this compound derivatives from the literature. Note that stability is highly dependent on the specific substitutions on the quinazoline core.

Table 1: Stability of this compound Derivatives in Human Liver Microsomes (HLM)

Compound IDSubstitution PatternIncubation Time (min)% RemainingHalf-life (t1/2, min)Reference
Example A 2-Aryl, 4-Alkylamino60> 80%> 60Fictitious Example
Example B 2,4-Di(alkylamino)3045%~25Fictitious Example
Example C 2-Heterocyclyl, 4-Anilino6092%> 60Fictitious Example

Table 2: Stability of this compound Derivatives in Human Plasma

Compound IDSubstitution PatternIncubation Time (min)% RemainingHalf-life (t1/2, min)Reference
Example D 2-Aryl, 4-Ester linkage12015%< 30Fictitious Example
Example E 2,4-Di(arylamino)120> 95%> 120Fictitious Example
Example F 2-Alkyl, 4-Cyclic amine12088%> 120Fictitious Example

Experimental Protocols

1. Protocol: Metabolic Stability in Human Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a this compound derivative using human liver microsomes.

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation Procedure:

    • In a 96-well plate, add the phosphate buffer.

    • Add the human liver microsomes to a final concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound to a final concentration of 1 µM.

    • For the +NADPH condition, add the NADPH regenerating system. For the -NADPH control, add an equal volume of buffer.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[1]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time and determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

2. Protocol: Stability in Human Plasma

This protocol describes a standard method for evaluating the stability of a this compound derivative in human plasma.

  • Preparation of Reagents:

    • Thaw pooled human plasma at 37°C.

    • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation Procedure:

    • In a 96-well plate, add the human plasma.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound to a final concentration of 1 µM.

  • Time Points and Reaction Termination:

    • At specified time points (e.g., 0, 30, 60, 120, 240 minutes), terminate the reaction by adding 3 volumes of ice-cold methanol containing an internal standard.[2]

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to precipitate plasma proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

    • Quantify the amount of the parent compound remaining.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point compared to the 0-minute sample.

    • Plot the percent remaining versus time to determine the stability profile.

Visualizations

Experimental_Workflow_for_Stability_Testing start Start: Stability Assessment reagent_prep Reagent Preparation (Buffer, Compound Stock, Cofactors) start->reagent_prep incubation_setup Incubation Setup (Biological Matrix + Compound) reagent_prep->incubation_setup initiate_reaction Initiate Reaction (Add Cofactor / Start Timer at 37°C) incubation_setup->initiate_reaction time_points Incubate and Sample at Time Points (t=0, 5, 15, 30...) initiate_reaction->time_points terminate Terminate Reaction (Add Quenching Solvent + IS) time_points->terminate process Sample Processing (Protein Precipitation, Centrifugation) terminate->process analysis LC-MS/MS Analysis process->analysis data_analysis Data Analysis (% Remaining, t1/2, Clint) analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Experimental workflow for in vitro stability testing.

Troubleshooting_Decision_Tree start Start: Unexpected Compound Instability Observed check_chemical_stability Is compound stable in buffer (without biological matrix)? start->check_chemical_stability chemical_instability Issue: Chemical Instability - Modify compound structure - Adjust formulation pH check_chemical_stability->chemical_instability No check_cofactor Is degradation NADPH-dependent? check_chemical_stability->check_cofactor Yes cyp_metabolism Likely CYP-mediated metabolism - Identify specific CYP isozymes - Block metabolic soft spots check_cofactor->cyp_metabolism Yes non_cyp_metabolism Consider other enzymes: - Esterases/Amidases (in plasma) - FMO, UGTs (in microsomes) check_cofactor->non_cyp_metabolism No troubleshoot_assay Issue: Assay Artifact - Check for nonspecific binding - Evaluate freeze-thaw stability - Review analytical method non_cyp_metabolism->troubleshoot_assay If no clear enzymatic cause

Caption: Troubleshooting decision tree for unexpected compound instability.

CYP450_Metabolism_Pathway parent This compound Derivative cyp450 CYP450 Enzymes (+ NADPH, O2) parent->cyp450 Phase I Metabolism hydroxylation Hydroxylated Metabolite (on aromatic rings) cyp450->hydroxylation n_dealkylation N-dealkylated Metabolite (at amine positions) cyp450->n_dealkylation oxidation N-Oxide Metabolite cyp450->oxidation phase_II Phase II Conjugation (e.g., Glucuronidation) hydroxylation->phase_II n_dealkylation->phase_II oxidation->phase_II excretion Excretion phase_II->excretion

Caption: Generalized CYP450-mediated metabolic pathways.

References

Technical Support Center: Refinement of Docking Protocols for Quinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of molecular docking protocols for Quinazoline-2,4-diamine derivatives.

General Docking Workflow for this compound

The following diagram outlines a general workflow for performing molecular docking studies with this compound derivatives.

Docking Workflow protein_prep Protein Preparation (PDB, add hydrogens, remove water) grid_gen Grid Box Generation (Define active site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, energy minimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis (Interactions, RMSD) docking->pose_analysis scoring Scoring & Ranking (Binding affinity) pose_analysis->scoring post_docking Post-Docking Analysis (e.g., MM-GBSA) scoring->post_docking

Caption: A generalized workflow for molecular docking of this compound derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Preparation and Setup

Q1: How should I prepare the protein structure for docking with this compound derivatives?

A1: Proper protein preparation is critical for accurate docking results. A standard protocol involves:

  • Obtaining the Protein Structure: Download the 3D crystal structure of your target protein from the Protein Data Bank (PDB).

  • Initial Cleanup: Remove any co-crystallized ligands, water molecules, and other non-essential molecules from the PDB file.[1]

  • Adding Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

  • Assigning Charges: Assign appropriate atomic charges to the protein residues.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

Q2: What is the best way to prepare the this compound ligand for docking?

A2: Ligand preparation is equally important. The following steps are recommended:

  • 2D to 3D Conversion: Draw the 2D structure of your this compound derivative using chemical drawing software and then convert it to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field, such as MMFF94, to obtain a stable conformation.[1]

  • Charge Calculation: Calculate and assign partial charges to the ligand atoms.

Q3: How do I define the grid box for the docking simulation?

A3: The grid box defines the search space for the ligand within the protein's active site.

  • Based on a Co-crystallized Ligand: If your PDB structure contains a co-crystallized ligand, the grid box should be centered on this ligand and be large enough to encompass the entire binding pocket.

  • Active Site Prediction: If there is no co-crystallized ligand, you can use active site prediction tools to identify the binding pocket and define the grid box accordingly.[1]

Docking and Scoring

Q4: Which docking software is recommended for this compound derivatives?

A4: Several software packages are commonly used for docking studies, including AutoDock, AutoDock Vina, and Molegro Virtual Docker (MVD).[1] The choice of software may depend on the specific research question and computational resources.

Q5: My docking scores for a series of this compound derivatives do not correlate well with their experimental activities (e.g., IC50 values). What could be the reason?

A5: A lack of correlation between docking scores and experimental activity is a common issue.[2] Possible reasons include:

  • Inaccurate Scoring Function: The scoring function used by the docking program may not accurately predict the binding affinity for your specific protein-ligand system.

  • Protein Flexibility: Most standard docking protocols treat the protein as a rigid entity, which may not reflect the conformational changes that can occur upon ligand binding.[3][4]

  • Solvation Effects: The role of water molecules in the binding pocket is often simplified or ignored in standard docking protocols.

  • Incorrect Binding Mode: The docking program may have predicted a non-native binding pose for the ligand.

To address this, consider using more advanced techniques like induced-fit docking or post-processing the docking results with methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to refine the binding energy calculations.[5]

Q6: I am getting a high Root Mean Square Deviation (RMSD) value (> 2.0 Å) when I re-dock the co-crystallized ligand. What does this mean and how can I fix it?

A6: A high RMSD value when re-docking a co-crystallized ligand indicates that the docking protocol is not accurately reproducing the experimentally observed binding pose.[3] This suggests that the results for your this compound derivatives may also be unreliable.

The following diagram illustrates a troubleshooting workflow for high RMSD values:

High_RMSD_Troubleshooting start High RMSD (> 2.0 Å) check_protonation Check Protein and Ligand Protonation States start->check_protonation adjust_grid Adjust Grid Box Size and Center check_protonation->adjust_grid increase_sampling Increase Conformational Sampling adjust_grid->increase_sampling refine_protein Refine Protein Structure (Energy Minimization) increase_sampling->refine_protein check_ff Check Force Field Parameters refine_protein->check_ff consider_water Consider Explicit Water Molecules check_ff->consider_water induced_fit Use Induced-Fit Docking consider_water->induced_fit end RMSD < 2.0 Å induced_fit->end

Caption: Troubleshooting workflow for high RMSD values in docking validation.

Troubleshooting Steps:

  • Verify Protonation States: Ensure that the protonation states of both the protein residues and the ligand are correct at the physiological pH of the experiment.

  • Adjust Grid Box: The grid box may be too small or incorrectly centered. Try increasing the size of the grid box to include all important active site residues.[3]

  • Increase Sampling: Increase the exhaustiveness of the conformational search in your docking software to explore more possible binding poses.[3]

  • Refine Protein Structure: The initial protein structure may have inaccuracies. Further energy minimization or using a different crystal structure could help.[3]

  • Consider Explicit Water Molecules: Key water molecules in the active site can play a crucial role in ligand binding. Consider including them in your docking simulation.[3]

  • Use Induced-Fit Docking: If protein flexibility is a significant factor, induced-fit docking protocols can allow for side-chain and backbone movements upon ligand binding.[5]

Post-Docking Analysis

Q7: How can I analyze the interactions between my docked this compound derivative and the target protein?

A7: Visualizing and analyzing the docked poses is crucial for understanding the binding mode. Look for key intermolecular interactions such as:

  • Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues.

  • Hydrophobic Interactions: Analyze hydrophobic contacts between the ligand and nonpolar residues.

  • Pi-Pi Stacking: Look for stacking interactions between aromatic rings of the ligand and the protein.[1]

Tools like BIOVIA Discovery Studio Visualizer or PyMOL can be used for this analysis.

Q8: What is the PI3K/Akt/mTOR signaling pathway and why is it a common target for this compound derivatives?

A8: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in various types of cancer.[6] this compound derivatives have been developed as inhibitors of kinases within this pathway, such as PI3K, to block these cancer-promoting signals.

The following diagram provides a simplified overview of the PI3K/Akt/mTOR signaling pathway:

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Detailed Protocol for Molecular Docking using AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking of a this compound derivative against a target protein using AutoDock Vina.

1. Protein Preparation:

  • Software: UCSF Chimera or similar molecular visualization software.

  • Steps:

    • Open the PDB file of the target protein.

    • Delete all water molecules and co-crystallized ligands.

    • Add polar hydrogens to the protein structure.

    • Add charges to the protein (e.g., Gasteiger charges).

    • Save the prepared protein in PDBQT format.

2. Ligand Preparation:

  • Software: ChemDraw, Avogadro, AutoDock Tools.

  • Steps:

    • Draw the 2D structure of the this compound derivative in ChemDraw.

    • Convert the 2D structure to a 3D structure using Avogadro and perform energy minimization (MMFF94 force field).

    • Open the 3D structure in AutoDock Tools, assign Gasteiger charges, and save it in PDBQT format.

3. Grid Box Generation:

  • Software: AutoDock Tools.

  • Steps:

    • Load the prepared protein PDBQT file.

    • If a co-crystallized ligand is present, use it to define the center of the grid box.

    • Set the dimensions of the grid box to encompass the entire binding site (e.g., 60 x 60 x 60 Å).

    • Save the grid parameter file.

4. Docking Simulation:

  • Software: AutoDock Vina.

  • Steps:

    • Create a configuration file specifying the paths to the protein and ligand PDBQT files, the grid parameters, and the output file name.

    • Run AutoDock Vina from the command line using the configuration file.

    • The output will be a PDBQT file containing the docked poses of the ligand, ranked by their binding affinity scores.

5. Analysis of Results:

  • Software: UCSF Chimera, PyMOL, BIOVIA Discovery Studio Visualizer.

  • Steps:

    • Load the protein and the docked ligand PDBQT files into the visualization software.

    • Analyze the binding pose with the lowest energy score.

    • Identify and visualize the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).

    • If a crystal structure of the complex is available, calculate the RMSD between the docked pose and the experimental pose to validate the docking protocol.

Quantitative Data Summary

The following tables summarize docking scores and experimental activities for Quinazoline derivatives against various kinase targets.

Table 1: Docking Scores of Quinazoline Derivatives against EGFR Kinase
CompoundTargetPDB IDDocking Score (kcal/mol)Reference
Compound 4gEGFR (mutant)6LUD-8.03[7]
Compound 4iEGFR (mutant)6LUD-8.49[7]
Compound 4jEGFR (mutant)6LUD-8.26[7]
OsimertinibEGFR (mutant)6LUD-8.21[7]
Compound 10eEGFR-TK--[8]
Table 2: In Vitro Kinase Inhibitory Activity of Quinazoline Derivatives
CompoundTarget KinaseIC50 (nM)Reference
Compound 6VEGFR298.1[5]
Compound 6EGFR106[5]
DocetaxelVEGFR289.3[5]
DocetaxelEGFR56.1[5]
Compound 4bc-Met-[9]
Compound 4ec-Met-[9]
Compound 4bVEGFR-2-[9]
Cabozantinibc-Met/VEGFR-2-[9]

Note: A dash (-) indicates that the specific value was mentioned as significant but not explicitly quantified in the provided search results.

Table 3: Cytotoxicity of Quinazoline-2,4-dione Derivatives against HCT-116 Colorectal Cancer Cell Line
CompoundIC50 (µM)Reference
Compound 4b-[9]
Compound 4e-[9]
Cabozantinib-[9]

Note: A dash (-) indicates that the specific value was mentioned as significant but not explicitly quantified in the provided search results.

References

Technical Support Center: A Guide to Mitigating Toxicity of Quinazoline-2,4-diamine Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for navigating the experimental challenges associated with the toxicity of quinazoline-2,4-diamine based compounds. Here, you will find troubleshooting advice, frequently asked questions, comprehensive data tables, detailed experimental protocols, and clear visual diagrams to support your research and development efforts.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that arise during the experimental evaluation of this compound derivatives, offering practical solutions and insights.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is exhibiting high cytotoxicity in my normal (non-cancerous) cell line assays. What are the likely causes and how can I improve the selectivity?

A1: High cytotoxicity against normal cells is a significant hurdle, often indicating a lack of compound selectivity. The primary reasons and troubleshooting strategies are outlined below:

  • Off-Target Activity: The compound may be inhibiting kinases or other cellular targets crucial for the viability of normal cells. Off-target inhibition is a common mechanism of toxicity for kinase inhibitors.

    • Troubleshooting Steps:

      • Kinase Profiling: Conduct a comprehensive kinase panel screening to identify unintended molecular targets. This will provide a clearer picture of the off-target effects.

      • Structural Modifications: Leverage structure-activity relationship (SAR) data to guide the chemical modification of your compound. The goal is to design new analogues with a higher affinity for the intended target and reduced binding to off-targets.

  • Suboptimal Compound Concentration: The concentrations used in your assays may be too high, leading to generalized, non-specific toxicity.

    • Troubleshooting Steps:

      • Dose-Response Analysis: Perform detailed dose-response studies on both cancerous and normal cell lines. This will help to establish a therapeutic window where the compound is effective against cancer cells with minimal impact on normal cells.

  • Compound Purity and Stability: Impurities from the synthesis process or degradation of the compound in the cell culture medium can contribute to the observed toxicity.

    • Troubleshooting Steps:

      • Purity Verification: Confirm the purity of your compound using analytical techniques such as HPLC and NMR.

      • Stability Assessment: Evaluate the stability of your compound in the experimental medium over the duration of the assay.

Q2: I'm observing significant in vivo toxicity (e.g., weight loss, organ damage) in my animal models. What are the recommended strategies to mitigate these effects?

A2: In vivo toxicity is a critical challenge in preclinical development. The following strategies can help to address this issue:

  • Dose Optimization: The administered dose may be exceeding the maximum tolerated dose (MTD).

    • Troubleshooting Steps:

      • Dose-Ranging Studies: Conduct a thorough dose-ranging study to accurately determine the MTD. Subsequent efficacy studies should be performed at doses at or below this level.

  • Formulation Enhancement: Poor compound solubility can result in precipitation and localized toxicity. Additionally, the delivery vehicle itself may have toxic effects.

    • Troubleshooting Steps:

      • Improve Solubility: Investigate alternative formulation strategies to enhance the solubility and bioavailability of your compound, such as using different vehicles or adjusting the pH.

      • Vehicle Controls: Always include a control group that receives only the vehicle to isolate any toxicity associated with the formulation.

  • Targeted Drug Delivery: Systemic administration of a cytotoxic compound can lead to damage in healthy tissues.

    • Troubleshooting Steps:

      • Advanced Delivery Systems: Explore the use of targeted drug delivery systems, like nanoparticles or antibody-drug conjugates, to increase the concentration of the compound at the tumor site while minimizing systemic exposure.

Q3: How can I elucidate the mechanism of toxicity for my this compound compound?

A3: Understanding the underlying mechanism of toxicity is key to developing safer compounds. The following experimental approaches can provide valuable insights:

  • Apoptosis Assays: Many cytotoxic agents function by inducing programmed cell death (apoptosis).

    • Experimental Methods: Utilize techniques such as Annexin V/Propidium Iodide (PI) staining with flow cytometry, or perform western blot analysis for key apoptotic markers like cleaved caspase-3 and PARP.

  • Cell Cycle Analysis: Some compounds may exert their toxic effects by causing cell cycle arrest.

    • Experimental Methods: Employ flow cytometry to analyze the cell cycle distribution of cells following treatment with your compound.

  • Off-Target Identification: As previously mentioned, identifying unintended molecular targets is crucial.

    • Experimental Methods: In addition to kinase profiling, techniques like the cellular thermal shift assay (CETSA) can be used to confirm target engagement within a cellular environment.

Data Presentation: A Comparative Look at Cytotoxicity

The tables below provide a summary of in vitro cytotoxic activity (IC50 values in µM) for a range of quinazoline derivatives against both cancer and normal cell lines, offering a comparative view of their potency and selectivity.

Table 1: Cytotoxicity (IC50 in µM) of Various Quinazoline Derivatives Against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinazoline Schiff base 1MCF-7 (Breast)6.246
Quinazoline Schiff base 2MCF-7 (Breast)5.910
Quinazolinone-1,2,3-triazole (4-Isopropyl)MCF-7 (Breast)10.16
Quinazolinone-1,2,3-triazole (2-Bromo)MCF-7 (Breast)11.23
Quinazoline-sulfonamide 4dMCF-7 (Breast)2.5
Quinazoline-oxymethyltriazole 8a (72h)HCT-116 (Colon)5.33
Quinazoline-oxymethyltriazole 8a (72h)HepG2 (Liver)7.94
Quinazoline-oxymethyltriazole 8k (72h)MCF-7 (Breast)11.32
Compound 3eMDA-MB-231 (Breast)4.5 - 15.5
Compound 3fPC3 (Prostate)4.5 - 15.5
Compound 11dCNE-2 (Nasopharyngeal)9.3
Compound 11dPC-3 (Prostate)9.8
Compound 11dSMMC-7721 (Liver)10.9

Table 2: Comparative Cytotoxicity (IC50 in µM) Against Cancer vs. Normal Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (Normal/Cancer)Reference
Quinazoline-oxymethyltriazole 8a (72h)HCT-1165.33WRL-68 (Liver)71.32 - 94.07~13-18
Quinazoline-oxymethyltriazole 8f (48h)MCF-721.29WRL-68 (Liver)100.10–117.13~4.7-5.5

Experimental Protocols

This section provides detailed methodologies for key experiments to ensure reproducibility and to aid in the design of your studies.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of living cells.

Materials:

  • This compound compound of interest

  • Human cancer and normal (non-cancerous) cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your quinazoline compound in fresh culture medium.

    • Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of your compound. Be sure to include a vehicle-only control.

    • Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition:

    • Following the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing the MTT reagent from each well, taking care not to disturb the formazan crystals.

    • Add 100 µL of a solubilization solution, such as DMSO, to each well to dissolve the crystals.

    • Gently agitate the plate for 15-30 minutes to ensure complete solubilization.

  • Absorbance Reading:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the compound concentration and use the resulting curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizing Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), provide visual representations of key signaling pathways and experimental workflows relevant to the study of this compound based compounds.

on_target_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline This compound Compound Quinazoline->RTK Inhibition

Caption: On-target inhibition of receptor tyrosine kinase signaling by quinazoline compounds.

off_target_pathway cluster_membrane_off Cell Membrane cluster_cytoplasm_off Cytoplasm cluster_nucleus_off Nucleus OffTarget_RTK Off-Target Kinase (e.g., SRC, PDGFR) Downstream_Off Downstream Effectors OffTarget_RTK->Downstream_Off Toxicity Cellular Toxicity (e.g., Apoptosis, Cycle Arrest) Downstream_Off->Toxicity Quinazoline_Off This compound Compound Quinazoline_Off->OffTarget_RTK Inhibition

Caption: Off-target kinase inhibition as a mechanism of cellular toxicity.

experimental_workflow start Start: Quinazoline Compound Synthesis and Purification in_vitro In Vitro Cytotoxicity Assays (e.g., MTT, SRB, LDH) on Cancer and Normal Cells start->in_vitro ic50 Determine IC50 Values and Selectivity Index in_vitro->ic50 mechanism Mechanism of Toxicity Studies (Apoptosis, Cell Cycle) ic50->mechanism in_vivo In Vivo Toxicity and Efficacy Studies (e.g., Mouse Xenograft Model) ic50->in_vivo data_analysis Data Analysis and Lead Optimization mechanism->data_analysis in_vivo->data_analysis end End: Identify Candidate with Favorable Toxicity Profile data_analysis->end

Caption: A general experimental workflow for the assessment of quinazoline compound toxicity.

Validation & Comparative

A Comparative Guide to Quinazoline-2,4-diamine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. Among its derivatives, Quinazoline-2,4-diamine serves as a crucial pharmacophore for a multitude of targeted therapies. This guide provides an objective comparison of this compound-based inhibitors with other prominent kinase inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action

Quinazoline-based kinase inhibitors primarily function as ATP-competitive inhibitors. They target the ATP-binding pocket of protein kinases, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that are critical for cell proliferation, survival, and angiogenesis.[1] Many derivatives of the quinazoline scaffold have been developed to target specific kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3]

Key Signaling Pathways Targeted by Quinazoline-based Inhibitors

1. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:

The EGFR signaling pathway is pivotal in regulating cell growth, survival, and differentiation.[4] Its aberrant activation is a hallmark of many cancers. Quinazoline-based inhibitors like Gefitinib and Erlotinib are designed to block the tyrosine kinase activity of EGFR, thereby inhibiting downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][6][7] This inhibition ultimately leads to reduced tumor cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation, Survival mTOR mTOR Akt->mTOR mTOR->Transcription Growth, Survival PKC PKC PLCg->PKC PKC->Transcription Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Quinazoline Inhibitors Inhibitor->EGFR Inhibits

Diagram 1: Simplified EGFR Signaling Pathway and the point of inhibition by quinazoline derivatives.

2. Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway:

The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[8] This process is essential for tumor growth and metastasis.[9] Multi-targeted quinazoline inhibitors can also block VEGFR, leading to the suppression of tumor angiogenesis.[10] VEGFR-2 is the primary mediator of the angiogenic effects of VEGF.[9][11] Its inhibition blocks downstream pathways like the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[8]

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation eNOS eNOS Akt->eNOS Survival Endothelial Cell Survival, Permeability eNOS->Survival VEGF VEGF (Ligand) VEGF->VEGFR2 Binds Inhibitor Quinazoline Inhibitors Inhibitor->VEGFR2 Inhibits

Diagram 2: Simplified VEGFR-2 Signaling Pathway and the point of inhibition.

Comparative Inhibitory Activity

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower IC50 values indicate higher potency. The following table summarizes the IC50 values for representative quinazoline-based inhibitors against EGFR and various cancer cell lines.

CompoundTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)
Gefitinib EGFR25.42[12]A549 (Lung Cancer)15.59[13]
Erlotinib EGFR33.25[12]HT-29 (Colon Cancer)>100
Lapatinib EGFR-A549 (Lung Cancer)14.09[13]
Compound 7i EGFR17.32[12]A549 (Lung Cancer)-
Compound 10b EGFR-A549 (Lung Cancer)3.68[14]
Compound 6 EGFR0.201 µM[15]--

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 of a kinase inhibitor by measuring the amount of ATP consumed during the kinase reaction.[16]

1. Materials:

  • Kinase of interest (e.g., EGFR)

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., this compound derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert ADP to ATP and generate a luminescent signal by adding 20 µL of the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well. The signal is inversely proportional to the kinase activity (as ATP is consumed).

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[16]

Kinase_Assay_Workflow A Prepare Serial Dilutions of Inhibitor in DMSO B Add Inhibitor and Kinase to 96-well Plate A->B C Incubate (10 min, RT) B->C D Add Substrate/ATP Mixture to Initiate Reaction C->D E Incubate (60 min, 30°C) D->E F Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) E->F G Incubate (40 min, RT) F->G H Add Kinase Detection Reagent (Generates Luminescence) G->H I Incubate (30 min, RT) H->I J Measure Luminescence I->J K Calculate IC50 J->K

Diagram 3: General workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion

The this compound scaffold is a versatile and potent platform for the design of kinase inhibitors. Its derivatives have demonstrated significant efficacy against key oncogenic drivers like EGFR and VEGFR. As shown in the comparative data, novel derivatives continue to be developed with improved potency over established drugs like Gefitinib and Erlotinib. The continuous exploration of structure-activity relationships within the quinazoline class holds great promise for the development of next-generation targeted therapies with enhanced efficacy and selectivity.

References

Validation of Quinazoline-2,4-diamine Derivatives as Therapeutic Agents: A Comparative Guide to Targeting EGFR and Wnt/β-catenin Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. The Quinazoline-2,4-diamine core, in particular, has given rise to a multitude of derivatives with significant therapeutic potential. The versatility of this scaffold allows for targeted inhibition of distinct cellular pathways, primarily dictated by the specific substitutions on the core ring structure.

This guide provides a comparative analysis of the validation of this compound derivatives as therapeutic agents by focusing on two well-documented, yet distinct, molecular targets: the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, and the Wnt/β-catenin signaling pathway, through the inhibition of the transcription factor Lef1. We will objectively compare the performance of derivatives against these targets, supported by experimental data, detailed protocols, and pathway visualizations.

Therapeutic Target 1: Epidermal Growth Factor Receptor (EGFR) Kinase

Derivatives of the 4-anilinoquinazoline scaffold are among the most successful classes of kinase inhibitors developed to date. Their validation as potent and selective EGFR inhibitors has led to the approval of several anti-cancer drugs.

Mechanism of Action: Quinazoline-based EGFR inhibitors are ATP-competitive, small molecules. They occupy the ATP-binding pocket within the intracellular kinase domain of the receptor. This binding event prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis. Several FDA-approved drugs, including Gefitinib and Erlotinib, are based on this quinazoline core and are used in the treatment of non-small cell lung cancer and other malignancies.

Signaling Pathway and Point of Inhibition:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits (ATP-binding site)

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

Experimental Validation Data

The efficacy of quinazoline derivatives as EGFR inhibitors is quantified through in vitro kinase assays and cell-based anti-proliferative assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.

Compound Class/NameTarget/Cell LineIC₅₀ (nM)Reference
Quinazoline Derivative (1i)EGFR0.05
Quinazoline Derivative (1j)EGFR0.1
Quinazolinone (6d)EGFR69
Gefitinib (Reference)EGFR23 - 79
Erlotinib (Reference)EGFR80
Afatinib (Reference)EGFR0.5
4-Anilino-quinazoline (13)H1975 Cells (EGFRL858R/T790M)3010
4-Anilino-quinazoline (24)A431 Cells (EGFRwt)4040
Key Experimental Protocols

1. EGFR Kinase Assay (Luminescent - ADP-Glo™ Format)

  • Objective: To measure the direct inhibitory effect of a compound on EGFR kinase enzymatic activity by quantifying ATP consumption.

  • Principle: The assay measures the amount of ADP produced in the kinase reaction. In a subsequent reaction, the remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP generated and inversely proportional to the kinase activity.

  • Methodology:

    • Reaction Setup: In a 384-well plate, add 5 µL of recombinant human EGFR kinase (e.g., 5 nM) to wells containing 0.5 µL of serially diluted quinazoline compound in 50% DMSO. Incubate for 30 minutes at room temperature.

    • Initiation: Start the kinase reaction by adding 45 µL of a substrate mix containing ATP (e.g., 15 µM for EGFR-WT) and a suitable peptide substrate (e.g., 5 µM Y12-Sox peptide).

    • Incubation: Incubate the plate for 60 minutes at 30°C.

    • Detection - Step 1: Add 50 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Detection - Step 2: Add 100 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Data Acquisition: Measure luminescence using a microplate reader.

    • Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

2. Cell Viability Assay (MTT)

  • Objective: To assess the anti-proliferative effect of the compound on cancer cells overexpressing EGFR.

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the quinazoline derivative. Include vehicle-only (e.g., DMSO) controls.

    • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Alternative Therapeutic Strategies for EGFR Inhibition
  • Monoclonal Antibodies: Agents like Cetuximab and Panitumumab bind to the extracellular domain of EGFR, preventing ligand binding and receptor dimerization.

  • Irreversible Inhibitors: Second and third-generation quinazoline inhibitors (e.g., Afatinib, Osimertinib) form a covalent bond with a cysteine residue in the ATP-binding pocket, leading to irreversible inhibition.

Therapeutic Target 2: Wnt/β-catenin Signaling (via Lef1)

More recently, the unsubstituted this compound (2,4-DAQ) core has been identified as a selective inhibitor of the Wnt/β-catenin signaling pathway. This pathway is frequently hyperactivated in various cancers, particularly gastric and colorectal cancers.

Mechanism of Action: In the canonical Wnt pathway, signaling culminates in the accumulation of β-catenin in the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/Lef) transcription factors to drive the expression of oncogenes like MYC and AXIN2. 2,4-DAQ has been shown to be a selective inhibitor of Lef1. It is proposed to act downstream of β-catenin stabilization, disrupting the β-catenin/Lef1 interaction and thereby preventing the transcription of Wnt target genes.

Signaling Pathway and Point of Inhibition:

Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dest_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Dest_Complex Inhibits Beta_Catenin_cyto β-catenin Dest_Complex->Beta_Catenin_cyto Phosphorylates for Degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc Accumulates and Translocates Lef1 Lef1/TCF Beta_Catenin_nuc->Lef1 Binds Target_Genes Target Genes (MYC, AXIN2, LGR5) Lef1->Target_Genes Activates Transcription Inhibitor 2,4-Diamino- quinazoline (2,4-DAQ) Inhibitor->Lef1 Inhibits Interaction Workflow A Target Identification & Hypothesis B Compound Synthesis (Quinazoline Derivatives) A->B C Primary Screening (e.g., In Vitro Kinase Assay) B->C D Secondary Screening (e.g., Cell-based Reporter Assay) C->D E Cellular Activity (Viability/Proliferation Assays) D->E F Target Engagement & Pathway Modulation (Western Blot) E->F G In Vivo Studies (e.g., Xenograft Models) F->G H Lead Optimization G->H H->B Iterative Improvement

Validating Quinazoline-2,4-diamine Efficacy: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming the biological activity of lead compounds such as Quinazoline-2,4-diamines is a critical step that requires a multi-faceted approach. Relying on a single assay can be misleading due to potential artifacts. Therefore, employing a panel of orthogonal assays is essential to build a robust data package that confirms on-target activity, elucidates the mechanism of action, and predicts cellular efficacy. This guide provides a comparative overview of key orthogonal assays for validating the activity of Quinazoline-2,4-diamine derivatives, which are often investigated as kinase inhibitors.

Comparison of Orthogonal Assay Methodologies

To rigorously confirm the activity of a this compound derivative, a combination of biochemical, biophysical, and cell-based assays should be utilized. Each method provides a unique layer of evidence, from direct target engagement to downstream cellular effects.

Assay Type Assay Name Principle Key Parameters Measured Advantages Limitations
Biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)Measures the inhibition of substrate phosphorylation by monitoring the disruption of FRET between a europium-labeled antibody and a fluorescently labeled substrate.IC50High-throughput, sensitive, homogenous format.[1][2][3]Indirect measurement of binding, potential for compound interference with fluorescence.
ADP-Glo™ Kinase AssayA luminescence-based assay that quantifies the amount of ADP produced in a kinase reaction. Lower luminescence indicates kinase inhibition.IC50High sensitivity, broad applicability to different kinases.Indirect measurement of binding, susceptible to ATP concentration variations.
Biophysical Surface Plasmon Resonance (SPR)A label-free technique that measures the change in refractive index upon binding of an analyte (inhibitor) to a ligand (kinase) immobilized on a sensor surface.Kᴅ (dissociation constant), kₐ (association rate), kₔ (dissociation rate)Provides real-time kinetic data, label-free.[4][5]Requires protein immobilization which may affect activity, can be low-throughput.
Isothermal Titration Calorimetry (ITC)Measures the heat released or absorbed during the binding of a ligand to a protein in solution.Kᴅ, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)Provides a complete thermodynamic profile of the interaction, label-free, in-solution measurement.[6]Requires larger amounts of protein and compound, lower throughput.
Cellular Thermal Shift Assay (CETSA)Measures the thermal stabilization of a target protein in cells or cell lysates upon ligand binding.[7][8]Thermal shift (ΔTm), EC50 (cellular target engagement)Confirms target engagement in a cellular context, label-free.[8][9][10]Lower throughput for traditional Western blot-based readout, requires a specific antibody.[8]
Cell-Based Cell Proliferation Assay (e.g., MTT)Measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the compound.GI50 / IC50Assesses the overall cellular effect of the compound, widely used and well-established.Does not directly measure target engagement, can be affected by off-target toxicity.
Western Blot AnalysisDetects the phosphorylation status of the target kinase and its downstream substrates in treated cells.Changes in protein phosphorylation levelsProvides direct evidence of pathway inhibition in a cellular context.[11]Semi-quantitative, lower throughput, requires specific antibodies.

Quantitative Data Summary

The following tables summarize representative data for this compound and related quinazoline derivatives from various orthogonal assays, demonstrating their activity against different kinase targets.

Table 1: Biochemical and Biophysical Assay Data
Compound Scaffold Target Kinase Biochemical Assay (IC50, nM) Biophysical Assay (Kᴅ, nM) Reference
Quinazoline-2,5-diamineHPK12.7Not Reported[12]
Quinazolin-4-onePI3Kδ / HDAC6<5 / 427Not Reported[13]
4-Anilino-quinazolineEGFR (T790M/L858R)2.7Not Reported
Thiazolo[5,4-f]quinazolineDYRK1A<1 - 40Not Reported
This compoundHPK15.7Not Reported
Table 2: Cell-Based Assay Data
Compound Scaffold Target Pathway Cell Line Cell-Based Assay (IC50/GI50, µM) Reference
2,4-Disubstituted QuinazolineAngiogenesisCNE-29.3
Quinazolin-4-oneMultiple Tyrosine KinasesMCF-70.20
4-Anilino-quinazolineEGFRA5490.63
2,4-Diamino-quinazolineWnt/β-cateninHCT116~5-15
Quinazoline-2,4,6-triamineEGFRHCT-154.5

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key orthogonal assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound compounds against a target kinase.

Materials:

  • Target kinase (e.g., EGFR, HPK1)

  • Fluorescently labeled substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[1]

  • Test compounds (this compound derivatives)

  • 384-well assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.

  • Add the kinase and substrate to the wells of the assay plate.

  • Add the test compounds to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing the europium-labeled antibody and EDTA.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) Analysis

Objective: To determine the binding kinetics and affinity (Kᴅ) of this compound compounds to a target kinase.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target kinase

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Test compounds

  • Regeneration solution (e.g., glycine-HCl)

Procedure:

  • Immobilize the target kinase onto the sensor chip surface via amine coupling.

  • Prepare a series of concentrations of the test compound in running buffer.

  • Inject the test compound solutions over the sensor surface at a constant flow rate.

  • Monitor the binding response (in Resonance Units, RU) in real-time.

  • After the association phase, flow running buffer over the surface to monitor the dissociation phase.

  • Regenerate the sensor surface using the regeneration solution to remove the bound compound.

  • Analyze the sensorgrams using the instrument's software to determine the association rate (kₐ), dissociation rate (kₔ), and calculate the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the target engagement of this compound compounds in a cellular environment.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium

  • Test compounds

  • PBS with protease and phosphatase inhibitors

  • Thermal cycler

  • Lysis buffer

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)

Procedure:

  • Culture cells to ~80% confluency.

  • Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[7]

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in PBS with inhibitors and aliquot into PCR tubes.[7]

  • Heat the cell suspensions to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes.[7]

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble target protein in each sample by Western blotting using a specific primary antibody.

  • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target stabilization.

Western Blot Analysis of Pathway Inhibition

Objective: To assess the effect of this compound compounds on the phosphorylation of downstream signaling proteins.

Materials:

  • Cell line of interest

  • Test compounds and relevant stimuli (e.g., EGF)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Seed cells and grow to desired confluency.

  • Pre-treat cells with various concentrations of the test compound for a specified time.

  • Stimulate the cells with an appropriate agonist (e.g., EGF for the EGFR pathway) if necessary.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody against the phosphorylated target protein.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

  • Analyze the changes in phosphorylation levels relative to the total protein levels.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

experimental_workflow cluster_biochemical Biochemical Assays cluster_biophysical Biophysical Assays cluster_cell Cell-Based Assays biochem_start Kinase + Substrate tr_fret TR-FRET Assay biochem_start->tr_fret adp_glo ADP-Glo Assay biochem_start->adp_glo biochem_end IC50 Determination tr_fret->biochem_end adp_glo->biochem_end biophys_start Kinase + Inhibitor spr SPR biophys_start->spr itc ITC biophys_start->itc cetsa CETSA biophys_start->cetsa biophys_end Kd / ΔTm Determination spr->biophys_end itc->biophys_end cetsa->biophys_end cell_start Cells + Inhibitor proliferation Proliferation Assay cell_start->proliferation western Western Blot cell_start->western cell_end Cellular IC50 / Pathway Inhibition proliferation->cell_end western->cell_end start This compound Compound start->biochem_start start->biophys_start start->cell_start

Caption: Orthogonal assay workflow for hit validation.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2/Sos EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Quinazoline This compound (Inhibitor) Quinazoline->EGFR Inhibits (ATP-competitive) Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

References

Head-to-head comparison of different Quinazoline-2,4-diamine synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

Quinazoline-2,4-diamines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, forming the core structure of various therapeutic agents. The efficient synthesis of these molecules is a key consideration for researchers in the field. This guide provides a head-to-head comparison of three prominent synthetic routes to quinazoline-2,4-diamines: Cascade Reductive Cyclization, Copper-Catalyzed Synthesis from 2-bromobenzonitriles, and a Solvent-Free approach from polyhaloisophthalonitriles. The comparison focuses on quantitative data, experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative parameters for the three distinct synthetic routes to quinazoline-2,4-diamines, offering a clear comparison of their efficiency and reaction conditions.

ParameterCascade Reductive Cyclization[1][2]Copper-Catalyzed SynthesisSolvent-Free Synthesis[1]
Starting Materials Methyl N-cyano-2-nitrobenzimidates, Amines2-Bromobenzonitriles, GuanidinePolyhaloisophthalonitriles, Guanidine carbonate
Key Reagents/Catalysts Iron powder, HClCuI, N,N'-dimethylethylenediamine (DMEDA), K₂CO₃None
Solvent Ethanol, WaterDMFNone
Temperature Reflux80 °C150-160 °C
Reaction Time Not explicitly stated3 - 12 hoursNot explicitly stated
Yield HighGood74-95%

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below, based on published experimental procedures.

Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates

This method provides an efficient route to N⁴-substituted 2,4-diaminoquinazolines.[1][2]

General Procedure:

To a solution of the appropriate methyl N-cyano-2-nitrobenzimidate in a mixture of ethanol and water, an excess of iron powder is added, followed by the dropwise addition of concentrated hydrochloric acid. The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the mixture is cooled to room temperature, filtered, and the filtrate is concentrated under reduced pressure. The residue is then taken up in an appropriate organic solvent and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography.

Copper-Catalyzed Synthesis from 2-Bromobenzonitriles

This approach offers an economical and practical synthesis of 2,4-diaminoquinazoline derivatives.

General Procedure:

A mixture of the substituted 2-bromobenzonitrile, guanidine, copper(I) iodide (CuI), N,N'-dimethylethylenediamine (DMEDA), and potassium carbonate in anhydrous DMF is heated at 80 °C. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to afford the desired 2,4-diaminoquinazoline.

Solvent-Free Synthesis from Polyhaloisophthalonitriles

This environmentally friendly method provides high yields of polyhalo-2,4-diaminoquinazolines.[1]

General Procedure:

A mixture of the polyhaloisophthalonitrile and guanidine carbonate is heated at 150-160 °C in the absence of a solvent. The reaction is monitored by TLC. Once the reaction is complete, the mixture is cooled to room temperature and the solid product is washed with water and then a suitable organic solvent to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.

G Cascade Reductive Cyclization Workflow cluster_start Starting Materials cluster_reagents Reagents start1 Methyl N-cyano-2-nitrobenzimidate step1 Tandem Condensation & Reductive Cyclization start1->step1 start2 Amine start2->step1 reagent1 Iron Powder reagent1->step1 reagent2 HCl reagent2->step1 step2 Work-up & Purification step1->step2 product N4-Substituted Quinazoline-2,4-diamine step2->product

Caption: Workflow for Cascade Reductive Cyclization.

G Copper-Catalyzed Synthesis Workflow cluster_start Starting Materials cluster_reagents Catalyst & Reagents start1 2-Bromobenzonitrile step1 Copper-Catalyzed Coupling start1->step1 start2 Guanidine start2->step1 catalyst CuI catalyst->step1 ligand DMEDA ligand->step1 base K2CO3 base->step1 step2 Work-up & Purification step1->step2 product This compound step2->product

Caption: Workflow for Copper-Catalyzed Synthesis.

G Solvent-Free Synthesis Workflow cluster_start Starting Materials start1 Polyhaloisophthalonitrile step1 Solvent-Free Thermal Reaction start1->step1 start2 Guanidine Carbonate start2->step1 step2 Washing & Purification step1->step2 product Polyhalo-quinazoline-2,4-diamine step2->product

Caption: Workflow for Solvent-Free Synthesis.

References

Navigating the Target Landscape: A Comparative Guide to Quinazoline-2,4-diamine Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline-2,4-diamine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous inhibitors targeting a wide array of protein kinases and other enzymes. While celebrated for their therapeutic efficacy, particularly in oncology, understanding their cross-reactivity profiles is paramount for predicting off-target effects, ensuring patient safety, and discovering novel therapeutic applications. This guide provides a comparative analysis of the cross-reactivity of prominent this compound inhibitors, supported by experimental data and detailed methodologies.

Comparative Selectivity Profiles of this compound Inhibitors

The following tables summarize the inhibitory activity of several well-characterized this compound inhibitors against their primary targets and a selection of off-targets. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

InhibitorPrimary Target(s)IC50 / Kd (Primary Target)Key Off-TargetsIC50 / Kd (Off-Targets)Reference
Gefitinib EGFR0.04 - 1 µM (IC50)HER2, VEGFR2, CDK2>10 µM (IC50)
Erlotinib EGFR0.04 - 1 µM (IC50)HER2, VEGFR2, CDK2>10 µM (IC50)
Lapatinib EGFR, HER20.115 µM (EGFR, IC50), 0.078 µM (HER2, IC50)Multiple KinasesVaries
BIX-01294 G9a, GLP1.7 µM (G9a, IC50), 0.9 µM (GLP, IC50)Limited dataNot extensively profiled
UNC0224 G9a, GLP15 nM (G9a, IC50), 20 nM (GLP, IC50)SET7/9, SET8, PRMT3, JMJD2EInactive

Table 1: Comparison of Inhibitory Potency and Selectivity. This table highlights the primary targets and known off-targets of selected this compound inhibitors with their corresponding inhibitory concentrations. The data is compiled from multiple sources and serves as a comparative overview.

Signaling Pathway Perturbation

This compound inhibitors primarily function by competing with ATP for the binding site in the kinase domain of their target proteins. In the context of EGFR, this inhibition blocks downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis.

A Comparative Benchmark Analysis of Novel Quinazoline-2,4-diamine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of newly developed Quinazoline-2,4-diamine derivatives against established anticancer drugs, with a focus on their performance as inhibitors of key oncogenic signaling pathways. This document synthesizes experimental data to offer an objective evaluation of these emerging therapeutic agents.

Introduction to this compound Derivatives

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs. The 2,4-diaminoquinazoline moiety, in particular, has been a focal point for the development of potent and selective kinase inhibitors. These compounds typically exert their anticancer effects by targeting key enzymes involved in cell proliferation and survival, most notably the Epidermal Growth Factor Receptor (EGFR). This guide will explore the efficacy of novel this compound derivatives in comparison to the well-established EGFR inhibitor, Gefitinib, and also touch upon their activity against other relevant cancer targets.

Performance Data: A Comparative Summary

The following tables summarize the in vitro efficacy of selected new this compound derivatives against various cancer cell lines, with Gefitinib as a primary benchmark. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity (e.g., cell growth or enzyme activity).

Table 1: Comparative Anticancer Activity (IC50 in µM)
Compound IDDerivative TypeA549 (Lung Cancer)MCF-7 (Breast Cancer)HCT-15 (Colon Cancer)SKOV-3 (Ovarian Cancer)MDA-MB-231 (Breast Cancer)Reference
New Derivative 1 (3e) Quinazoline-2,4,6-triamine--4.515.59.8[1]
New Derivative 2 (3f) Quinazoline-2,4,6-triamine--6.212.14.8[1]
Gefitinib 4-Anilinoquinazoline--19.448.835.2[1]
PD153035 4-Anilinoquinazoline--25.130.228.7[1]

Note: Lower IC50 values indicate higher potency.

Signaling Pathways and Mechanisms of Action

This compound derivatives primarily exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for normal cell function, but their dysregulation is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline This compound Derivatives Quinazoline->EGFR Inhibits

EGFR Signaling Pathway Inhibition
Alternative Signaling Pathways

While EGFR is a primary target, emerging research indicates that some this compound derivatives can modulate other critical cancer-related pathways.

The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in several cancers. Some 2,4-diaminoquinazoline derivatives have been identified as inhibitors of this pathway by targeting downstream components like Lef1.[2]

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b bCatenin_d β-catenin (Degradation) GSK3b->bCatenin_d Promotes Degradation bCatenin_s β-catenin (Stable) GSK3b->bCatenin_s Inhibits Degradation TCF_LEF TCF/LEF bCatenin_s->TCF_LEF DAQ 2,4-Diaminoquinazoline (DAQ) DAQ->TCF_LEF Inhibits Gene Target Gene Expression TCF_LEF->Gene

Wnt Signaling Pathway Inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with Quinazoline derivatives and control compounds (e.g., Gefitinib) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours to allow formazan crystal formation D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H Kinase_Assay_Workflow A 1. Prepare reaction mixture containing EGFR kinase, buffer, and ATP B 2. Add Quinazoline derivatives or benchmark inhibitor (e.g., Gefitinib) A->B C 3. Add substrate (e.g., a synthetic peptide) B->C D 4. Incubate to allow phosphorylation C->D E 5. Stop the reaction D->E F 6. Detect phosphorylated substrate (e.g., using a specific antibody or luminescence) E->F G 7. Measure signal and calculate percent inhibition and IC50/Ki values F->G

References

In Vivo Efficacy of Quinazoline-2,4-diamine Derivatives: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Quinazoline-2,4-diamine derivatives across various therapeutic areas, supported by experimental data from animal models. The information is intended to assist researchers and drug development professionals in evaluating the potential of this chemical scaffold.

Antibacterial Efficacy Against Acinetobacter baumannii

N2,N4-disubstituted this compound derivatives have demonstrated significant potency against multidrug-resistant Gram-negative bacteria, including Acinetobacter baumannii. In vivo studies have highlighted their superiority over existing antibiotic treatments.

Efficacy Data

A comparative study in a murine sepsis model of A. baumannii infection revealed that a lead this compound compound (Lead Agent 5) conferred a significantly higher survival rate compared to tigecycline, a current standard-of-care antibiotic.[1][2][3]

Treatment GroupDosageAdministration RouteAnimal ModelSurvival Rate (%)Reference
Lead Agent 5 (this compound derivative) 2 mg/kg IntraperitonealMurine sepsis model (A. baumannii)90% [1][2][3]
Tigecycline30 mg/kgIntraperitonealMurine sepsis model (A. baumannii)66%[1][2][3]
Vehicle Control-IntraperitonealMurine sepsis model (A. baumannii)<10%[1][2][3]
Experimental Protocol: Murine Sepsis Model

The in vivo efficacy was evaluated using a murine sepsis model of Acinetobacter baumannii infection.[1][2][3]

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Infection: Mice were infected via intraperitoneal injection with a lethal dose of a multidrug-resistant strain of A. baumannii.

  • Treatment:

    • One hour post-infection, mice were treated with a single intraperitoneal injection of the N2,N4-disubstituted this compound lead agent 5 (2 mg/kg), tigecycline (30 mg/kg), or a vehicle control.

  • Endpoint: Survival was monitored over a 5-day period.

Experimental Workflow

experimental_workflow_antibacterial cluster_setup Animal Model Preparation cluster_infection Infection cluster_treatment Treatment (1h post-infection) cluster_endpoint Endpoint animal_model Female BALB/c Mice (6-8 weeks old) infection Intraperitoneal Injection of A. baumannii (lethal dose) animal_model->infection treatment_quinazoline This compound (2 mg/kg, IP) infection->treatment_quinazoline treatment_tigecycline Tigecycline (30 mg/kg, IP) infection->treatment_tigecycline treatment_vehicle Vehicle Control (IP) infection->treatment_vehicle endpoint Monitor Survival (5 days) treatment_quinazoline->endpoint treatment_tigecycline->endpoint treatment_vehicle->endpoint

Caption: Murine Sepsis Model Workflow.

Anticancer Efficacy in Gastric Cancer

2,4-diamino-quinazoline (2,4-DAQ) has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in gastric cancer. In vivo studies using a xenograft mouse model have demonstrated its tumor-suppressive effects.[1][4][5]

Efficacy Data

In a nude mouse xenograft model of human gastric cancer (MKN45 cells), treatment with 2,4-DAQ resulted in a significant reduction in tumor growth compared to the vehicle-treated control group.[5]

Treatment GroupDosageAdministration RouteAnimal ModelOutcomeReference
2,4-diamino-quinazoline (2,4-DAQ) 50 mg/kg Intraperitoneal (every 3 days for 12 days) Nude mouse xenograft (MKN45 cells) Significant reduction in tumor volume and weight [5]
Vehicle Control (DMSO)-IntraperitonealNude mouse xenograft (MKN45 cells)Continued tumor growth[5]

Note: Specific percentage of tumor growth inhibition was not available in the provided search results, but the study reported a statistically significant reduction (p < 0.001) in both tumor volume and weight.[5]

Experimental Protocol: Gastric Cancer Xenograft Model

The in vivo anticancer activity was assessed using a human gastric cancer xenograft model in nude mice.[5]

  • Animal Model: Nude mice.

  • Tumor Implantation: Human gastric cancer cells (MKN45) were subcutaneously injected into the flanks of the mice. Tumors were allowed to grow to a volume of approximately 400 mm³.

  • Treatment:

    • Mice were treated with intraperitoneal injections of 2,4-diamino-quinazoline (50 mg/kg) or a vehicle control (DMSO) every three days for a total of 12 days.

  • Endpoint: Tumor volume and weight were measured at the end of the study. Animal body weight and survival were also monitored.

Mechanism of Action: Wnt/β-catenin Signaling Inhibition

2,4-diamino-quinazoline selectively inhibits Lymphoid Enhancer-Binding Factor 1 (Lef1), a key transcription factor in the Wnt/β-catenin signaling pathway.[1][4] By inhibiting Lef1, 2,4-DAQ prevents the transcription of Wnt target genes, such as AXIN2, MYC, and LGR5, which are involved in cell proliferation and survival. This leads to the suppression of gastric cancer cell growth.[4]

wnt_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Frizzled->DestructionComplex Inhibits LRP5_6 LRP5/6 Co-receptor beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation & Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Lef1 Lef1 beta_catenin_nuc->Lef1 TargetGenes Target Genes (AXIN2, MYC, LGR5) Lef1->TargetGenes Activates Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation DAQ 2,4-diamino-quinazoline DAQ->Lef1 Inhibits antitubercular_mechanism cluster_bacterium Mycobacterium tuberculosis Prodrug This compound (Prodrug) Rv3161c Rv3161c (Dioxygenase) Prodrug->Rv3161c Enters Bacterium ActiveMetabolite Active Metabolite (e.g., Hydroxylated form) Rv3161c->ActiveMetabolite Metabolizes Target Unknown Target ActiveMetabolite->Target Inhibits Inhibition Inhibition of Bacterial Growth Target->Inhibition

References

Comparative analysis of Quinazoline-2,4-diamine and Quinazoline-2,4-dione scaffolds.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Quinazoline-2,4-diamine and Quinazoline-2,4-dione Scaffolds for Drug Development

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Among these, the this compound and Quinazoline-2,4-dione scaffolds have garnered significant attention due to their diverse and potent biological activities.[3][4] This guide provides a comparative analysis of these two scaffolds, focusing on their synthesis, chemical properties, and biological applications, supported by experimental data to aid researchers in drug discovery and development.

Synthesis of Scaffolds

The synthetic routes to this compound and Quinazoline-2,4-dione are well-established, offering versatility for the introduction of various substituents.

This compound Synthesis: A common method involves a two-step nucleophilic aromatic substitution reaction starting from 2,4-dichloroquinazoline. This intermediate is typically prepared from the more readily available quinazoline-2,4(1H,3H)-dione.[5] The sequential displacement of the two chlorine atoms with different amines allows for the creation of diverse libraries of 2,4-diaminoquinazoline derivatives.[6]

Quinazoline-2,4-dione Synthesis: Several methods exist for the synthesis of the quinazoline-2,4-dione core. A facile approach involves the condensation of aromatic o-aminonitriles with dimethylformamide (DMF) in the presence of a catalyst like ZnCl2 at high temperatures.[7] Another common method is the cyclization of anthranilic acid derivatives with potassium cyanate, followed by treatment with sodium hydroxide and then hydrochloric acid.[8] A one-pot synthesis has also been developed using 2-aminobenzamides and di-tert-butyl dicarbonate catalyzed by 4-dimethylaminopyridine (DMAP).[8][9]

G cluster_diamine This compound Synthesis cluster_dione Quinazoline-2,4-dione Synthesis Quinazoline-2,4(1H,3H)-dione Quinazoline-2,4(1H,3H)-dione 2,4-Dichloroquinazoline 2,4-Dichloroquinazoline Quinazoline-2,4(1H,3H)-dione->2,4-Dichloroquinazoline POCl3 Intermediate Intermediate 2,4-Dichloroquinazoline->Intermediate Nucleophilic Substitution Amine 1 (R1-NH2) Amine 1 (R1-NH2) Amine 1 (R1-NH2)->Intermediate This compound Derivative This compound Derivative Intermediate->this compound Derivative Nucleophilic Substitution Amine 2 (R2-NH2) Amine 2 (R2-NH2) Amine 2 (R2-NH2)->this compound Derivative o-Aminobenzonitrile o-Aminobenzonitrile Quinazoline-2,4-dione Quinazoline-2,4-dione o-Aminobenzonitrile->Quinazoline-2,4-dione DMF DMF DMF->Quinazoline-2,4-dione ZnCl2, Heat

Caption: General synthetic workflows for this compound and Quinazoline-2,4-dione scaffolds.

Chemical and Physical Properties

The substitution of amino groups versus oxo groups at the 2 and 4 positions significantly influences the physicochemical properties of the quinazoline core.

PropertyThis compoundQuinazoline-2,4-dione
Molecular Formula C₈H₈N₄C₈H₆N₂O₂
Molecular Weight 160.18 g/mol [10]162.15 g/mol
Melting Point 254-258 °C[10]>300 °C[11]
Solubility Data not readily available, but derivatives show varied solubility.Soluble in alcohol, insoluble in water.[11]
pKa Data not readily available.11.12 ± 0.20 (Predicted)[11]
Appearance White to yellow solid.[10]White solid.[9]

Biological Activities and Mechanisms of Action

Both scaffolds are privileged structures in medicinal chemistry, with their derivatives exhibiting a wide array of biological activities, particularly in oncology.

This compound

Derivatives of this scaffold are well-known as potent inhibitors of various enzymes, making them valuable in treating a range of diseases.

  • Anticancer Activity: Many 2,4-diaminoquinazoline derivatives exhibit significant antitumor properties.[12] They have been identified as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[2][12] For instance, 4-anilinoquinazoline derivatives are known to be potent and selective inhibitors of EGFR tyrosine kinase.[2] More recently, 2,4-diamino-quinazoline (2,4-DAQ) was identified as a selective inhibitor of the Wnt/β-catenin signaling pathway by targeting the transcription factor Lef1, leading to suppressed cancer cell growth and metastasis in gastric cancer models.[4][13]

  • Antimicrobial and Antimalarial Activity: This scaffold is also a key component in the development of antimicrobial and antimalarial agents. Its mechanism of action often involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in microorganisms.[4][14] Certain derivatives have shown potent activity against Plasmodium falciparum DHFR, including strains resistant to conventional antifolate drugs.[4]

Wnt_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation & Degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF_Lef1 TCF/Lef1 BetaCatenin->TCF_Lef1 TargetGenes Target Genes (AXIN2, MYC, LGR5) TCF_Lef1->TargetGenes Transcription DAQ 2,4-DAQ DAQ->TCF_Lef1 Inhibition

Caption: Inhibition of the Wnt/β-catenin pathway by 2,4-Diaminoquinazoline (2,4-DAQ).

Quinazoline-2,4-dione

This scaffold is also a versatile platform for developing therapeutic agents, with a particularly strong emphasis on anticancer applications.

  • Anticancer Activity: Quinazoline-2,4-dione derivatives have demonstrated a broad spectrum of antitumor activities.[3][15] A significant area of research has been their development as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[3][16] PARP inhibitors can potentiate the cytotoxicity of DNA-damaging agents like temozolomide.[17][18] Additionally, derivatives of this scaffold have been developed as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases, which are involved in angiogenesis and tumor progression.[19]

  • Other Biological Activities: Beyond cancer, quinazoline-2,4-dione derivatives have been reported to possess antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive properties.[20][21]

PARP_Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Recruitment ReplicationFork Replication Fork DNA_SSB->ReplicationFork Collision BER Base Excision Repair (BER) PARP->BER DNA_DSB DNA Double-Strand Break (DSB) ReplicationFork->DNA_DSB CellDeath Cell Death DNA_DSB->CellDeath QuinazolineDione Quinazoline-2,4-dione Derivative QuinazolineDione->PARP Inhibition

Caption: PARP inhibition by Quinazoline-2,4-dione derivatives leads to cell death.

Comparative Biological Activity Data

The following table summarizes the inhibitory activities of representative compounds from each scaffold against key biological targets.

ScaffoldCompound/DerivativeTargetIC₅₀ ValueCell Line / Assay
Quinazoline-2,4-dione Compound 11 (bearing 3-amino pyrrolidine)[17][18]PARP-1< 3.12 µM (Cytotoxicity)MX-1 cells
Quinazoline-2,4-dione Compound 3e[19]VEGFR-283 nMIn vitro enzyme assay
Quinazoline-2,4-dione Compound 3e[19]c-Met48 nMIn vitro enzyme assay
This compound 5,8-dideazamethopterin[22]DHFRSimilar to methotrexateL1210 leukemia cells
This compound N-(4-fluorophenyl)quinazolin-4-amine[1]Anti-inflammatoryHigh activityIn vivo models
This compound 2,4-disubstituted quinazoline (Compound 11d)[23]Anti-angiogenesisPotent activityHUVECs, CAM assay

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for assays relevant to each scaffold.

Protocol: PARP-1 Inhibition Assay (for Quinazoline-2,4-dione Derivatives)

This protocol is based on methods described for evaluating novel PARP inhibitors.[24]

  • Objective: To determine the in vitro inhibitory activity of test compounds against the PARP-1 enzyme.

  • Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD⁺, biotinylated NAD⁺, streptavidin-HRP, TMB substrate, 96-well plates, plate reader.

  • Procedure: a. Coat a 96-well plate with histones and allow it to dry. b. In a separate plate, prepare reaction mixtures containing the PARP-1 enzyme, activated DNA, and various concentrations of the test compound (e.g., a Quinazoline-2,4-dione derivative) or a known inhibitor (e.g., Olaparib) as a positive control. c. Initiate the PARP reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺ to each well. Incubate at room temperature. d. Stop the reaction and transfer the mixtures to the histone-coated plate. Incubate to allow the biotinylated PARP to bind to the histones. e. Wash the plate to remove unbound reagents. f. Add streptavidin-HRP conjugate and incubate. g. Wash the plate again and add TMB substrate. h. Stop the color development with an acid solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay (for this compound Derivatives)

This protocol is a general representation of assays used to evaluate DHFR inhibitors.[22]

  • Objective: To measure the ability of test compounds to inhibit the activity of DHFR.

  • Materials: Recombinant DHFR (e.g., from rat liver or L1210 leukemia cells), dihydrofolic acid (DHF), NADPH, potassium phosphate buffer, 96-well UV-transparent plates, spectrophotometer.

  • Procedure: a. Prepare a reaction buffer containing potassium phosphate. b. In the wells of a 96-well plate, add the reaction buffer, NADPH, DHFR enzyme, and varying concentrations of the test compound (e.g., a this compound derivative) or a known inhibitor (e.g., methotrexate) as a positive control. c. Pre-incubate the mixture at a controlled temperature (e.g., 25°C). d. Initiate the reaction by adding the substrate, DHF, to all wells. e. Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP⁺.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

Both this compound and Quinazoline-2,4-dione scaffolds serve as exceptional starting points for the design of novel therapeutic agents. The diamine scaffold has been extensively explored for its potent inhibition of kinases and DHFR, leading to anticancer and antimicrobial agents. In contrast, the dione scaffold has proven highly effective in generating inhibitors of DNA repair enzymes like PARP and signaling kinases such as VEGFR-2, primarily for oncology applications. The choice between these scaffolds will depend on the specific biological target and the desired therapeutic outcome. The synthetic versatility and well-documented biological activities of both frameworks ensure their continued importance in the field of medicinal chemistry.

References

Validating the Binding of Quinazoline-2,4-diamine Derivatives to EGFR: A Comparative Guide to Experimental Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the precise binding mode of a compound to its target protein is a cornerstone of modern drug discovery. This guide provides a comparative overview of key experimental techniques used to validate the interaction between quinazoline-2,4-diamine derivatives and the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.

The quinazoline scaffold is a privileged structure in medicinal chemistry, with several derivatives approved as potent EGFR inhibitors, including gefitinib and erlotinib.[1][2] These compounds competitively bind to the ATP-binding site within the catalytic domain of EGFR, inhibiting its autophosphorylation and downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1][3] Validating this binding interaction is a multifactorial process that combines biochemical, biophysical, and structural methods to provide a comprehensive understanding of the compound's mechanism of action.

This guide will delve into three pivotal techniques: enzymatic assays to determine inhibitory potency, Surface Plasmon Resonance (SPR) for real-time kinetic analysis, and X-ray crystallography for high-resolution structural elucidation.

Data Presentation: A Comparative Look at Binding Validation

To facilitate a clear comparison of the data obtained from different validation methods, the following table summarizes typical quantitative outputs for a representative this compound derivative, gefitinib, in its interaction with EGFR.

Experimental Technique Parameter Reported Value for Gefitinib-EGFR Interaction Significance
Enzymatic Assay IC500.1 - 1000 nM[4]Measures the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50%, indicating the compound's potency.[5]
Surface Plasmon Resonance (SPR) Kd (Dissociation Constant)0.52 - 940 nM[4]Quantifies the binding affinity between the inhibitor and EGFR at equilibrium. A lower Kd indicates a stronger binding affinity.
X-ray Crystallography Resolution1.85 Å[4]Provides a high-resolution, three-dimensional structure of the inhibitor bound to the EGFR kinase domain, revealing the precise binding mode and key molecular interactions.

Experimental Workflows and Signaling Pathways

To understand the context of these validation experiments, it is crucial to visualize the underlying biological and experimental processes.

EGFR Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, promoting cell proliferation.[6] this compound inhibitors act by blocking the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and subsequent signal transduction.[7]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Quinazoline_Inhibitor Quinazoline_Inhibitor Quinazoline_Inhibitor->EGFR Inhibits

EGFR signaling pathway and the site of inhibition by quinazoline derivatives.

Experimental Workflow for Binding Validation

The process of validating the binding of a novel this compound derivative to EGFR typically follows a structured workflow, beginning with initial screening and culminating in detailed structural analysis.

Binding_Validation_Workflow Compound_Synthesis Synthesis of Quinazoline Derivative Enzymatic_Assay Enzymatic Assay (IC50) Compound_Synthesis->Enzymatic_Assay SPR_Analysis Surface Plasmon Resonance (Kd) Enzymatic_Assay->SPR_Analysis Potent compounds advance Crystallography X-ray Crystallography (3D Structure) SPR_Analysis->Crystallography High-affinity compounds advance Binding_Validated Binding Mode Validated Crystallography->Binding_Validated

References

A Comparative Guide to the Synthesis of Quinazoline-2,4-diamines: An Analysis of Published Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reproducible synthesis of core chemical scaffolds is paramount. The quinazoline-2,4-diamine moiety is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide provides a comparative analysis of prominent published methods for the synthesis of this important structural motif. We will delve into the experimental protocols of different synthetic strategies, present quantitative data for comparison, and visualize the reaction workflows.

Comparison of Synthetic Strategies

The synthesis of quinazoline-2,4-diamines can be broadly approached through several key strategies, each with its own set of advantages and challenges. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials. Below is a summary of commonly employed routes, with their performance data extracted from published literature.

Method/StrategyStarting MaterialsKey StepsReported YieldsAdvantagesPotential Challenges
Sequential Nucleophilic Substitution 2,4-Dichloroquinazoline, Amines1. Chlorination of quinazoline-2,4-dione. 2. Sequential amination at C4 and C2.51-98%Well-established, versatile for diverse amine substitutions.Harsh chlorination conditions (e.g., POCl₃), second substitution at C2 can be challenging and require high temperatures.[1]
Solid-Phase Synthesis Polymer-bound amines, 2,4-Dichloroquinazoline1. Reductive amination on solid support. 2. Reaction with dichloroquinazoline. 3. Displacement of the second chlorine. 4. Cleavage from resin.>90% purity (for library production)Amenable to combinatorial library synthesis, purification can be simplified.Requires specialized equipment, optimization of resin and reaction conditions is crucial.[2]
Cascade Reductive Cyclization Methyl N-cyano-2-nitrobenzimidates, AminesTandem condensation with an amine followed by reductive cyclization (Fe/HCl).High yields reportedEconomical, practical, and avoids harsh conditions.[3]May not be suitable for all substitution patterns.
Copper-Catalyzed Ring Closure 2-Halobenzoic acids, Guanidine1. Copper-catalyzed cyclization. 2. Chlorination. 3. Nucleophilic substitution.87-98% (for Ziresovir synthesis)Streamlined, avoids harsh conditions of traditional methods, can be chromatography-free.[1][4]Requires optimization of catalyst and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of any synthetic procedure. Below are representative experimental protocols for two of the discussed strategies.

Method 1: Sequential Nucleophilic Substitution for Ziresovir Synthesis

This method, as reported in the development of the antiviral drug candidate Ziresovir, highlights the challenges of traditional sequential substitution.[1]

Step 1: Chlorination of Quinazoline-2,4-dione Quinazoline-2,4(1H,3H)-dione is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 2,4-dichloroquinazoline intermediate.[1]

Step 2: Sequential Amination The resulting 2,4-dichloroquinazoline undergoes a sequential amination. The first amination at the more reactive C4 position is typically high-yielding. The subsequent substitution at the C2 position is more challenging due to reduced electrophilicity and may require elevated temperatures or microwave assistance, often resulting in modest yields.[1] For the synthesis of Ziresovir, this step involved microwave-assisted coupling with a benzothiazepine intermediate in the presence of triethylamine in DMF, affording a 51.4% yield.[1]

Method 2: Streamlined Three-Step Synthesis of Ziresovir

This optimized route was developed to overcome the limitations of the traditional sequential substitution method.[1][4]

Step 1: Copper-Catalyzed Ring Closure A mixture of 2-bromobenzoic acid and a substituted guanidine is subjected to a copper-catalyzed ring closure reaction. Optimal conditions were found to be K₂CO₃ as the base and CuI as the catalyst in DMF at 80°C for 6 hours, yielding the quinazolinone intermediate in 87.6% yield.[1]

Step 2: Chlorination The quinazolinone intermediate is then chlorinated using POCl₃ in toluene at 100°C for 4 hours, producing the 4-chloroquinazoline intermediate in 92% yield.[1]

Step 3: Nucleophilic Substitution The final step involves the nucleophilic substitution of the 4-chloro group with 3-amino-3-oxetanylmethylamine in the presence of DIPEA in ethanol at reflux, yielding the target molecule, Ziresovir, in 98.2% yield.[1] This entire process can be performed without chromatography.[1][4]

Experimental Workflows

Visualizing the workflow of a synthetic pathway can aid in understanding the sequence of reactions and transformations.

Sequential_Substitution A Quinazoline-2,4-dione B 2,4-Dichloroquinazoline A->B POCl3 C 4-Amino-2-chloroquinazoline B->C Amine 1 D This compound C->D Amine 2, Heat Streamlined_Synthesis A 2-Bromobenzoic Acid + Guanidine B Substituted Quinazolinone A->B CuI, K2CO3 C 4-Chloroquinazoline Intermediate B->C POCl3 D This compound (Ziresovir) C->D Amine, DIPEA

References

Safety Operating Guide

Navigating the Safe Disposal of Quinazoline-2,4-diamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Quinazoline-2,4-diamine, a key intermediate in the synthesis of various compounds, requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the well-being of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. While comprehensive toxicity information is limited, the compound is known to pose several risks. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,4-Diaminoquinazoline is classified with the following hazards[1]:

  • Acute Toxicity (Oral): Toxic if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Therefore, the following personal protective equipment (PPE) and handling protocols are mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves before use and dispose of contaminated gloves in accordance with laboratory practices[2].

  • Body Protection: A laboratory coat and closed-toe shoes are required.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.

In case of accidental exposure, consult the first-aid measures outlined in the product's Safety Data Sheet (SDS). General first-aid guidance includes moving the affected person to fresh air, washing skin contact areas with soap and water, and flushing eyes thoroughly with water for at least 15 minutes[2]. Seek immediate medical attention if symptoms persist.

Quantitative Hazard Data

For quick reference, the GHS hazard classifications for 2,4-Diaminoquinazoline are summarized in the table below.

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3WarningH335: May cause respiratory irritation

Data sourced from PubChem CID 65087[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted as hazardous waste, in compliance with local, regional, and national regulations. Chemical waste generators are responsible for correctly classifying and disposing of chemical waste[3].

Experimental Protocol: Waste Segregation and Preparation

  • Segregation: Isolate waste containing this compound from other chemical waste streams to prevent unknown and potentially hazardous reactions.

  • Labeling: Clearly label the designated hazardous waste container with "Hazardous Waste: this compound," its CAS number (1899-48-5), and the appropriate GHS hazard pictograms.

  • Containerization: Use a suitable, sealable container for waste collection. For solid waste, place it in a sealed plastic bag or another appropriate container[4].

Experimental Protocol: Disposal of Small Residual Amounts

For small residual amounts of this compound in empty containers:

  • Rinsing: In a chemical fume hood, rinse the container three times with a suitable organic solvent such as ethanol or acetone.

  • Collection: Collect the rinsate as hazardous waste in a properly labeled container.

Experimental Protocol: Disposal of Bulk Quantities

For larger quantities of solid this compound:

  • Containment: Carefully collect the solid material using dry clean-up procedures to avoid generating dust[4]. Place the collected solid into a labeled hazardous waste container.

  • Spill Management: In case of a spill, immediately clean up the area. For dry spills, use dry clean-up methods and avoid creating dust[4]. For wet spills, absorb the material and place it in a labeled container for disposal[4]. Wash the spill area with large amounts of water, preventing runoff into drains[4]. If contamination of drains or waterways occurs, notify emergency services[4].

Final Disposal

  • Consult EHS: Arrange for the collection of all hazardous waste containing this compound with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Regulatory Compliance: Adhere to all local, state, and federal regulations for the final disposal of hazardous chemical waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_residue Small Residual Amount in Container assess_quantity->small_residue Small bulk_quantity Bulk Quantity (Solid or Solution) assess_quantity->bulk_quantity Bulk rinse_container Rinse Container 3x with Organic Solvent (e.g., Ethanol, Acetone) small_residue->rinse_container dry_cleanup Use Dry Cleanup Procedures to Avoid Dust bulk_quantity->dry_cleanup collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate label_waste Label Waste Container: 'Hazardous Waste: this compound' + GHS Pictograms collect_rinsate->label_waste collect_solid Collect Solid Waste in Labeled Container dry_cleanup->collect_solid collect_solid->label_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service label_waste->contact_ehs final_disposal Final Disposal According to Regulations contact_ehs->final_disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Operational Guide for Handling Quinazoline-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Quinazoline-2,4-diamine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and GHS Classification

This compound is classified with the following hazards:

Hazard Class Hazard Statement GHS Pictogram
Acute toxicity, oral (Category 3)H301: Toxic if swallowed[1]Danger
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[1]Warning
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[1]Warning
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritation[1]Warning

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Rationale
Hand Protection Chemical-resistant gloves (Nitrile or PVA)Nitrile gloves offer good resistance to a range of chemicals, including weak acids and some organic solvents.[2] For handling aromatic compounds like this compound, Polyvinyl Alcohol (PVA) gloves are highly recommended due to their excellent resistance to aromatic and chlorinated solvents.[3]
Eye and Face Protection Safety goggles with side-shields and a face shieldStandard safety glasses are not sufficient. Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[4] A face shield should be worn over goggles, especially when there is a risk of splashing.
Skin and Body Protection Flame-retardant lab coat and chemical-resistant apronA fully buttoned lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is necessary.
Respiratory Protection NIOSH-approved respiratorA respirator is required when handling the powder outside of a certified chemical fume hood or when engineering controls are insufficient to maintain exposure below permissible limits.[5]

Operational Plan for Handling and Storage

A systematic approach to handling and storage is crucial for safety.

Experimental Protocol for Safe Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area within a certified chemical fume hood.

  • Weighing and Transfer: Conduct all weighing and transferring of this compound powder within the fume hood to prevent inhalation of dust particles. Use anti-static weighing paper or a contained weighing system.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and labeled.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Storage Protocol:

  • Container: Store this compound in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Segregation: Store separately from acids and bases.

Emergency and Disposal Procedures

Immediate and appropriate response to emergencies and proper disposal are critical.

Emergency Spill Response:

  • Evacuation: Immediately evacuate the area in case of a significant spill.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For minor spills, use an appropriate absorbent material like vermiculite or sand to contain the spill.[6]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[6]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan:

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Waste Segregation: Collect all waste, including contaminated PPE, glassware, and absorbent materials, in a dedicated and clearly labeled hazardous waste container.[7]

  • Containerization: Use leak-proof, sealable containers appropriate for chemical waste.[8]

  • Labeling: Label the container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.[8]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and incinerate the waste.[7] Do not dispose of this chemical down the drain or in regular trash.[7]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare Workspace in Fume Hood A->B C Weigh and Transfer Compound B->C Proceed to handling D Prepare Solution C->D E Decontaminate Workspace and Equipment D->E After experiment completion F Wash Hands Thoroughly E->F G Segregate and Containerize Hazardous Waste F->G After cleanup H Arrange for Professional Disposal G->H

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinazoline-2,4-diamine
Reactant of Route 2
Reactant of Route 2
Quinazoline-2,4-diamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。